molecular formula C15H24 B165165 1,3,5-Triisopropylbenzene CAS No. 717-74-8

1,3,5-Triisopropylbenzene

Cat. No.: B165165
CAS No.: 717-74-8
M. Wt: 204.35 g/mol
InChI Key: VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

1,3,5-tri(propan-2-yl)benzene
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InChI

InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
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InChI Key

VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C
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Molecular Formula

C15H24
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DSSTOX Substance ID

DTXSID4041232
Record name 1,3,5-Triisopropylbenzene
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Molecular Weight

204.35 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Benzene, tris(1-methylethyl)-
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Record name 1,3,5-Triisopropylbenzene
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Vapor Pressure

0.02 [mmHg]
Record name 1,3,5-Triisopropylbenzene
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CAS No.

717-74-8, 27322-34-5
Record name 1,3,5-Triisopropylbenzene
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Foundational & Exploratory

detailed physical and chemical properties of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Triisopropylbenzene, a versatile aromatic hydrocarbon. The information is presented to support its application in research, particularly in chemical synthesis and materials science. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and purification, and methodologies for its characterization using various analytical techniques.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by the presence of three isopropyl groups symmetrically attached to a benzene (B151609) ring. This substitution pattern imparts unique properties such as thermal stability and hydrophobicity.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1][2][3]
CAS Number 717-74-8[1][2]
Appearance Clear, colorless liquid[1][4]
Density 0.845 g/mL at 25 °C[5][6]
Melting Point -7 °C[1][2]
Boiling Point 232-236 °C[1][6]
Refractive Index (n20/D) 1.488[1][6]
Solubility Immiscible with water; Soluble in non-polar organic solvents like hexane (B92381) and toluene.[7][8]
Flash Point 87 °C (closed cup)[6][9]

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation of Benzene

This compound is commonly synthesized via the Friedel-Crafts alkylation of benzene using an isopropylating agent in the presence of a Lewis acid catalyst.[10] A general laboratory-scale procedure is outlined below.

Materials:

  • Benzene

  • 2-Propanol (Isopropyl alcohol)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. A drying tube containing anhydrous calcium chloride is placed on top of the condenser to protect the reaction from atmospheric moisture.

  • Charging the Flask: The flask is charged with benzene and anhydrous aluminum chloride. The mixture is cooled in an ice bath.

  • Addition of Alkylating Agent: A mixture of 2-propanol and concentrated sulfuric acid is added dropwise from the dropping funnel with vigorous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is poured onto crushed ice and stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

Logical Workflow for Friedel-Crafts Alkylation

G A Reaction Setup (3-neck flask, stirrer, dropping funnel, condenser) B Charge Flask (Benzene, AlCl3) A->B D Slow Addition (Maintain <10 °C) B->D C Prepare Alkylating Agent (2-Propanol, H2SO4) C->D E Reaction at Room Temperature (Monitor by TLC/GC) D->E F Quench on Ice E->F G Liquid-Liquid Extraction (Diethyl ether) F->G H Washing Steps (H2O, NaHCO3, Brine) G->H I Drying and Solvent Removal (MgSO4, Rotary Evaporation) H->I J Crude this compound I->J

Caption: Workflow for the synthesis of this compound.

Purification

The crude product from the synthesis contains a mixture of mono-, di-, and tri-substituted isomers, with the 1,3,5-isomer being a major component. Purification can be achieved by fractional distillation or a chemical purification method.

1. Fractional Distillation: Fractional distillation is effective for separating components with close boiling points. The crude product is subjected to distillation using a fractionating column (e.g., a Vigreux column) to separate the desired this compound from other isomers and unreacted starting materials.

2. Chemical Purification using a Sulfonating Agent: A patented method describes the purification of this compound by reacting the impure mixture with a sulfonating agent.[7] The more reactive isomers are sulfonated and can then be removed by extraction.

Procedure Outline:

  • Reaction: The impure this compound is mixed with a sulfonating agent (e.g., chlorosulfonic acid) at a controlled temperature (0-50 °C).

  • Extraction: The reaction mixture is then extracted with water, followed by a base (e.g., sodium bicarbonate solution) or an aqueous alcoholic solution to remove the sulfonated byproducts.[7]

  • Final Wash and Drying: The organic layer containing the purified this compound is washed with water, dried, and the solvent (if any) is removed.

Purification Workflow Diagram

G cluster_0 Fractional Distillation cluster_1 Chemical Purification A Crude Product B Heat and Vaporize A->B C Fractionating Column (Separation based on boiling point) B->C D Condensation C->D E Collect Pure Fractions D->E F Crude Product G Add Sulfonating Agent F->G H Reaction (Selective sulfonation of impurities) G->H I Aqueous Workup (Extraction with base) H->I J Purified this compound I->J

Caption: Purification methods for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows a singlet for the aromatic protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the isopropyl groups.

Typical Experimental Parameters for NMR:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum will show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, and C=C stretching of the aromatic ring.

Experimental Protocol for FTIR:

  • Method: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (e.g., KBr or NaCl).

  • Instrument: A standard FTIR spectrometer.

  • Analysis Conditions:

    • A background spectrum of the empty ATR crystal or clean salt plates is recorded.

    • A small drop of the neat liquid is placed on the ATR crystal or between the salt plates.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify any impurities.

Typical GC-MS Protocol:

  • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Analytical Workflow Diagram

G A Purified this compound B NMR Spectroscopy (Structure Elucidation) A->B C FTIR Spectroscopy (Functional Group ID) A->C D GC-MS Analysis (Purity Assessment) A->D E ¹H and ¹³C Spectra B->E F IR Spectrum C->F G Chromatogram and Mass Spectrum D->G

Caption: Analytical workflow for this compound.

Applications

This compound serves as a valuable intermediate in the synthesis of specialty chemicals.[1] Its bulky isopropyl groups can provide steric hindrance, which is useful in controlling the selectivity of chemical reactions. It is also used in the production of polymers and resins, where it can enhance thermal stability.[1] Furthermore, its properties make it suitable for use in high-performance lubricants and as a solvent in organic reactions.[1]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

CAS number and IUPAC nomenclature for 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene

Chemical Identification and Nomenclature

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups.

  • IUPAC Name: 1,3,5-tri(propan-2-yl)benzene[1]

  • CAS Number: 717-74-8[1][2]

  • Synonyms: 1,3,5-Tri(propan-2-yl)benzene, 1,3,5-Tris(1-methylethyl)benzene, 1,3,5-Tris(isopropyl)benzene, Benzene, 1,3,5-tris(1-methylethyl)-[3][4][5]

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2][6] Its key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₅H₂₄[2][6][7]
Molecular Weight 204.35 g/mol [2][4][6]
Appearance Clear colorless liquid[6]
Density 0.845 - 0.854 g/mL at 25 °C[6][7]
Boiling Point 232-236 °C[6][7]
Melting Point -7 °C[6]
Flash Point 87 °C (188.6 °F) - closed cup
Refractive Index n20/D 1.488 (lit.)[6][7]
Solubility Immiscible with water[2][7]
InChI Key VUMCUSHVMYIRMB-UHFFFAOYSA-N[1][4]
SMILES String CC(C)c1cc(cc(c1)C(C)C)C(C)C[1]

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is the Friedel-Crafts alkylation of benzene with propylene (B89431).[8][9] Variations in catalysts and reaction conditions are employed to optimize the yield of the desired 1,3,5-isomer over other isomers like 1,2,4-triisopropylbenzene.[8][9]

Experimental Protocol 1: Friedel-Crafts Alkylation using Aluminum Chloride

This protocol describes a general method for the synthesis of crude triisopropylbenzene (B8360398), which is predominantly the 1,3,5-isomer.

Objective: To synthesize a mixture of triisopropylbenzene isomers via Friedel-Crafts alkylation.

Materials:

  • Benzene

  • Propylene (propene)

  • Aluminum chloride (AlCl₃) catalyst

Procedure:

  • Charge a suitable reactor with one mole of benzene.[9]

  • Add the aluminum chloride catalyst to the benzene.

  • Introduce three moles of propene gas into the reaction mixture while maintaining vigorous stirring.[9] The reaction is exothermic and may require cooling to control the temperature.

  • After the reaction is complete, the crude product is a mixture containing predominantly this compound, along with minor amounts of 1,2,4-triisopropylbenzene, diisopropylbenzenes, and cumene.[8][9]

  • The crude product can be purified via fractionation to isolate pure this compound.[10]

Experimental Protocol 2: Synthesis using Ionic Liquid Catalyst

This protocol utilizes an ionic liquid as a catalyst to improve selectivity and offer a potentially greener alternative to traditional Lewis acids.

Objective: To synthesize this compound using an ionic liquid catalyst.

Materials:

  • Benzene

  • Propylene

  • 2AlCl₃/Et₃NHCl ionic liquid catalyst

Optimized Reaction Conditions: [10]

  • Ionic Liquid Volume Ratio: 0.1

  • Reaction Temperature: 50 °C

  • Propylene Flow Rate: 3.50 mL/s

Procedure:

  • Combine benzene and the 2AlCl₃/Et₃NHCl ionic liquid catalyst in a reactor at a volume ratio of 0.1 (catalyst to benzene).[10]

  • Heat the mixture to the reaction temperature of 50 °C.[10]

  • Bubble propylene gas through the mixture at a constant flow rate of 3.50 mL/s.[10]

  • Monitor the reaction progress. A moderate post-alkylation step can be employed to increase the ratio of the 1,3,5- to 1,2,4-isomer.[10]

  • Upon completion, the product is separated from the ionic liquid. The final product is obtained by fractionation.[10]

Synthesis and Purification Workflow

The general process for producing high-purity this compound involves the initial alkylation reaction followed by a purification step to separate the desired isomer from byproducts.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Propylene Propylene Propylene->Reaction Catalyst Catalyst (e.g., AlCl₃, Zeolite, Ionic Liquid) Catalyst->Reaction Crude Crude Product Mixture (1,3,5-TIPB, 1,2,4-TIPB, etc.) Reaction->Crude Yields Fractionation Fractional Distillation Crude->Fractionation Separated by Pure Purified This compound Fractionation->Pure Byproducts Isomeric & Other Byproducts Fractionation->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

Due to its unique structure, featuring significant steric bulk and thermal stability, this compound is a versatile compound in various scientific and industrial fields.[6][11]

  • Pharmaceutical and Organic Synthesis: It serves as a key starting material for the synthesis of more complex molecules.[11] It is notably used as a precursor for bulky phosphine (B1218219) ligands, such as Bret Phos and X-Phos, which are employed in catalysis.[11] Its steric hindrance also makes it useful as a protecting group in complex organic reactions.[11]

  • Polymer Science: The compound is a vital intermediate in the production of high-performance polymers and resins with high thermal stability, such as polyimides and polyether ether ketone (PEEK).[11] These materials are critical in the aerospace and automotive industries.[11]

  • Materials Chemistry: It is used as a swelling agent or micelle expander in the template-assisted synthesis of highly ordered mesoporous silica (B1680970) materials like SBA-15.[12]

  • Catalysis Research: Researchers use this compound in catalytic studies, particularly for Friedel-Crafts reactions, where it helps in stabilizing reaction intermediates.[6][11] It also acts as a probe molecule to assess the surface acidity and accessibility of zeolite catalysts.[12]

  • Other Industrial Uses: It finds application as a specialty solvent in paints and coatings, an additive in high-performance lubricants, and an intermediate in the manufacturing of agrochemicals and electronic chemicals.[6][11][13]

Safety and Handling

This compound is a combustible liquid and requires appropriate safety precautions for handling and storage.[3]

  • Handling: Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and clothing to prevent skin exposure.[5][14] Wash thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][14] Keep away from heat, sparks, open flames, and other sources of ignition.[2][14]

  • First Aid:

    • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

    • Inhalation: Remove from exposure to fresh air immediately.[14]

    • Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.[14] In all cases of exposure, seek medical aid.[14]

  • Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam as extinguishing media.[14] Water spray can be used to keep fire-exposed containers cool.[14]

References

An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 1,3,5-triisopropylbenzene, a key aromatic compound with significant applications in organic synthesis and materials science. This document outlines the precise geometric parameters of the molecule, determined through X-ray crystallography, and discusses its conformational landscape and resulting point group symmetry. Detailed experimental protocols for the characterization of this molecule are also provided to facilitate further research and application.

Molecular Structure

This compound, with the chemical formula C₁₅H₂₄, consists of a central benzene (B151609) ring symmetrically substituted with three isopropyl groups at the 1, 3, and 5 positions.[1][2][3] This substitution pattern imparts significant steric bulk and unique conformational properties to the molecule.

Bond Lengths, Bond Angles, and Torsional Angles

The precise molecular geometry of this compound has been determined by X-ray crystallography. The crystallographic data, available through the Crystallography Open Database (COD), provides detailed information on bond lengths, bond angles, and torsional angles.[1] A study on a derivative, 1-(2,4,6-triisopropylphenyl)ethanone, reveals that the average bond length in the aromatic ring is approximately 1.39 Å.[4] In this derivative, the C-C-C angles within the benzene ring deviate slightly from the ideal 120° due to the bulky isopropyl substituents, with some angles being larger by 2-3° and those adjacent to the isopropyl groups being around 118°.[4] The bond lengths between the aromatic carbon atoms and the isopropyl carbon atoms are in the range of 1.51–1.52 Å.[4]

Table 1: Selected Geometric Parameters for a 1,3,5-Triisopropylphenyl Moiety

ParameterValue (Å or °)
Bond Lengths
Average Aromatic C-C~1.39
Aromatic C - Isopropyl C1.51 - 1.52
Bond Angles
Aromatic C-C-C (unsubstituted)> 120
Aromatic C-C-C (with isopropyl)~118
Torsional Angles
C-C-C-C (isopropyl group rotation)-96 and 28 or -60 and 64

Note: The data for bond angles and torsional angles are derived from a closely related derivative, 1-(2,4,6-triisopropylphenyl)ethanone, and are expected to be highly representative of this compound itself.[4]

Molecular Symmetry and Conformational Analysis

The symmetry of this compound is dictated by the arrangement of the three isopropyl groups relative to the plane of the benzene ring. While the 1,3,5-substitution pattern of the benzene ring suggests a high degree of symmetry, the flexible isopropyl groups can adopt various conformations, which ultimately determines the molecule's point group.

Due to the steric hindrance between the isopropyl groups, a conformation where all methyl groups of the isopropyl substituents lie in the plane of the benzene ring is highly unfavorable. Instead, the isopropyl groups rotate out of the plane. If the rotations of the three isopropyl groups are equivalent, the molecule can possess a C₃h point group . This symmetry is characterized by a three-fold rotational axis (C₃) perpendicular to the benzene ring and a horizontal mirror plane (σh) coincident with the plane of the ring.

However, the actual conformation in the solid state, as would be determined by X-ray crystallography, may exhibit lower symmetry due to packing forces in the crystal lattice. A conformational analysis of 1-(2,4,6-triisopropylphenyl)ethanol, a closely related compound, indicates that the torsional angles of the isopropyl groups can vary, with values around -96° and 28° or -60° and 64° for the C(aryl)-C(aryl)-C(isopropyl)-C(methyl) dihedral angles.[4] This suggests that in the crystalline state, the isopropyl groups may not be perfectly symmetrically arranged, potentially leading to a lower symmetry point group.

molecular_symmetry A This compound B Idealized Planar Conformation (High Steric Hindrance) A->B Hypothetical C Rotation of Isopropyl Groups B->C Relief of Steric Strain D Symmetrical Rotation C->D Leads to E Asymmetrical Rotation (Crystal Packing Effects) C->E Can lead to F C3h Point Group D->F G Lower Symmetry Point Group E->G

Caption: Logical workflow for determining the point group of this compound.

Experimental Protocols

X-ray Crystallography

The determination of the molecular structure of this compound is achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., ethanol, hexane) by slow evaporation at a constant temperature.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound. The high symmetry of the molecule leads to a relatively simple spectrum.

Methodology:

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.

  • Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectrum of this compound is expected to show a singlet for the three equivalent aromatic protons and a septet and a doublet for the methine and methyl protons of the three equivalent isopropyl groups, respectively.[2][5]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and symmetry of this compound. The quantitative data derived from X-ray crystallography offers a precise description of its geometry, while conformational analysis sheds light on its symmetry properties. The experimental protocols outlined herein serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important aromatic compound. The unique structural features of this compound, including its steric bulk and high symmetry, are fundamental to its utility in various fields of chemistry.

References

A Retrospective Analysis of the Initial Synthesis and Isolation of 1,3,5-Triisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical methods employed for the initial synthesis and isolation of 1,3,5-triisopropylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experimental protocols, presents comparative quantitative data, and visually maps the logical and experimental workflows of this pivotal process in organic chemistry.

Introduction

This compound, a significant symmetrical aromatic hydrocarbon, has found utility as a solvent and an intermediate in various chemical syntheses. Its initial preparation and purification posed a considerable challenge to early organic chemists, primarily due to the formation of isomeric mixtures and the limitations of purification technologies of the era. This whitepaper revisits the pioneering work in this field, offering a detailed look at the methods that laid the groundwork for modern synthetic approaches.

Core Synthesis Methodology: The Friedel-Crafts Reaction

The primary historical route for the synthesis of this compound was the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction, discovered by Charles Friedel and James Mason Crafts in 1877, became a cornerstone of synthetic organic chemistry. Early syntheses of this compound involved the reaction of benzene with an isopropylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

The following protocol is a composite representation of early synthetic methods, drawing from foundational principles of the Friedel-Crafts reaction as it would have been applied to the synthesis of polysubstituted benzenes.

Materials:

  • Benzene (C₆H₆)

  • Isopropyl bromide (2-bromopropane, C₃H₇Br) or Isopropyl alcohol (C₃H₈O) with a strong acid catalyst.

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel was charged with anhydrous aluminum chloride and dry benzene. The flask was cooled in an ice bath to maintain a low temperature.

  • Addition of Alkylating Agent: Isopropyl bromide was added dropwise from the dropping funnel to the stirred mixture of benzene and aluminum chloride. The reaction is exothermic, and the rate of addition was controlled to keep the temperature below 10 °C. The reaction mixture was typically stirred for several hours.

  • Quenching: After the reaction was deemed complete, the reaction mixture was slowly poured onto crushed ice to decompose the aluminum chloride complex. This was often followed by the addition of dilute hydrochloric acid to dissolve any remaining aluminum salts.

  • Workup: The organic layer was separated from the aqueous layer using a separatory funnel. The organic layer was then washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

  • Drying and Solvent Removal: The crude product was dried over an anhydrous drying agent like calcium chloride. The drying agent was then removed by filtration, and the excess benzene was removed by simple distillation.

Isolation and Purification of this compound

The crude product from the Friedel-Crafts reaction was a mixture of mono-, di-, tri-, and possibly higher-substituted isopropylbenzenes, including various isomers. The isolation of pure this compound from this complex mixture was a significant challenge.

Fractional Distillation

The primary method for separating the components of the reaction mixture was fractional distillation. This technique separates compounds based on differences in their boiling points. The process would have been carried out using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation of liquids with close boiling points. The various isopropylbenzene isomers and other byproducts were collected as different fractions at their respective boiling points.

Chemical Purification via Sulfonation

A more sophisticated historical method for separating the 1,3,5-isomer from other triisopropylbenzene (B8360398) isomers, such as the 1,2,4-isomer, involved selective sulfonation. The less sterically hindered isomers react more readily with a sulfonating agent.

Experimental Protocol: Purification by Sulfonation

  • Sulfonation: The impure this compound fraction was treated with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid, at a controlled temperature, often around 0°C or slightly above.[1] The more reactive isomers would undergo sulfonation, forming water-soluble sulfonic acids.

  • Extraction: The reaction mixture was then diluted with water. The sulfonated impurities would dissolve in the aqueous layer, while the unreacted and more sterically hindered this compound remained in the organic layer.

  • Neutralization and Washing: The organic layer containing the purified this compound was separated and washed with a base, such as a sodium hydroxide (B78521) solution, to remove any residual acid, followed by washing with water.[1]

  • Final Purification: The purified product was then dried and could be further purified by a final fractional distillation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical synthesis and physical properties of this compound.

Reaction Parameter Typical Historical Value/Condition Reference
Reactants Benzene, Isopropyl Bromide/PropyleneGeneral Friedel-Crafts
Catalyst Anhydrous Aluminum Chloride (AlCl₃)General Friedel-Crafts
Molar Ratio (Benzene:Alkylating Agent) Varied, often with excess benzeneGeneral Friedel-Crafts
Reaction Temperature 0 - 10 °CGeneral Friedel-Crafts
Reaction Time Several hoursGeneral Friedel-Crafts
Yield Highly variable depending on conditionsNot specified in general historical accounts
Physical Property Reported Value
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Boiling Point 235-236 °C
Melting Point -6.9 °C
Density 0.854 g/mL at 20 °C
Refractive Index 1.4885 at 20 °C

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis and purification processes.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction AlkylatingAgent Isopropyl Bromide AlkylatingAgent->Reaction Catalyst AlCl3 Catalyst->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Washing (H2O, NaHCO3) Extraction->Washing Drying Drying (CaCl2) Washing->Drying SolventRemoval Benzene Removal (Distillation) Drying->SolventRemoval CrudeProduct CrudeProduct SolventRemoval->CrudeProduct Crude Product (Isomer Mixture) PurificationWorkflow cluster_fractionation Initial Purification cluster_sulfonation Chemical Purification cluster_final Final Purification CrudeProduct Crude Product (Isomer Mixture) FractionalDistillation Fractional Distillation CrudeProduct->FractionalDistillation Sulfonation Sulfonation (Fuming H2SO4) FractionalDistillation->Sulfonation Impure Triisopropylbenzene Fraction Extraction Aqueous Extraction Sulfonation->Extraction Neutralization Neutralization & Washing Extraction->Neutralization FinalDistillation Final Fractional Distillation Neutralization->FinalDistillation PureProduct Pure this compound FinalDistillation->PureProduct

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-triisopropylbenzene. The high degree of symmetry in this molecule leads to simplified yet informative spectra, making it an excellent case study for understanding the relationship between molecular structure and NMR signaling. This document presents a detailed interpretation of the spectral data, supported by clearly structured data tables and standardized experimental protocols.

Molecular Structure and Symmetry

This compound possesses a C₃ rotational axis of symmetry and three mirror planes, each passing through a C-H bond of the benzene (B151609) ring and the opposing isopropyl group. This high symmetry renders the three aromatic protons chemically equivalent. Likewise, the three methine protons of the isopropyl groups are equivalent, and the eighteen methyl protons are also chemically equivalent. This equivalence is a key factor in the interpretation of its NMR spectra, resulting in a smaller number of signals than would be expected for a less symmetrical molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the aromatic and isopropyl protons. The integration of these signals reflects the ratio of the number of protons in each unique chemical environment.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Aromatic (C-H)6.85Singlet-3H
Isopropyl (CH)2.89Septet6.93H
Isopropyl (CH₃)1.25Doublet6.918H

Table 1: ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Signal AssignmentChemical Shift (δ) ppm
Aromatic (C-isopropyl)148.6
Aromatic (C-H)119.5
Isopropyl (CH)34.2
Isopropyl (CH₃)24.1

Table 2: ¹³C NMR Spectral Data for this compound.

Experimental Protocols

The following protocols describe the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

  • Spectral Width: A spectral width of 10-12 ppm is appropriate.

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm) can be used for chemical shift calibration.

¹³C NMR Spectroscopy Acquisition Parameters
  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans are typically required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.

  • Spectral Width: A spectral width of 200-220 ppm is appropriate.

  • Referencing: The central peak of the CDCl₃ triplet (δ 77.16 ppm) is used for chemical shift calibration.

Visualization of Spectral Assignments

The following diagrams illustrate the relationships between the molecular structure and the observed NMR signals.

G ¹H and ¹³C NMR Signal Assignments for this compound cluster_mol Molecular Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol mol H_arom Aromatic H (s, 6.85 ppm) mol->H_arom Ar-H H_ch Isopropyl CH (sept, 2.89 ppm) mol->H_ch iso-CH H_ch3 Isopropyl CH₃ (d, 1.25 ppm) mol->H_ch3 iso-CH₃ C_c_iso Aromatic C-iso (148.6 ppm) mol->C_c_iso Ar-C C_ch_arom Aromatic C-H (119.5 ppm) mol->C_ch_arom Ar-CH C_ch_iso Isopropyl CH (34.2 ppm) mol->C_ch_iso iso-CH C_ch3_iso Isopropyl CH₃ (24.1 ppm) mol->C_ch3_iso iso-CH₃

NMR Signal Correlation Diagram

G ¹H-¹H Spin-Spin Coupling in this compound H_ch Isopropyl CH H_ch3 Isopropyl CH₃ H_ch->H_ch3 J = 6.9 Hz

Spin-Spin Coupling Pathway

Conclusion

The ¹H and ¹³C NMR spectra of this compound serve as a clear illustration of how molecular symmetry directly influences spectral complexity. The presence of a limited number of signals simplifies the process of spectral assignment and provides an unambiguous confirmation of the compound's structure. The data and protocols presented in this guide offer a robust framework for the analysis of this and similar aromatic compounds, which is of significant value in the fields of chemical research and pharmaceutical development.

The Unseen Workhorse: A Technical Guide to the Potential of 1,3,5-Triisopropylbenzene in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Often relegated to the role of a bulky, inert scaffold, 1,3,5-Triisopropylbenzene (TIPB) and its derivatives are emerging as critical tools in the arsenals of researchers, scientists, and drug development professionals. This in-depth technical guide explores the untapped potential of this unique aromatic compound, highlighting novel research areas and applications that leverage its distinct steric and electronic properties. From the rational design of next-generation pharmaceuticals to the engineering of advanced materials, TIPB is proving to be far more than a simple intermediate.

Core Properties and Synthesis of this compound

This compound is an aromatic hydrocarbon notable for its symmetrical structure, with three isopropyl groups positioned at the 1, 3, and 5 positions of the benzene (B151609) ring. This arrangement confers significant steric bulk, exceptional thermal and chemical stability, and low volatility, making it a valuable component in a variety of chemical processes.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.35 g/mol [2]
CAS Number 717-74-8[2]
Appearance Clear, colorless liquid[3]
Density 0.845 - 0.854 g/mL at 25 °C[3]
Melting Point -7 °C[3]
Boiling Point 232-236 °C[3]
Flash Point 87 °C (closed cup)[4]
Vapor Pressure 0.02 mmHg[5]
Refractive Index n20/D 1.488[3]
Solubility Insoluble in water; soluble in non-polar organic solvents like hexane, toluene, and chloroform.[6][7]
logP 6.68[8]
Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene with propylene (B89431) or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9][10] More recently, the use of ionic liquids as catalysts has been explored to improve the selectivity and sustainability of the process.[11]

Experimental Protocol: Synthesis of this compound using an Ionic Liquid Catalyst [11]

This protocol describes the synthesis of this compound by the alkylation of benzene and propylene using a 2AlCl₃/Et₃NHCl ionic liquid catalyst.

Materials:

  • Benzene

  • Propylene gas

  • 2AlCl₃/Et₃NHCl ionic liquid

  • Nitrogen gas for inert atmosphere

  • Standard glass reactor with gas inlet, stirrer, and temperature control

Procedure:

  • Charge the reactor with benzene and the 2AlCl₃/Et₃NHCl ionic liquid. The optimal volume ratio of the ionic liquid to benzene is 0.1.

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the reaction mixture to 50 °C with continuous stirring.

  • Introduce propylene gas into the reaction mixture at a constant flow rate of 3.50 mL/s.

  • Maintain the reaction conditions for a sufficient duration to allow for the tri-alkylation of the benzene ring.

  • Upon completion, the reaction mixture will contain a mixture of isopropylbenzene isomers, with this compound and 1,2,4-triisopropylbenzene (B3344860) being the predominant products.

  • Employ a moderate post-alkylation step to improve the ratio of the desired 1,3,5-isomer to the 1,2,4-isomer.

  • Separate the ionic liquid catalyst from the organic phase.

  • Obtain pure this compound from the organic mixture via fractional distillation.

Logical Workflow for TIPB Synthesis

cluster_synthesis Synthesis of this compound Benzene Benzene Alkylation Alkylation Reaction (50 °C, 3.50 mL/s Propylene) Benzene->Alkylation Propylene Propylene Propylene->Alkylation Ionic_Liquid_Catalyst Ionic Liquid Catalyst (2AlCl₃/Et₃NHCl) Ionic_Liquid_Catalyst->Alkylation Product_Mixture Product Mixture (TIPB Isomers) Alkylation->Product_Mixture Post_Alkylation Moderate Post-Alkylation Product_Mixture->Post_Alkylation Isomer_Enrichment Enriched 1,3,5-TIPB Mixture Post_Alkylation->Isomer_Enrichment Fractional_Distillation Fractional Distillation Isomer_Enrichment->Fractional_Distillation Pure_TIPB Pure this compound Fractional_Distillation->Pure_TIPB

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The true potential of this compound in the pharmaceutical and life sciences sectors lies in its derivatives, most notably 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). The bulky triisopropylphenyl group offers unique steric shielding, enabling highly selective reactions in complex molecule synthesis.

Steric Hindrance and Protecting Group Chemistry

The triisopropylphenyl group is an effective sterically hindering protecting group. This property is invaluable for directing reagents to specific sites and preventing unwanted side reactions.[12] In drug development, this allows for the synthesis of complex active pharmaceutical ingredients (APIs) with high purity and yield. For instance, high-purity this compound is a key starting material in the synthesis of the lipid-regulating agent 2,6-bis(1-methylethyl)phenyl[[2,4,6-tris(1-methylethyl)phenyl]acetyl]sulfamate.[13]

Oligonucleotide and Phospholipid Synthesis

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a widely used condensing and activating agent in the synthesis of oligonucleotides and phospholipids.[1][11] It facilitates the formation of phosphodiester bonds, which are crucial for elongating nucleotide chains. The steric bulk of the triisopropylphenyl group helps to control reactivity, leading to improved yields (often in the range of 70-75% for phospholipid synthesis) and a reduction in side reactions.[1]

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide (B81097) from TPSCl [14]

This protocol details the conversion of TPSCl to 2,4,6-triisopropylbenzenesulfonyl azide, a useful intermediate in organic synthesis.

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (18.2 g, 60 mmol)

  • Sodium azide (13.0 g, 200 mmol)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Methanol (B129727) (for recrystallization)

Procedure:

  • Prepare a solution of sodium azide in an ethanol-water mixture (300 mL).

  • Add the TPSCl to the sodium azide solution.

  • Stir the mixture at room temperature for 19 hours.

  • Dilute the reaction mixture with ice water (100 mL).

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine and then dry it.

  • Concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from 50 mL of hot methanol to yield 18.6 g of pure 2,4,6-triisopropylbenzenesulfonyl azide (100% yield) as colorless prismatic crystals.

Targeting Biological Signaling Pathways

While this compound itself is not known to be directly involved in biological signaling pathways, its derivatives, particularly benzenesulfonamides, are a cornerstone of modern medicinal chemistry.[5][15] These compounds have been developed into drugs that target a variety of enzymes and receptors, thereby modulating key signaling pathways.

2.3.1. Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[16][17] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[15][18] By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt the pH regulation in tumors, leading to an anti-cancer effect.

cluster_pathway Carbonic Anhydrase IX Inhibition Pathway Hypoxia Hypoxia HIF-1 HIF-1α Activation Hypoxia->HIF-1 CA_IX Carbonic Anhydrase IX (CA IX) (on cell membrane) HIF-1->CA_IX Upregulates H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CA_IX Acidification Extracellular Acidification (Tumor Microenvironment) H_HCO3->Acidification Cell_Proliferation Tumor Cell Proliferation & Metastasis Acidification->Cell_Proliferation Benzenesulfonamide (B165840) Benzenesulfonamide Derivative (e.g., from TIPB) Benzenesulfonamide->CA_IX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

2.3.2. Cyclooxygenase-2 (COX-2) Inhibition

Certain benzenesulfonamide derivatives are selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.[5][19] COX-2 is induced by inflammatory stimuli and catalyzes the synthesis of prostaglandins, which are key mediators of inflammation.[20] Selective COX-2 inhibitors, such as Celecoxib (which contains a sulfonamide moiety), are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).

cluster_pathway COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX-2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX-2 Induces Arachidonic_Acid Arachidonic Acid (from cell membrane) Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins (e.g., PGE₂) COX-2->Prostaglandins Catalyzes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzenesulfonamide_COX2 Benzenesulfonamide-based COX-2 Inhibitor Benzenesulfonamide_COX2->COX-2 Inhibits

Caption: Mechanism of action for benzenesulfonamide-based COX-2 inhibitors.

Novel Applications and Potential Research Areas

The unique structural characteristics of this compound are paving the way for its use in a range of novel applications beyond traditional organic synthesis.

Advanced Porous Materials

This compound and its derivatives are being explored as building blocks for the synthesis of porous organic polymers (POPs) and other microporous materials.[21] These materials exhibit high surface areas and tunable porosity, making them promising candidates for applications in gas storage and separation, catalysis, and as supports for functional materials. For example, azo-bridged polymers synthesized from triazine-based monomers (structurally related to functionalized benzene rings) have shown BET surface areas as high as 351 m²/g.[22]

Quantitative Data: BET Surface Areas of Porous Polymers

Polymer TypeMonomer/PrecursorBET Surface Area (m²/g)Reference(s)
Azo-bridged Polymer2,4,6-tris(4-nitrophenyl)-1,3,5-triazine351[22]
Fullerene-based PolymerFullerenol with terephthaloyl chloride503 - 657[23]
Anthracene Microporous Polymers9,10-dihydro-9,10-ethanoanthracenes711 - 796[24]
Benzene-linked Porous PolymerTetraphenylsilane and 1,4-bis(bromomethyl)benzeneup to 67 cm³/g CO₂ adsorption[25]
Supramolecular Chemistry and Ligand Design

The C₃ symmetry and rigid nature of the 1,3,5-tri-substituted benzene core make it an attractive scaffold for applications in supramolecular chemistry and the design of novel ligands for metal complexes.[26] These ligands can create unique steric and electronic environments around a metal center, influencing the catalytic activity and selectivity of the resulting complexes in various chemical transformations.[27]

Materials Science and Nanotechnology

In materials science, this compound is used as a swelling agent or micelle expander in the synthesis of mesoporous silica (B1680970) materials like SBA-15.[4][28] This allows for the creation of highly ordered materials with large, tunable pore sizes, which are valuable in catalysis, drug delivery, and the fabrication of nanoparticles.

Experimental Workflow: Synthesis of Porous Organic Polymers

cluster_pop_synthesis Synthesis of Porous Organic Polymers (POPs) TIPB_Derivative 1,3,5-Tri-substituted Benzene Monomer Polymerization Friedel-Crafts Polymerization TIPB_Derivative->Polymerization Co_Monomer Co-monomer (e.g., Biphenyl) Co_Monomer->Polymerization Lewis_Acid Lewis Acid Catalyst (e.g., FeCl₃) Lewis_Acid->Polymerization Solvent Anhydrous Solvent (e.g., DCE) Solvent->Polymerization Precipitation Precipitation (with Methanol) Polymerization->Precipitation Purification Purification (Acid Wash) Precipitation->Purification POP Porous Organic Polymer (High Surface Area) Purification->POP

Caption: General workflow for the synthesis of porous organic polymers.

Conclusion and Future Outlook

This compound is a versatile and valuable chemical that extends far beyond its role as a simple intermediate. Its unique steric and electronic properties, when leveraged through its derivatives, provide powerful tools for researchers in drug discovery, organic synthesis, and materials science. The ability to create sterically demanding environments is critical for achieving high selectivity in the synthesis of complex molecules, including APIs and oligonucleotides. Furthermore, the benzenesulfonamide scaffold, readily accessible from TIPB, has a proven track record in the development of clinically successful drugs that modulate key signaling pathways.

Future research is likely to focus on the development of novel chiral ligands based on the TIPB framework for asymmetric catalysis, the design of new porous materials with tailored properties for specific applications in carbon capture and catalysis, and the exploration of new benzenesulfonamide derivatives as inhibitors for a wider range of biological targets. As the demand for precision and efficiency in chemical synthesis and drug development continues to grow, the importance of "unseen workhorses" like this compound is set to increase significantly.

References

Navigating the Safety Landscape of 1,3,5-Triisopropylbenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and safe handling guidelines for 1,3,5-Triisopropylbenzene (CAS No. 717-74-8). The information is compiled from Safety Data Sheets (SDS) and established experimental protocols to ensure the safe use of this compound in a laboratory setting. This document is intended for an audience of trained professionals, including researchers, scientists, and those involved in drug development.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1][2]
Appearance Clear, colorless liquid[3]
Odor Odorless[3]
Boiling Point 232 - 236 °C @ 760 mmHg[3]
Melting Point No data available[3]
Flash Point 86 °C / 186.8 °F[3]
Specific Gravity 0.840[3]
Solubility in Water Insoluble[3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4Combustible liquid
Acute Dermal ToxicityCategory 3Toxic in contact with skin
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Aspiration HazardCategory 1May be fatal if swallowed and enters airways
Hazardous to the aquatic environment, long-term hazardChronic 3Harmful to aquatic life with long lasting effects

Source:[2][3][4]

Section 3: Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear protective gloves (e.g., Nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a respirator with an organic vapor cartridge is recommended.[3]

Handling Procedures

The following logical workflow should be followed to ensure safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Handle Spills Handle Spills Dispense Chemical->Handle Spills In case of spill Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Remove & Store PPE Remove & Store PPE Clean Work Area->Remove & Store PPE G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TIPB This compound (or other aromatic hydrocarbon) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) TIPB->AhR_complex Binds to AhR AhR_active Ligand-AhR Complex (Active) AhR_complex->AhR_active Conformational Change & Hsp90 Dissociation ARNT ARNT AhR_active->ARNT Translocates to Nucleus and Dimerizes AhR_ARNT Ligand-AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to Gene_Expression Altered Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Gene_Expression Induces Transcription Metabolism Metabolism of Xenobiotics Gene_Expression->Metabolism Toxicity Toxic Responses Metabolism->Toxicity

References

commercial suppliers and available purity grades of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TIPB), a versatile aromatic hydrocarbon. The document details its commercial availability, purity grades, synthesis, and key applications in research and development, particularly within the pharmaceutical and specialty chemical sectors.

Commercial Availability and Purity

This compound is available from a range of commercial suppliers, with purity grades typically suitable for laboratory synthesis and further manufacturing. High-purity grades are essential for applications in the pharmaceutical and specialty chemicals industries where stringent quality standards are required[1].

SupplierPurity Grade(s)Notes
Sigma-Aldrich 95%[2]Also employed as a micelle expander in the synthesis of mesoporous silica.[2]
Thermo Scientific Chemicals 95%, ≥94.0% (GC)[3][4]Available in various quantities.[3][4]
Chem-Impex ≥ 95% (GC)[5]-
MedChemExpress 98.70%, 98.15%[6][7]Marketed as a probe molecule for assessing zeolite materials.[6]
ChemScene ≥95%[8]-
Simson Pharma Limited High PurityAccompanied by a Certificate of Analysis.[9]
SARA Research & Development Centre Industrial GradeFor electronic, polymer, and pharmaceutical uses.[10]

Physicochemical Properties

This compound is a colorless liquid known for its unique structure, which imparts properties like high thermal stability and low volatility.[5]

PropertyValue
CAS Number 717-74-8[2][3][5][11]
Molecular Formula C₁₅H₂₄[3][5][11]
Molecular Weight 204.35 g/mol [2][5][11]
Boiling Point 232-236 °C[2][5]
Density 0.845 - 0.854 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.488[2][5]
Melting Point -7 °C[5]
Flash Point 87 °C (closed cup)[2]

Synthesis and Purification Protocols

Synthesis via Friedel-Crafts Alkylation using Ionic Liquids

A common method for synthesizing this compound is the alkylation of benzene (B151609) with propylene.[12] The use of ionic liquids as catalysts has been explored to optimize this process.

Experimental Protocol:

  • Catalyst: 2AlCl₃/Et₃NHCl ionic liquid is identified as a preferred catalyst.[12]

  • Reactants: Benzene and propylene.

  • Reaction Conditions:

    • Ionic Liquid Volume Ratio: 0.1[12]

    • Reaction Temperature: 50 °C[12]

    • Propylene Flow Rate: 3.50 mL/s[12]

  • Procedure: The alkylation reaction is carried out under the specified conditions. A moderate post-alkylation step can be employed to increase the ratio of the desired 1,3,5-isomer to the 1,2,4-isomer.[12]

  • Purification: Pure this compound is obtained through fractionation of the product mixture.[12]

Synthesis of this compound Benzene Benzene Reactor Alkylation Reactor (50°C) Benzene->Reactor Propylene Propylene Propylene->Reactor PostAlkylation Post-Alkylation (Isomer Ratio Improvement) Reactor->PostAlkylation Crude Product IonicLiquid Ionic Liquid Catalyst (2AlCl₃/Et₃NHCl) IonicLiquid->Reactor Fractionation Fractionation Column PostAlkylation->Fractionation Product Pure this compound Fractionation->Product

Caption: Synthesis workflow of this compound.

Purification of this compound

A patented method describes the purification of impure this compound by removing isomeric impurities.

Experimental Protocol:

  • Starting Material: Impure this compound containing isomers like 1,2,4-triisopropylbenzene.

  • Reagent: A sulfonating agent, preferably chlorosulfonic acid, is used.[13] The amount is approximately 20 mol percent relative to the impure starting material.[13]

  • Procedure:

    • Combine the impure this compound and the sulfonating agent in a suitable reaction vessel (e.g., a round-bottomed flask) to form a reaction mixture.[13]

    • Mix the reaction mixture by stirring or shaking at a temperature of about 0 °C or above, preferably between 20 °C and 30 °C.[13] The sulfonating agent will selectively react with the more reactive isomers.

    • Collect the purified this compound, which remains unreacted.[13]

Purification of this compound ImpureTIPB Impure This compound ReactionVessel Mixing Vessel (20-30°C) ImpureTIPB->ReactionVessel SulfonatingAgent Sulfonating Agent (e.g., Chlorosulfonic Acid) SulfonatingAgent->ReactionVessel Separation Separation/ Collection ReactionVessel->Separation Reaction Mixture PurifiedTIPB Purified This compound Separation->PurifiedTIPB Byproducts Sulfonated Impurities (Waste) Separation->Byproducts

Caption: Purification workflow for this compound.

Applications in Research and Development

The unique structure of this compound, with its bulky isopropyl groups, provides significant steric hindrance and thermal stability, making it a valuable compound in various fields.[14][15]

  • Chemical Intermediate: It is a key building block in the synthesis of more complex molecules.[1][15] It serves as a precursor for ligands and catalysts, such as Bret Phos and X-Phos, and is used to synthesize 2,4,6-triisopropyl-benzenesulfonyl chloride.[3][14]

  • Pharmaceutical and Agrochemical Synthesis: In the pharmaceutical and agrochemical industries, it is used as a starting material or intermediate for developing new active compounds.[1][10][14] Its structure can be leveraged for steric control in complex organic reactions.[14]

  • Polymer Science: TIPB is used as a monomer or intermediate in the production of specialty polymers and high-performance materials like polyimides, enhancing thermal stability and chemical resistance.[5][14]

  • Solvent Applications: It serves as a non-polar solvent in organic synthesis.[5]

  • Lubricants: It is used in the formulation of high-performance lubricants and additives due to its thermal stability.[3][5]

  • Materials Science: It has been employed as a swelling agent or micelle expander in the synthesis of highly ordered mesoporous silica, such as SBA-15.[2]

Applications of this compound TIPB This compound (TIPB) Polymers Specialty Polymers (e.g., Polyimides) TIPB->Polymers Monomer/ Intermediate Pharma Pharmaceutical Intermediates TIPB->Pharma Building Block Agro Agrochemicals TIPB->Agro Precursor Catalysts Ligands & Catalysts (e.g., X-Phos) TIPB->Catalysts Precursor Materials Mesoporous Materials (e.g., SBA-15) TIPB->Materials Micelle Expander Lubricants High-Performance Lubricants TIPB->Lubricants Additive

Caption: Key application areas of this compound.

References

Methodological & Application

detailed laboratory protocol for Friedel-Crafts synthesis of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Friedel-Crafts Synthesis of 1,3,5-Triisopropylbenzene

Abstract

This document provides a detailed laboratory protocol for the synthesis of this compound via the Friedel-Crafts alkylation of benzene (B151609). This method is a cornerstone of electrophilic aromatic substitution and is widely used in the synthesis of substituted aromatic compounds. The protocol herein describes the reaction of benzene with an isopropylating agent in the presence of a Lewis acid catalyst. This application note is intended for researchers, scientists, and professionals in drug development and other fields requiring the synthesis of polysubstituted benzene derivatives.

Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. The alkylation variant of this reaction involves the reaction of an aromatic hydrocarbon with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a catalyst. This process is a classic example of an electrophilic aromatic substitution reaction. The synthesis of this compound is a prime example of a polyalkylation reaction, where multiple alkyl groups are introduced onto the benzene ring. Due to the activating nature of the alkyl groups, the product of the initial alkylation is more reactive than the starting material, which can lead to the formation of polyalkylated products.

Principle of the Method

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene. In this protocol, benzene is reacted with an isopropylating agent, such as isopropyl chloride or isopropyl alcohol, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the alkylating agent to form a carbocation or a carbocation-like complex, which then acts as the electrophile. The benzene ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is abstracted from the sigma complex to restore the aromaticity of the ring, yielding the alkylated product. To achieve trisubstitution, a molar excess of the alkylating agent is used.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Benzene (anhydrous)

    • Isopropyl chloride (or 2-propanol)

    • Anhydrous aluminum chloride (AlCl₃)

    • 5% Sodium hydroxide (B78521) (NaOH) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

    • Ice

  • Equipment:

    • Round-bottom flask (250 mL or 500 mL)

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus

    • Fume hood

Procedure
  • Reaction Setup:

    • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • To the flask, add anhydrous aluminum chloride.

    • Add anhydrous benzene to the flask.

    • Cool the mixture in an ice bath with stirring.

  • Addition of Alkylating Agent:

    • Place isopropyl chloride in a dropping funnel.

    • Add the isopropyl chloride dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over a stirred mixture of crushed ice and water in a large beaker.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 5% sodium hydroxide solution and then with deionized water.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude product, which may contain isomers such as 1,2,4-triisopropylbenzene, can be purified by fractional distillation under reduced pressure.

Data Presentation
ParameterValue
Reactants
BenzeneSpecify mass and moles
Isopropyl ChlorideSpecify mass and moles
Aluminum ChlorideSpecify mass and moles
Product
Theoretical YieldCalculate based on limiting reagent
Actual YieldMeasure after purification
Percent YieldCalculate
Physical Properties
Boiling Point232-236 °C (lit.)[2]
Density0.845 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D)1.488 (lit.)[2]
Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.94 (s, 3H), 2.95-2.85 (m, 3H), 1.28 (d, J = 6.9 Hz, 18H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.8, 120.8, 34.2, 24.1.

  • GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 204.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup1 Add AlCl3 to RBF setup2 Add Benzene setup1->setup2 setup3 Cool to 0-10 °C setup2->setup3 react1 Add Isopropyl Chloride Dropwise setup3->react1 react2 Stir at Room Temperature react1->react2 workup1 Quench with Ice Water react2->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with NaOH (aq) workup2->workup3 workup4 Wash with Water workup3->workup4 workup5 Dry over MgSO4 workup4->workup5 purify1 Filter and Evaporate Solvent workup5->purify1 purify2 Fractional Distillation purify1->purify2 analysis Characterize Product (NMR, GC-MS) purify2->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_repeat Steps 1-3 Repeat Twice More r1 CH3-CH(Cl)-CH3 + AlCl3 p1 [CH3-CH(+)-CH3] AlCl4 r1->p1 Activation benzene Benzene Ring sigma Sigma Complex (Arenium Ion) benzene->sigma Attack by pi-electrons deprotonation AlCl4 + H+ product Isopropylbenzene + AlCl3 + HCl sigma->product Restoration of Aromaticity final_product This compound product->final_product

Caption: Mechanism of the Friedel-Crafts alkylation of benzene.

References

using 1,3,5-Triisopropylbenzene as a high-boiling point non-polar solvent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropylbenzene is a high-boiling point, non-polar aromatic hydrocarbon that offers unique advantages as a solvent in a variety of organic synthesis applications.[1][2] Its chemical and thermal stability, coupled with its low volatility, make it an excellent choice for reactions requiring elevated temperatures.[1][2] This document provides detailed application notes and protocols for the use of this compound in several key organic reactions, offering a valuable alternative to more conventional high-boiling point solvents.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics in comparison to other common high-boiling point non-polar solvents.

PropertyThis compoundMesitylenep-CymeneToluene
CAS Number 717-74-8108-67-899-87-6108-88-3
Molecular Formula C₁₅H₂₄C₉H₁₂C₁₀H₁₄C₇H₈
Molecular Weight 204.36 g/mol 120.19 g/mol 134.22 g/mol 92.14 g/mol
Boiling Point 232-236 °C[3]164.7 °C177 °C111 °C
Melting Point -14 to -11 °C[1]-44.8 °C-68 °C-95 °C
Density 0.845 g/mL at 25 °C[3]0.864 g/mL at 20 °C0.857 g/mL at 20 °C0.867 g/mL at 20 °C
Flash Point 87 °C[3]44 °C51 °C4 °C
Solubility in Water Immiscible[1]ImmiscibleImmiscibleImmiscible

Applications in Organic Synthesis

Due to its high boiling point and non-polar nature, this compound is particularly well-suited for reactions that require high temperatures to overcome activation energy barriers. Its inertness under many reaction conditions also prevents unwanted side reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The use of a high-boiling point solvent like this compound can be advantageous in cases where the aromatic substrate is unreactive, requiring higher temperatures to drive the reaction to completion.

Logical Workflow for Friedel-Crafts Acylation:

G reagents Aromatic Substrate, Acyl Halide, Lewis Acid solvent This compound reagents->solvent Dissolution reaction Reaction Mixture at Elevated Temperature solvent->reaction Heating workup Aqueous Workup reaction->workup Quenching product Purified Aryl Ketone workup->product Extraction & Purification G diene Diene product Cycloadduct diene->product dienophile Dienophile dienophile->product solvent This compound heat High Temperature solvent->heat Enables heat->product Promotes G step1 Step 1: Poly(amic acid) formation Diamine + Dianhydride in polar aprotic solvent step2 Step 2: Thermal Imidization Poly(amic acid) in this compound step1->step2 step3 Step 3: Polymer Isolation Precipitation and drying step2->step3 product Polyimide step3->product

References

The Strategic Application of 1,3,5-Triisopropylbenzene in the Synthesis of Sterically Hindered Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The architectural design of ligands is a cornerstone of modern catalysis and materials science. Sterically hindered ligands, in particular, play a pivotal role in stabilizing reactive metal centers, enhancing catalytic activity and selectivity, and enabling challenging chemical transformations. 1,3,5-Triisopropylbenzene (TIPB) has emerged as a crucial starting material for the synthesis of a variety of bulky ligands due to the significant steric bulk imparted by its three isopropyl groups.[1] This document provides detailed application notes and experimental protocols for the synthesis of two major classes of sterically hindered ligands derived from TIPB: N-heterocyclic carbenes (NHCs) and bulky phosphines.

I. Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands

The 1,3,5-triisopropylphenyl moiety is a common feature in highly effective NHC ligands, such as those analogous to IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The synthesis of the imidazolium (B1220033) salt precursor to these NHCs from this compound is a multi-step process that involves the initial functionalization of the aromatic ring. The overall workflow involves nitration of TIPB, followed by reduction to the corresponding aniline, which then serves as the key building block for the NHC scaffold.

Overall Synthetic Workflow

G TIPB This compound Nitro_TIPB 2-Nitro-1,3,5-triisopropylbenzene TIPB->Nitro_TIPB Nitration Aniline 2,4,6-Triisopropylaniline (B3188480) Nitro_TIPB->Aniline Reduction Diimine N,N'-bis(2,4,6-triisopropylphenyl)ethanediimine Aniline->Diimine Condensation Imidazolium 1,3-Bis(2,4,6-triisopropylphenyl)imidazolium Salt Diimine->Imidazolium Cyclization

Caption: Synthetic pathway from this compound to a sterically hindered NHC precursor.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-1,3,5-triisopropylbenzene

This protocol describes the electrophilic aromatic substitution (nitration) of this compound. The bulky isopropyl groups direct the incoming nitro group to an ortho position.

  • Materials and Reagents:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Dichloromethane (B109758)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

    • Slowly add 10.2 g (50 mmol) of this compound to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by carefully adding 4.3 mL (60 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to obtain 2-nitro-1,3,5-triisopropylbenzene.

Step 2: Synthesis of 2,4,6-Triisopropylaniline

This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium.[2][3]

  • Materials and Reagents:

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 11.2 g (200 mmol) of iron powder in a mixture of 100 mL of ethanol and 20 mL of water.

    • Heat the mixture to reflux with vigorous stirring.

    • Add 5 mL of concentrated hydrochloric acid dropwise to the refluxing suspension.

    • In a separate beaker, dissolve 10.0 g (40 mmol) of 2-nitro-1,3,5-triisopropylbenzene in 50 mL of ethanol.

    • Add the ethanolic solution of the nitro compound dropwise to the refluxing iron suspension over 1 hour.

    • After the addition is complete, continue to reflux for an additional 3 hours.

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

    • Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

    • Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,6-triisopropylaniline.

Step 3: Synthesis of 1,3-Bis(2,4,6-triisopropylphenyl)imidazolium Salt

This protocol follows a common procedure for the synthesis of imidazolium salts from the corresponding aniline.[4]

  • Part A: Synthesis of N,N'-bis(2,4,6-triisopropylphenyl)ethanediimine

    • In a round-bottom flask, dissolve 8.7 g (40 mmol) of 2,4,6-triisopropylaniline in 100 mL of methanol.

    • Add a few drops of formic acid to the solution.

    • Add 2.9 mL (20 mmol) of a 40% aqueous solution of glyoxal (B1671930) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 24 hours, during which a yellow precipitate will form.

    • Collect the yellow solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Part B: Cyclization to the Imidazolium Salt

    • In a Schlenk flask under an inert atmosphere, suspend the diimine from the previous step (8 mmol) and 0.26 g (8.8 mmol) of paraformaldehyde in 50 mL of anhydrous toluene (B28343).

    • Add a solution of HCl (e.g., 4 M in dioxane, 2.2 mL, 8.8 mmol) dropwise.

    • Heat the mixture to 80 °C and stir for 4 hours.

    • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold toluene and dry under vacuum to yield the 1,3-bis(2,4,6-triisopropylphenyl)imidazolium salt.

Quantitative Data Summary
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)
12-Nitro-1,3,5-triisopropylbenzeneThis compound1:1.2 (TIPB:HNO₃)H₂SO₄0-102.570-80
22,4,6-Triisopropylaniline2-Nitro-1,3,5-triisopropylbenzene1:5 (Nitro-TIPB:Fe)Ethanol/WaterReflux485-95
3aN,N'-bis(2,4,6-triisopropylphenyl)ethanediimine2,4,6-Triisopropylaniline2:1 (Aniline:Glyoxal)MethanolRoom Temp.2490-95
3b1,3-Bis(2,4,6-triisopropylphenyl)imidazolium SaltDiimine1:1.1 (Diimine:Paraformaldehyde)Toluene80480-90

II. Synthesis of Sterically Hindered Phosphine (B1218219) Ligands

This compound can also serve as a precursor for bulky phosphine ligands. A common strategy involves the initial halogenation of the TIPB ring to provide a reactive handle for the introduction of the phosphorus moiety. 1-Bromo-2,4,6-triisopropylbenzene is a versatile intermediate for this purpose.[1][5][6][7][8]

Overall Synthetic Workflow

G TIPB This compound Bromo_TIPB 1-Bromo-2,4,6-triisopropylbenzene TIPB->Bromo_TIPB Bromination Phosphine Bulky Phosphine Ligand (e.g., Di(tert-butyl)(2,4,6-triisopropylphenyl)phosphine) Bromo_TIPB->Phosphine Phosphination

Caption: Synthetic route to a bulky phosphine ligand from this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,4,6-triisopropylbenzene

This protocol describes the electrophilic aromatic bromination of this compound.

  • Materials and Reagents:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Anhydrous Dichloromethane

    • Iron(III) Bromide (catalyst)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 10.2 g (50 mmol) of this compound in 100 mL of anhydrous dichloromethane.

    • Add a catalytic amount of iron(III) bromide (approx. 100 mg).

    • Cool the solution to 0 °C in an ice bath.

    • Add 8.9 g (50 mmol) of N-bromosuccinimide in small portions over 30 minutes, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding 50 mL of water.

    • Separate the organic layer and wash with saturated sodium thiosulfate (B1220275) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to obtain 1-bromo-2,4,6-triisopropylbenzene.[5]

Step 2: Synthesis of Di(tert-butyl)(2,4,6-triisopropylphenyl)phosphine

This protocol outlines a general method for the synthesis of a bulky phosphine ligand via a Grignard reaction followed by reaction with a chlorophosphine.

  • Materials and Reagents:

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, place 1.3 g (55 mmol) of magnesium turnings and a small crystal of iodine.

    • Add 10 mL of anhydrous THF.

    • In a separate flask, dissolve 14.2 g (50 mmol) of 1-bromo-2,4,6-triisopropylbenzene in 50 mL of anhydrous THF.

    • Add a small portion of the bromo-TIPB solution to the magnesium suspension and gently heat to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Add the remaining bromo-TIPB solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • Slowly add 9.0 g (50 mmol) of di-tert-butylchlorophosphine to the cooled Grignard solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography under an inert atmosphere.

Quantitative Data Summary
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)
11-Bromo-2,4,6-triisopropylbenzeneThis compound1:1 (TIPB:NBS)Dichloromethane0 to Room Temp.1280-90
2Di(tert-butyl)(2,4,6-triisopropylphenyl)phosphine1-Bromo-2,4,6-triisopropylbenzene1:1 (Bromo-TIPB:Mg), then 1:1 (Grignard:P(tBu)₂Cl)THFReflux, then 0 to Room Temp.1460-70

Conclusion

This compound is a versatile and valuable platform for the construction of sterically demanding ligands that are essential in modern chemical synthesis. The protocols outlined in this document provide a detailed guide for the preparation of important N-heterocyclic carbene precursors and bulky phosphine ligands. The inherent steric bulk of the 1,3,5-triisopropylphenyl group contributes significantly to the stability and reactivity of the resulting metal complexes, making these ligands highly sought after in the fields of catalysis and drug discovery. The provided methodologies can be adapted for the synthesis of a wide range of analogous ligands with tailored electronic and steric properties.

References

1,3,5-Triisopropylbenzene as a swelling agent or micelle expander in mesoporous material synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Triisopropylbenzene (TIPB) as a swelling agent, or micelle expander, in the synthesis of mesoporous materials. Detailed protocols, quantitative data, and visual representations are included to guide researchers in the design and fabrication of large-pore mesoporous silica (B1680970) for various applications, with a particular focus on drug delivery.

Introduction

Mesoporous silica nanoparticles (MSNs) have garnered significant attention as versatile platforms for a range of applications, including catalysis, separation, and notably, drug delivery.[1] Their high surface area, large pore volume, and tunable pore size make them ideal carriers for therapeutic agents.[1] The ability to precisely control the pore size is crucial, especially for the encapsulation and delivery of large biomolecules such as proteins and nucleic acids.

This compound (TIPB) is a hydrophobic aromatic compound that serves as an effective swelling agent in the synthesis of mesoporous materials.[2] When introduced into a synthesis mixture containing a surfactant template (e.g., Pluronic P123 or Cetyltrimethylammonium bromide - CTAB) and a silica precursor (e.g., Tetraethyl orthosilicate (B98303) - TEOS), TIPB partitions into the hydrophobic core of the surfactant micelles. This incorporation expands the micelle size, which, after the condensation of the silica framework and subsequent removal of the template and swelling agent, results in mesoporous materials with significantly enlarged and tunable pore diameters.[2]

Mechanism of Pore Expansion with this compound

The synthesis of mesoporous silica is a template-directed process. Surfactant molecules self-assemble into micelles in solution, which act as the template around which the silica network forms. The addition of a swelling agent like TIPB is a key strategy to increase the pore size beyond what can be achieved with the surfactant alone.

The process can be visualized as follows:

cluster_0 Micelle Formation cluster_1 Micelle Swelling cluster_2 Silica Framework Formation cluster_3 Template Removal Surfactant Surfactant Micelle Micelle Surfactant->Micelle Self-Assembly TIPB TIPB Swollen_Micelle Swollen_Micelle TEOS TEOS TIPB->Swollen_Micelle Incorporation into Hydrophobic Core Silica_Framework Silica_Framework Calcination Calcination TEOS->Silica_Framework Hydrolysis & Condensation Large_Pore_Material Large_Pore_Material Calcination->Large_Pore_Material Removal of Surfactant & TIPB

Mechanism of pore expansion by TIPB.

Quantitative Data: Effect of TIPB on Mesoporous Silica Properties

The addition of TIPB has a direct and tunable effect on the structural properties of the resulting mesoporous silica. The following tables summarize the quantitative impact of TIPB concentration on the pore size, pore volume, and surface area of SBA-15 and magnetic mesoporous silica nanoparticles (M-MSNs).

Table 1: Effect of TIPB on SBA-15 Synthesis

TIPB/P123 (w/w)Initial Synthesis Temp. (°C)Pore Diameter (nm)Pore Volume (cm³/g)Surface Area (m²/g)
0.020~8~0.9~800
0.4217~15~1.5~750
0.6317~18~1.8~700
0.8317~21~2.0~650
1.2517~26~2.4~600

Data compiled from multiple sources for illustrative purposes.

Table 2: Effect of TIPB on Magnetic Mesoporous Silica Nanoparticles (M-MSNs)

TIPB/CTAB (w/w)Pore Diameter (nm)Pore Volume (cm³/g)Surface Area (m²/g)
0.03.80.441100
0.14.50.68950
0.25.20.95800
0.36.11.54700

Data adapted from studies on M-MSNs synthesis.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of large-pore mesoporous silica using TIPB as a swelling agent.

Protocol 1: Synthesis of Large-Pore SBA-15

This protocol is adapted from methodologies for synthesizing SBA-15 with tunable large pores.[2]

Materials:

  • Pluronic P123 (EO20PO70EO20)

  • This compound (TIPB)

  • Hydrochloric acid (HCl, 2 M)

  • Tetraethyl orthosilicate (TEOS)

  • Deionized water

Procedure:

  • Template Solution Preparation: Dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water. Stir until the P123 is completely dissolved.

  • Addition of Swelling Agent: Add the desired amount of TIPB (e.g., 4.0 g for a 1:1 w/w ratio with P123) to the template solution. Stir the mixture vigorously for at least 3 hours at a controlled temperature (e.g., 15-20°C).

  • Silica Source Addition: While stirring, add 8.5 g of TEOS dropwise to the mixture.

  • Aging: Continue stirring the mixture at the controlled temperature for 24 hours.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave and heat at 100°C for 48 hours.

  • Product Recovery: Cool the autoclave to room temperature. Filter the solid product and wash thoroughly with deionized water and ethanol (B145695).

  • Drying: Dry the product in an oven at 60°C overnight.

  • Template Removal (Calcination): Calcine the dried powder in air by slowly ramping the temperature to 550°C and holding for 6 hours to remove the P123 template and TIPB.

Start Start Dissolve_P123 Dissolve P123 in HCl/H2O Start->Dissolve_P123 Add_TIPB Add TIPB and Stir Dissolve_P123->Add_TIPB Add_TEOS Add TEOS Dropwise Add_TIPB->Add_TEOS Age_24h Age at Controlled Temp for 24h Add_TEOS->Age_24h Hydrothermal_Treatment Hydrothermal Treatment (100°C, 48h) Age_24h->Hydrothermal_Treatment Filter_Wash Filter and Wash Hydrothermal_Treatment->Filter_Wash Dry_60C Dry at 60°C Filter_Wash->Dry_60C Calcine_550C Calcine at 550°C Dry_60C->Calcine_550C End End Calcine_550C->End

Workflow for large-pore SBA-15 synthesis.
Protocol 2: Synthesis of Large-Pore Magnetic Mesoporous Silica Nanoparticles (M-MSNs)

This protocol is a generalized procedure for synthesizing M-MSNs with tunable pore sizes for applications such as DNA loading.[3]

Materials:

  • Fe3O4 nanoparticles (dispersed in an organic solvent)

  • Cetyltrimethylammonium bromide (CTAB)

  • This compound (TIPB)

  • Deionized water

  • Ethanol

  • Ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Tetraethyl orthosilicate (TEOS)

Procedure:

  • Micellar Solution Preparation: Disperse the Fe3O4 nanoparticles in an aqueous solution of CTAB. Add the desired amount of TIPB to this solution.

  • Reaction Initiation: Add ethanol and ammonium hydroxide to the micellar solution under vigorous stirring.

  • Silica Shell Formation: Add TEOS dropwise to the reaction mixture to initiate the formation of the mesoporous silica shell around the magnetic cores.

  • Aging: Allow the reaction to proceed for at least 6 hours at room temperature.

  • Product Collection: Collect the M-MSNs by magnetic separation or centrifugation. Wash the particles with deionized water and ethanol.

  • Template Removal: Remove the CTAB template and TIPB by solvent extraction (e.g., refluxing in an acidic ethanol solution) or calcination.

Applications in Drug Development

The ability to create mesoporous materials with large, tunable pores using TIPB opens up significant opportunities in drug development, particularly for the delivery of large therapeutic molecules.

Advantages of Large-Pore MSNs in Drug Delivery:

  • High Loading Capacity for Large Molecules: The expanded pores can accommodate bulky drugs, proteins, peptides, and nucleic acids that cannot be efficiently loaded into conventional MSNs.[3]

  • Controlled Release Kinetics: The pore size and surface chemistry can be tailored to control the release profile of the encapsulated drug.[4]

  • Surface Functionalization: The silica surface can be readily functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, minimizing off-target effects.

Protocol 3: Drug Loading into Large-Pore Mesoporous Silica

This is a general protocol for loading a therapeutic agent into the synthesized large-pore MSNs.

Materials:

  • Synthesized and calcined large-pore mesoporous silica

  • Therapeutic agent (e.g., doxorubicin, ibuprofen, a protein)

  • Appropriate solvent for the therapeutic agent (e.g., water, ethanol, phosphate-buffered saline)

Procedure:

  • Drug Solution Preparation: Prepare a solution of the therapeutic agent at a known concentration in the chosen solvent.

  • Incubation: Disperse a known amount of the large-pore mesoporous silica in the drug solution.

  • Loading: Stir the mixture for a predetermined time (e.g., 24 hours) at room temperature or a specific temperature to allow the drug to diffuse into the pores.

  • Separation and Washing: Separate the drug-loaded silica from the solution by centrifugation. Wash the particles with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded particles under vacuum.

  • Quantification of Loaded Drug: Determine the amount of drug loaded by measuring the concentration of the drug remaining in the supernatant and washings using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Start Start Prepare_Drug_Solution Prepare Drug Solution Start->Prepare_Drug_Solution Disperse_MSN Disperse Large-Pore MSN in Drug Solution Prepare_Drug_Solution->Disperse_MSN Incubate_Stir Incubate and Stir Disperse_MSN->Incubate_Stir Centrifuge_Separate Centrifuge and Separate Supernatant Incubate_Stir->Centrifuge_Separate Wash_Particles Wash Particles Centrifuge_Separate->Wash_Particles Dry_Vacuum Dry Under Vacuum Wash_Particles->Dry_Vacuum Quantify_Loading Quantify Drug Loading Dry_Vacuum->Quantify_Loading End End Quantify_Loading->End

Workflow for drug loading into large-pore MSNs.

Conclusion

This compound is a highly effective swelling agent for the synthesis of mesoporous silica materials with tunable, large pores. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize these materials for a variety of applications, particularly in the field of drug delivery. The ability to create larger pores opens the door for the encapsulation and controlled release of a new generation of large-molecule therapeutics, addressing significant challenges in drug formulation and delivery.

References

Application Notes and Protocols: The 1,3,5-Triisopropylphenyl (TIPP) Group as a Bulky Protecting Group in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triisopropylphenyl (TIPP) group is a sterically demanding substituent utilized in organic synthesis as a bulky protecting group. Its defining feature is a benzene (B151609) ring substituted with three isopropyl groups at the 1, 3, and 5 positions. This arrangement provides significant steric bulk, which is highly effective in controlling reaction selectivity, preventing unwanted side reactions, and stabilizing reactive intermediates. The unique properties of the TIPP group, including its considerable steric hindrance, chemical stability, and low volatility, make it a valuable tool in complex organic syntheses, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2]

The primary role of the TIPP group is to physically block access to a reactive center, thereby directing incoming reagents to other accessible sites or preventing reactions altogether. This steric shielding is crucial for achieving high yields and purity in the synthesis of complex molecules.[1]

Key Applications

The TIPP group is employed in a variety of applications, primarily leveraging its steric bulk:

  • Steric Control in Complex Syntheses: The most common application is to control the stereochemistry and regioselectivity of reactions by sterically hindering one face of a molecule or a specific functional group.[3]

  • Stabilization of Reactive Species: The TIPP group can stabilize highly reactive intermediates or transition states, facilitating more efficient reaction pathways.[1] This is particularly useful in the study of unusual bonding and low-coordination number compounds.

  • Precursor for Ligands and Catalysts: 1,3,5-Triisopropylbenzene, the parent compound of the TIPP group, serves as a starting material for the synthesis of bulky ligands used in catalysis, such as BrettPhos and X-Phos.[3]

  • Protecting Group for Various Functionalities: While not as common as other protecting groups, the TIPP group can be used to protect certain functional groups where significant steric hindrance is required.

Quantitative Data Summary

The effectiveness of a protecting group is often measured by the yield of the protection and deprotection steps, as well as the stability of the protected compound under various reaction conditions. Below is a summary of representative data for reactions involving TIPP and related bulky silyl (B83357) protecting groups.

Reaction TypeProtecting GroupSubstrateReagents and ConditionsYield (%)Reference
Protection (Silylation)TIPSTerminal AlkyneTIPS-Cl, n-BuLi, THF, 0 °C to rt>95%(General Procedure)
Deprotection (Desilylation)TIPSTIPS-ArylacetyleneAgF (1.5 equiv), MeOH, rt85-95%[4]
Deprotection (Desilylation)TIPSTIPS-ArylacetyleneAgNO3/KF, MeOH, rtLower Yields[4]
Synthesis of PrecursorN/ABenzene, Propylene2AlCl3/Et3NHCl ionic liquid, 50 °CHigh[5]

TIPS (Triisopropylsilyl) is a related and commonly used bulky protecting group. Data for TIPP-protected compounds is less commonly tabulated in broad reviews, but its behavior is analogous in terms of steric hindrance.

Experimental Protocols

Protocol 1: Introduction of a Bulky Silyl Protecting Group (TIPS) to a Terminal Alkyne

This protocol describes a general procedure for the protection of a terminal alkyne using the triisopropylsilyl group, which provides comparable steric bulk to the TIPP group.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-BuLi solution dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add TIPS-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a TIPS-Protected Arylacetylene using Silver Fluoride (B91410)

This protocol details the removal of the TIPS protecting group from an arylacetylene under mild conditions.[4]

Materials:

  • TIPS-protected arylacetylene (1.0 equiv)

  • Methanol (MeOH) to make a 0.1 M solution

  • Silver fluoride (AgF) (1.5 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Prepare a degassed 0.1 M solution of the TIPS-protected acetylene (B1199291) in methanol.

  • In the dark (e.g., by covering the flask with aluminum foil), add AgF to the solution.

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by TLC. Once the starting material is consumed, add 1 M HCl (3 equiv).

  • Stir the mixture for 10 minutes and then filter to remove any solids.

  • Extract the filtrate with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The resulting terminal alkyne can be further purified if necessary.

Diagrams and Workflows

Logical Workflow for Protection-Deprotection Strategy

Protection_Deprotection_Workflow start_end start_end process process decision decision product product Start Starting Material with Multiple Reactive Sites Protect Introduce TIPP Protecting Group Start->Protect  Protection Step Reaction Perform Desired Organic Reaction Protect->Reaction  Sterically Shielded  Intermediate Deprotect Remove TIPP Protecting Group Reaction->Deprotect  Protected Product End Final Product Deprotect->End  Deprotection Step

Caption: General workflow for utilizing the TIPP group in a protection-deprotection strategy.

Steric Hindrance Provided by the TIPP Group

Steric_Hindrance cluster_TIPP TIPP Protected Functional Group center center tipp tipp reagent reagent FunctionalGroup R-X TIPP TIPP Group Isopropyl1 iPr TIPP->Isopropyl1 Isopropyl2 iPr TIPP->Isopropyl2 Isopropyl3 iPr TIPP->Isopropyl3 Reagent Incoming Reagent

Caption: Diagram illustrating the steric hindrance provided by the TIPP group.

References

Application Notes and Protocols for Employing 1,3,5-Triisopropylbenzene as an Internal Standard in Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,3,5-triisopropylbenzene as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols outlined below are designed to ensure accurate and reproducible quantification of active pharmaceutical ingredients (APIs), key intermediates, and other organic molecules.

Introduction to Quantitative NMR (qNMR) with an Internal Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals relative to a certified reference material, known as an internal standard. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. When an internal standard of known purity and weight is added to a sample containing an analyte of interest, the concentration or purity of the analyte can be calculated with high precision and accuracy.

Advantages of the Internal Standard Method in qNMR:

  • High Accuracy and Precision: Minimizes errors related to sample volume, spectrometer stability, and injection volumes that can affect other quantitative techniques.

  • Traceability: When a certified reference material is used as the internal standard, the measurement results are traceable to the International System of Units (SI).

  • Versatility: Applicable to a wide range of organic molecules, including those without a UV chromophore, making it a valuable tool in pharmaceutical and chemical analysis.

  • Efficiency: A single qNMR experiment can provide both structural information and quantitative data.

Properties of this compound as a qNMR Internal Standard

This compound is a suitable candidate for use as an internal standard in ¹H qNMR for several reasons:

  • Simple ¹H NMR Spectrum: It exhibits two simple and well-resolved signals: a singlet for the three aromatic protons and a septet and a doublet for the isopropyl protons. The singlet from the aromatic protons is often in a region of the spectrum that is free from analyte signals.

  • Chemical Stability: It is a chemically inert compound, reducing the likelihood of reaction with the analyte or solvent.

  • Solubility: It is soluble in common deuterated solvents used for NMR analysis, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Low Volatility: Its relatively high boiling point (236 °C) minimizes evaporation during sample preparation and analysis.

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
¹H NMR Signals (in CDCl₃)~7.0 ppm (s, 3H), ~2.9 ppm (sept, 3H), ~1.2 ppm (d, 18H)
Purity (typical)≥95% (should be accurately determined before use)

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound as an internal standard in a qNMR experiment for the determination of the purity of an analyte.

Protocol 1: Purity Determination of an Active Pharmaceutical Ingredient (API)

Objective: To determine the weight percent purity of an API using this compound as an internal standard.

Materials:

  • Analyte (API) of unknown purity

  • This compound (high purity, with a certificate of analysis if possible)

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

1. Preparation of the Internal Standard Stock Solution (Optional but Recommended):

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
  • Dissolve the standard in the chosen deuterated solvent and dilute to the mark.
  • Calculate the exact concentration of the internal standard solution.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the API into a vial.
  • Accurately weigh an appropriate amount of this compound (to achieve a molar ratio with the analyte as close to 1:1 as possible) and add it to the same vial. Alternatively, add a precise volume of the internal standard stock solution.
  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.
  • Ensure complete dissolution by vortexing or brief sonication.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Ensure the spectrometer is properly tuned and shimmed for the sample.
  • Acquire a quantitative ¹H NMR spectrum using the following parameters as a starting point:
  • Pulse Angle: 30° or 90° (a 90° pulse provides better signal-to-noise but requires a longer relaxation delay).
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.
  • Acquisition Time (aq): Sufficient to ensure good digital resolution (typically 2-4 seconds).
  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated (typically 8-64 scans).
  • Spectral Width (sw): Appropriate to cover all signals of interest.

4. Data Processing:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
  • Perform phasing and baseline correction manually to ensure accuracy.
  • Integrate the selected, well-resolved signals for both the analyte and this compound. Choose signals that are free from overlap with other signals, including impurities and solvent peaks. For this compound, the aromatic singlet at ~7.0 ppm is often a good choice.

5. Calculation of Purity:

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)

Where:

  • I_analyte = Integral of the selected analyte signal

  • N_analyte = Number of protons corresponding to the integrated analyte signal

  • I_IS = Integral of the selected internal standard signal (for the aromatic protons of this compound, this is 3)

  • N_IS = Number of protons corresponding to the integrated internal standard signal

  • MW_analyte = Molecular weight of the analyte

  • MW_IS = Molecular weight of the internal standard (204.35 g/mol for this compound)

  • m_analyte = Mass of the analyte

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard

Data Presentation

The following table provides a hypothetical example of the data that would be collected and calculated for the purity determination of a fictional API, "DrugX," using this compound as the internal standard.

Table 1: Hypothetical Purity Determination of DrugX using this compound

ParameterValue
Analyte (DrugX)
Mass (m_analyte)15.25 mg
Molecular Weight (MW_analyte)350.40 g/mol
Selected SignalSinglet at 8.1 ppm
Number of Protons (N_analyte)1
Integral (I_analyte)1.05
Internal Standard (this compound)
Mass (m_IS)10.50 mg
Molecular Weight (MW_IS)204.35 g/mol
Purity (P_IS)99.8%
Selected SignalAromatic singlet at 7.0 ppm
Number of Protons (N_IS)3
Integral (I_IS)1.00 (normalized)
Calculated Purity of DrugX 98.7%

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in a qNMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh This compound (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tune_shim Tune and shim spectrometer transfer->tune_shim setup_params Set up quantitative acquisition parameters tune_shim->setup_params acquire Acquire 1H NMR spectrum setup_params->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate selected signals (analyte and IS) process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report results calculate->report

Caption: Workflow for qNMR analysis using an internal standard.

qNMR_Calculation_Logic cluster_inputs Experimental Inputs cluster_ratios Calculated Ratios I_analyte Analyte Integral (I_analyte) molar_ratio Molar Ratio (Analyte/IS) I_analyte->molar_ratio N_analyte Analyte Protons (N_analyte) N_analyte->molar_ratio m_analyte Analyte Mass (m_analyte) mass_ratio Mass Ratio (IS/Analyte) m_analyte->mass_ratio MW_analyte Analyte MW (MW_analyte) P_analyte Analyte Purity (P_analyte) MW_analyte->P_analyte I_IS IS Integral (I_IS) I_IS->molar_ratio N_IS IS Protons (N_IS) N_IS->molar_ratio m_IS IS Mass (m_IS) m_IS->mass_ratio MW_IS IS MW (MW_IS) MW_IS->P_analyte P_IS IS Purity (P_IS) P_IS->P_analyte molar_ratio->P_analyte mass_ratio->P_analyte

Caption: Logical relationship of parameters for qNMR purity calculation.

use of 1,3,5-Triisopropylbenzene in the production of specialty polymers and high-performance materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Triisopropylbenzene (TIPB) is a symmetrical aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three isopropyl groups. This unique molecular architecture imparts exceptional thermal stability, chemical resistance, and significant steric bulk. These properties make TIPB and its derivatives valuable building blocks in the synthesis of specialty polymers and high-performance materials. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing TIPB in polymer synthesis.

High Refractive Index and Thermally Stable Sulfur Copolymers via Inverse Vulcanization

Application Note: A derivative of this compound, 1,3,5-triisopropenylbenzene (TIB), can be used as a comonomer in the inverse vulcanization of elemental sulfur to produce highly cross-linked, high refractive index copolymers.[1] These materials, designated as poly(sulfur-random-1,3,5-triisopropenylbenzene) (poly(S-r-TIB)), exhibit excellent thermal stability with glass transition temperatures (Tg) significantly higher than other sulfur copolymers, making them suitable for applications in infrared (IR) thermal imaging and other optical technologies.[1][2] The trifunctional nature of TIB allows for the formation of a robust polymer network, and the high sulfur content contributes to the high refractive index.[1]

Experimental Protocol: Synthesis of poly(S-r-TIB) Copolymers

This protocol is adapted from the synthesis of poly(sulfur-random-(1,3,5-triisopropenylbenzene)) as described in the literature.[1]

Materials:

  • Elemental sulfur (S₈)

  • 1,3,5-Triisopropenylbenzene (TIB)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Monomer Preparation: Accurately weigh the desired amounts of elemental sulfur and 1,3,5-triisopropenylbenzene (TIB) to achieve the target weight percentage of TIB in the final copolymer (e.g., for poly(S-r-TIB₃₀), use a 70:30 weight ratio of sulfur to TIB).

  • Reaction Setup: Place the elemental sulfur and a magnetic stir bar into the reaction vessel. Seal the vessel and purge with an inert gas for at least 15 minutes to remove oxygen.

  • Sulfur Melting: Heat the reaction vessel to 180 °C under a continuous flow of inert gas. Allow the sulfur to melt completely, which is indicated by a change from a yellow solid to a reddish, low-viscosity liquid.

  • Comonomer Addition: Once the sulfur is molten and the temperature is stable, add the 1,3,5-triisopropenylbenzene (TIB) to the reaction vessel while stirring.

  • Polymerization: Continue heating the mixture at 180 °C with stirring for approximately 20-30 minutes. The viscosity of the mixture will gradually increase as the polymerization proceeds.

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The resulting product will be a red, transparent glassy solid.[1] The poly(S-r-TIB) copolymer can be removed from the vessel for further characterization.

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Hydrogen sulfide (B99878) (H₂S) gas may be evolved during the reaction, which is toxic and flammable.

Data Presentation

The thermal properties of poly(S-r-TIB) copolymers are significantly influenced by the weight percentage of TIB.

Copolymer CompositionSulfur (wt%)TIB (wt%)Glass Transition Temperature (Tg) (°C)
poly(S-r-TIB₃₀)703067.1 - 68
poly(S-r-TIB₅₀)5050130

Data sourced from multiple references.[1][2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing weigh_S Weigh Elemental Sulfur setup Setup Reaction Vessel (Inert Atmosphere) weigh_S->setup weigh_TIB Weigh 1,3,5-Triisopropenylbenzene add_TIB Add TIB to Molten Sulfur weigh_TIB->add_TIB melt Heat to 180°C (Melt Sulfur) setup->melt melt->add_TIB polymerize Polymerize at 180°C (20-30 min) add_TIB->polymerize cool Cool to Room Temperature polymerize->cool isolate Isolate poly(S-r-TIB) cool->isolate

Caption: Experimental workflow for the synthesis of poly(S-r-TIB).

Self-Healing Sulfur Polymers

Application Note: this compound (TIPB) can be directly reacted with elemental sulfur through a process of inverse vulcanization to create sulfur-rich polymers.[3] This reaction proceeds via a radical transfer mechanism, where sulfur radicals abstract hydrogen from the isopropyl groups of TIPB, leading to the formation of a cross-linked polymer network.[3] The resulting materials exhibit properties similar to conventional inverse vulcanized polymers and have potential applications as self-healing materials.[3]

Experimental Protocol: Synthesis of Self-Healing Sulfur Polymers from TIPB

This protocol is based on the reaction between this compound and elemental sulfur as described in the literature.[3]

Materials:

  • Elemental sulfur (S₈)

  • This compound (TIPB)

  • Reaction vessel (e.g., sealed ampoule or high-pressure reactor)

  • Heating source (e.g., oven or furnace)

  • Inert atmosphere glovebox (optional, for handling materials)

Procedure:

  • Reactant Preparation: In an inert atmosphere, weigh the desired amounts of elemental sulfur and this compound (TIPB) into a reaction vessel. The molar ratio of sulfur to TIPB can be varied to control the cross-linking density.

  • Reaction Setup: Seal the reaction vessel to withstand the pressures generated at high temperatures.

  • Heating and Polymerization: Place the sealed vessel in an oven or furnace and heat to the desired reaction temperature (e.g., 180 °C or higher) for an extended period (e.g., 24 hours) to ensure a homogeneous reaction.[2]

  • Cooling and Isolation: After the reaction period, carefully cool the vessel to room temperature. The resulting polymer can then be isolated for characterization.

Safety Precautions: This reaction is performed at high temperatures in a sealed vessel and may generate significant pressure. Appropriate safety measures, including the use of a blast shield, are essential. The reaction should be conducted in a well-ventilated area.

Proposed Reaction Mechanism Diagram

reaction_mechanism S8 S₈ Ring S_radical Sulfur Diradical (•S-S₆-S•) S8->S_radical Heat ( > 159°C) H_abstraction Hydrogen Abstraction S_radical->H_abstraction Coupling Radical Coupling S_radical->Coupling TIPB This compound TIPB->H_abstraction C_radical TIPB Carbon Radical H_abstraction->C_radical C_radical->Coupling Polymer Cross-linked Sulfur Polymer Coupling->Polymer

Caption: Proposed mechanism for the reaction of TIPB and sulfur.

High-Temperature Resistant Polymers (Polyimides and PEEK)

General Synthetic Approach for Polyimides from a Hypothetical TIPB-Diamine

Conceptual Protocol:

  • Monomer Synthesis: Synthesize a diamine monomer containing the this compound core, for example, 2,4,6-triisopropylaniline-1,3-diamine.

  • Poly(amic acid) Formation: In a dry, inert atmosphere, dissolve the TIPB-diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Cool the solution in an ice bath.

  • Dianhydride Addition: Gradually add a stoichiometric amount of a suitable dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred diamine solution.

  • Polymerization: Allow the reaction to proceed at low temperature and then warm to room temperature to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

  • Imidization: The poly(amic acid) can be converted to the final polyimide by either thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in a stepwise manner to temperatures up to 300-350 °C to evaporate the solvent and induce cyclodehydration.

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution to induce cyclization at lower temperatures.

Logical Relationship Diagram for Specialty Polymer Synthesis

logical_relationship cluster_monomer Monomer Synthesis cluster_polymer Polymerization TIPB This compound TIPB_diamine TIPB-Diamine TIPB->TIPB_diamine Functionalization TIPB_dianhydride TIPB-Dianhydride TIPB->TIPB_dianhydride Functionalization Polyimide Specialty Polyimide TIPB_diamine->Polyimide TIPB_dianhydride->Polyimide Dianhydride Co-monomer (Dianhydride) Dianhydride->Polyimide Diamine Co-monomer (Diamine) Diamine->Polyimide

Caption: Synthesis of a specialty polyimide from TIPB-derived monomers.

References

experimental setup for the alkylation of benzene with propylene to selectively form 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the selective synthesis of 1,3,5-triisopropylbenzene via the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431). Methodologies utilizing both traditional Lewis acid catalysts, such as aluminum chloride, and modern solid acid catalysts, specifically zeolites, are presented. These protocols are designed to guide researchers in achieving high selectivity for the desired 1,3,5-isomer, a crucial intermediate in various fields, including pharmaceutical development.[1] This guide includes comprehensive experimental setups, reaction conditions, purification techniques, and analytical methods for product characterization.

Introduction

The alkylation of benzene with propylene is a classic example of a Friedel-Crafts reaction, leading to a mixture of isopropylated benzene derivatives, including cumene, diisopropylbenzenes (DIPB), and triisopropylbenzenes (TIPB).[2][3] The selective synthesis of the this compound isomer is of significant interest due to its utility as a building block in the synthesis of more complex molecules.[1] The steric bulk of the three isopropyl groups in a meta arrangement provides unique properties valuable in the development of ligands, specialized polymers, and pharmaceutical compounds. This document outlines two primary protocols for achieving high selectivity towards this compound.

Key Experimental Parameters

The selective formation of this compound is influenced by several critical parameters, including the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. A summary of typical conditions is provided in the table below.

ParameterLewis Acid (AlCl₃) MethodZeolite (Beta) Method
Catalyst Aluminum Chloride (AlCl₃)Beta Zeolite
Reactant Ratio (Benzene:Propylene) ~1:3 to 1:3.5 (molar)~2:1 to 20:1 (molar)
Temperature -80°C to 150°C200°C to 300°C (gas phase)
Pressure Atmospheric to 7.0 MPaAtmospheric to 4.1 MPa
Reaction Phase LiquidGas or Liquid

Experimental Protocols

Protocol 1: Alkylation using Aluminum Chloride Catalyst

This protocol describes a laboratory-scale synthesis of this compound using aluminum chloride as the catalyst.

Materials:

  • Benzene (anhydrous)

  • Propylene gas

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Hexane (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic or mechanical)

  • Gas inlet tube

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.

  • Reactant Charging: In a fume hood, charge the flask with anhydrous benzene. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. An exothermic reaction will occur.

  • Propylene Addition: Once the initial exotherm subsides and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. The rate of propylene addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the product distribution.

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.

  • Purification: The crude product, a mixture of isopropylbenzenes, can be purified by fractional distillation under reduced pressure to isolate this compound. Alternatively, for higher purity, a sulfonation-desulfonation procedure can be employed.[4]

Protocol 2: Alkylation using Beta Zeolite Catalyst

This protocol outlines a gas-phase alkylation of benzene with propylene using a solid acid catalyst, Beta zeolite. This method offers advantages in terms of catalyst recyclability and reduced corrosive waste.

Materials:

  • Benzene

  • Propylene gas

  • Beta Zeolite catalyst

  • Nitrogen gas (for activation and as a carrier gas)

Equipment:

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Saturator for benzene vaporization

  • Condenser and collection system

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with a known amount of Beta zeolite. Activate the catalyst by heating it under a flow of nitrogen gas at 300°C for 12 hours to remove any adsorbed water.[5]

  • Reaction Setup: After activation, cool the reactor to the desired reaction temperature (e.g., 260°C).[5]

  • Reactant Feed: Introduce a carrier gas (e.g., nitrogen) through a saturator containing benzene at a controlled temperature to achieve the desired benzene partial pressure.[5] Mix this benzene-saturated stream with a controlled flow of propylene gas before it enters the reactor.[5]

  • Reaction: Pass the reactant gas mixture through the heated catalyst bed. The weight hourly space velocity (WHSV) should be controlled to optimize conversion and selectivity.[5]

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products, which are then collected. The gaseous products can be analyzed online using a GC. The liquid products are analyzed offline by GC to determine the product distribution and selectivity for this compound.[5]

  • Catalyst Regeneration: The zeolite catalyst can be regenerated by calcination in air to burn off any deposited coke.

Data Presentation

Table 1: Comparison of Catalytic Performance in Benzene Alkylation with Propylene

CatalystTemperature (°C)Benzene/Propylene Molar RatioPropylene Conversion (%)1,3,5-TIPB Selectivity (%)Reference
AlCl₃/Et₃NHCl Ionic Liquid50--High (qualitative)[6]
Beta Zeolite260~0.521.8- (Cumene selectivity 77.4%)[5]

Note: Quantitative data for this compound selectivity is often not explicitly stated in all literature, with a focus frequently on the primary product, cumene. Higher propylene ratios generally favor the formation of polyalkylated products like TIPB.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant Preparation Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Catalyst Preparation/Activation Catalyst Preparation/Activation Catalyst Preparation/Activation->Reaction Setup Alkylation Alkylation Reaction Setup->Alkylation Quenching/Catalyst Separation Quenching/Catalyst Separation Alkylation->Quenching/Catalyst Separation Extraction & Washing Extraction & Washing Quenching/Catalyst Separation->Extraction & Washing Drying & Solvent Removal Drying & Solvent Removal Extraction & Washing->Drying & Solvent Removal Purification (Distillation/Sulfonation) Purification (Distillation/Sulfonation) Drying & Solvent Removal->Purification (Distillation/Sulfonation) Product Characterization (GC-MS, NMR) Product Characterization (GC-MS, NMR) Purification (Distillation/Sulfonation)->Product Characterization (GC-MS, NMR)

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship Benzene Benzene Alkylation_Reaction Alkylation Reaction Benzene->Alkylation_Reaction Propylene Propylene Propylene->Alkylation_Reaction Catalyst Catalyst Catalyst->Alkylation_Reaction Cumene Cumene Alkylation_Reaction->Cumene Diisopropylbenzene Diisopropylbenzene Alkylation_Reaction->Diisopropylbenzene This compound This compound Alkylation_Reaction->this compound Other Isomers Other Isomers Alkylation_Reaction->Other Isomers

Caption: Logical relationship of reactants and products in benzene alkylation.

References

Investigating 1,3,5-Triisopropylbenzene as a Radical Scavenger in Polymerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the theoretical application of 1,3,5-Triisopropylbenzene (TIPB) as a radical scavenger or chain transfer agent in free-radical polymerization processes. While not a conventional radical scavenger, the unique structural properties of TIPB, specifically the presence of sterically hindered, reactive tertiary benzylic hydrogens on its isopropyl groups, suggest a potential for modulating polymerization reactions. This application note provides a hypothetical mechanism of action, detailed experimental protocols to investigate this potential, and a framework for data analysis.

Introduction

Free-radical polymerization is a fundamental process in the synthesis of a wide array of polymeric materials. A key challenge in these processes is controlling the polymerization rate and preventing unwanted side reactions, which is often achieved through the use of radical scavengers or inhibitors. These compounds react with and neutralize free radicals, thereby terminating or retarding the polymerization chain reaction.

This compound (TIPB) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three isopropyl groups at the 1, 3, and 5 positions.[1][2] This symmetric, sterically hindered structure imparts high thermal and chemical stability.[1] While TIPB is commonly utilized as a high-boiling point solvent, a monomer for specialty polymers, and in the synthesis of ligands and catalysts, its role as a radical scavenger in polymerization has not been established.[2] However, one report has suggested it may act as a radical initiator under certain conditions.

This document puts forth a hypothetical investigation into the potential of TIPB to act as a radical scavenger or, more likely, a chain transfer agent. The basis for this hypothesis lies in the reactivity of the tertiary benzylic hydrogens of the isopropyl groups. The bond dissociation energy (BDE) of a tertiary C-H bond in an isopropyl group attached to a benzene ring is approximately 409 kJ/mol (98 kcal/mol). This relatively low BDE suggests that these hydrogens could be susceptible to abstraction by growing polymer radicals.

Proposed Mechanism of Action

It is proposed that this compound may function as a chain transfer agent rather than a classical radical scavenger. In this proposed mechanism, a growing polymer radical (P•) abstracts a hydrogen atom from one of the isopropyl groups of TIPB. This terminates the growth of the original polymer chain and generates a stable, tertiary benzylic radical on the TIPB molecule. This newly formed radical can then initiate a new polymer chain by reacting with a monomer unit (M).

This chain transfer process would result in a decrease in the average molecular weight of the polymer, a common outcome for processes involving chain transfer agents. The efficiency of this process would depend on the rate of hydrogen abstraction relative to the rate of polymer propagation.

Figure 1. Proposed mechanism of TIPB as a chain transfer agent.

Data Presentation

The following tables present a hypothetical framework for organizing experimental data when investigating the effect of this compound on the polymerization of a model monomer like styrene.

Table 1: Effect of this compound Concentration on Styrene Polymerization

Experiment ID[Styrene] (mol/L)[Initiator (AIBN)] (mol/L)[TIPB] (mol/L)Polymerization Time (hr)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
ST-Control8.70.050.00465150,0001.8
ST-TIPB-0.18.70.050.01462120,0001.9
ST-TIPB-0.58.70.050.0545880,0002.1
ST-TIPB-1.08.70.050.1045555,0002.3

Table 2: Comparison with a Known Chain Transfer Agent (Dodecanethiol)

Experiment IDChain Transfer Agent (CTA)[CTA] (mol/L)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
ST-ControlNone0.0065150,0001.8
ST-TIPBThis compound0.055880,0002.1
ST-DDTDodecanethiol0.056075,0002.0

Experimental Protocols

The following protocols describe methodologies to test the hypothesis of this compound acting as a radical scavenger or chain transfer agent in the free-radical polymerization of styrene.

Materials
  • Styrene (inhibitor removed by washing with aqueous NaOH followed by distillation)

  • This compound (TIPB)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Dodecanethiol (DDT)

  • Nitrogen gas (high purity)

Experimental Workflow Diagram

G A 1. Preparation of Reaction Mixture (Styrene, AIBN, TIPB/CTA, Toluene) B 2. Degassing (Freeze-Pump-Thaw Cycles x 3) A->B C 3. Polymerization (Thermostated Oil Bath, e.g., 60 °C) B->C D 4. Termination & Precipitation (Cooling & Adding to Methanol) C->D E 5. Polymer Isolation (Filtration & Drying in Vacuo) D->E F 6. Characterization (GPC, NMR, etc.) E->F

Figure 2. General workflow for polymerization experiments.

Protocol for Investigating the Effect of TIPB on Styrene Polymerization
  • Preparation of Stock Solutions:

    • Prepare a stock solution of AIBN in toluene (e.g., 0.2 M).

    • Prepare a stock solution of TIPB in toluene (e.g., 1.0 M).

  • Reaction Setup:

    • To a series of Schlenk tubes equipped with magnetic stir bars, add the required amount of styrene.

    • Add the desired volume of the TIPB stock solution to each tube to achieve the final concentrations as outlined in Table 1. The control experiment will not contain TIPB.

    • Add the required volume of the AIBN stock solution to each tube.

    • Add toluene to bring the total volume to the desired amount, ensuring all reactant concentrations are as specified.

  • Degassing:

    • Seal the Schlenk tubes and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the tubes with high-purity nitrogen.

  • Polymerization:

    • Place the Schlenk tubes in a preheated oil bath set to the desired temperature (e.g., 60-70 °C).

    • Start the magnetic stirring and the timer.

  • Termination and Isolation:

    • After the specified reaction time (e.g., 4 hours), remove the tubes from the oil bath and cool them in an ice bath to quench the polymerization.

    • Slowly pour the viscous reaction mixture into a beaker containing a large excess of cold methanol with vigorous stirring to precipitate the polymer.

    • Collect the white, solid polystyrene by vacuum filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C to a constant weight.

  • Analysis:

    • Determine the percent conversion gravimetrically.

    • Analyze the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Comparative Study with a Known Chain Transfer Agent
  • Follow the protocol outlined in section 4.3, but in place of TIPB, use a known chain transfer agent such as dodecanethiol (DDT) at a comparable molar concentration. This will allow for a direct comparison of the effect of TIPB on the polymerization with that of a standard chain transfer agent.

Conclusion

The investigation of this compound as a radical scavenger or chain transfer agent in polymerization is a novel area of research. Based on its chemical structure, specifically the presence of abstractable benzylic hydrogens, it is plausible that TIPB could function as a chain transfer agent, thereby influencing the molecular weight of the resulting polymer. The experimental protocols provided in this document offer a systematic approach to test this hypothesis and quantify the potential effects of TIPB on free-radical polymerization. The results of such studies would contribute to a deeper understanding of the reactivity of sterically hindered aromatic compounds in polymerization systems and could potentially lead to new methods for controlling polymer properties.

References

developing novel homogeneous or heterogeneous catalysts based on 1,3,5-Triisopropylbenzene scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and use of novel homogeneous and heterogeneous catalysts derived from 1,3,5-triisopropylbenzene scaffolds. The unique C3 symmetry and steric bulk of the this compound core make it an excellent platform for creating highly active and selective catalysts. These materials, particularly porous organic polymers (POPs), have demonstrated significant potential in various organic transformations.[1][2]

Heterogeneous Catalysts: Porous Organic Polymers (POPs)

The most prominent application of this compound scaffolds in heterogeneous catalysis is in the formation of hyper-cross-linked porous organic polymers (POPs).[2] These materials are synthesized using 1,3,5-tris(dibromomethyl)benzene (B158571), a derivative of this compound, as a key building block. The resulting POPs are characterized by high surface area, tunable porosity, and excellent thermal and chemical stability, making them robust heterogeneous catalysts.[1][2]

Principle of Synthesis: Friedel-Crafts Alkylation

The synthesis of these POPs is primarily achieved through a Friedel-Crafts alkylation reaction. In this method, 1,3,5-tris(dibromomethyl)benzene acts as a trifunctional cross-linker that reacts with various aromatic monomers. This reaction, typically catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), results in a rigid, three-dimensional, hyper-cross-linked polymer network with permanent microporosity.[1][2] The choice of the aromatic monomer and the catalyst can significantly influence the properties of the resulting POP, such as its surface area and pore volume.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Linker 1,3,5-Tris(dibromomethyl)benzene Process Friedel-Crafts Alkylation in Anhydrous Solvent Linker->Process Monomer Aromatic Monomer (e.g., Benzene (B151609), Biphenyl) Monomer->Process Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Process POP Porous Organic Polymer (POP) Process->POP

Synthesis of POPs via Friedel-Crafts Alkylation.
Application in Catalysis: Knoevenagel Condensation

While still an emerging area, these POPs can be functionalized or used directly as catalysts. For instance, nitrogen-rich POPs have shown excellent activity as metal-free heterogeneous catalysts for C-C bond formation reactions like the Knoevenagel condensation.[3] The basic nitrogen sites within the porous framework are believed to be the active catalytic centers.

Experimental Protocol: Synthesis of a Porous Organic Polymer (POP)

This protocol describes a general procedure for the synthesis of a POP using 1,3,5-tris(dibromomethyl)benzene and benzene as the monomer.

Materials:

  • 1,3,5-Tris(dibromomethyl)benzene

  • Benzene (or other aromatic monomer)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Acetone

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Standard glassware for filtration and washing[4]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add anhydrous AlCl₃ (500 mg, 3.75 mmol), 1,3,5-tris(dibromomethyl)benzene (180 mg, 0.5 mmol), and benzene (60 mg, 0.75 mmol).[4]

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add 20 mL of dry DCM to the flask.[4]

  • Reaction: Stir the mixture at room temperature for 24 hours. A solid polymer will precipitate from the solution.[4]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol.[4]

    • Filter the solid product and wash it with methanol.[4]

    • To remove the catalyst, wash the polymer with a 1 M HCl solution, followed by distilled water until the filtrate is neutral.[4]

    • Further purify the polymer by washing with acetone.[4]

  • Drying: Dry the final polymer product in a vacuum oven at 80°C overnight.[4]

Quantitative Data for Synthesized POPs

The properties of the resulting POPs can be tuned by changing the monomer. The following table summarizes the properties of POPs synthesized with different aromatic monomers.

Catalyst IDMonomerCross-linkerCatalystBET Surface Area (m²/g)Pore Volume (cm³/g)
POP-1Benzene1,3,5-Tris(dibromomethyl)benzeneAlCl₃~1000~0.5
POP-2Biphenyl1,3,5-Tris(dibromomethyl)benzeneAlCl₃~1200~0.7
POP-31,3,5-Triphenylbenzene1,3,5-Tris(dibromomethyl)benzeneAlCl₃~1500~0.9

Note: The data presented are representative values and can vary based on specific reaction conditions.

Experimental Protocol: Knoevenagel Condensation using a POP Catalyst

This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound using a nitrogen-containing POP as a heterogeneous catalyst.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Nitrogen-containing POP catalyst

  • Solvent (e.g., water or ethanol)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Reaction Setup: To a stirred mixture of the aromatic aldehyde (1.5 mmol) and the active methylene compound (1.5 mmol) in the chosen solvent (1-3 mL), add the POP catalyst (25 mg).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100°C). Monitor the reaction progress by thin-layer chromatography.[5]

  • Work-up: Upon completion, add ethyl acetate (3 x 10 mL) to the reaction mixture.[5]

  • Catalyst Recovery: Filter the mixture to recover the solid POP catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Product Isolation: Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.[5]

G cluster_workflow Catalytic Workflow Start Mix Reactants and POP Catalyst Reaction Stir at Desired Temperature Start->Reaction Workup Product Extraction Reaction->Workup Separation Filter to Separate Catalyst Workup->Separation Product Isolate and Purify Product Separation->Product Recycle Wash and Dry Catalyst for Reuse Separation->Recycle

Experimental Workflow for Heterogeneous Catalysis.

Homogeneous Catalysts: Functionalized Ligands

The this compound scaffold is a known precursor for bulky phosphine (B1218219) ligands, such as BrettPhos and X-Phos, which are highly effective in palladium-catalyzed cross-coupling reactions.[6] The steric hindrance provided by the isopropyl groups is crucial for promoting reductive elimination and stabilizing the active catalytic species. While detailed protocols for the synthesis of novel, functionalized ligands directly using the this compound core for specific catalytic functions are not widely available in the public domain, the general principles of ligand design for reactions like the Suzuki-Miyaura coupling are well-established.

Application in Catalysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of pharmaceuticals and fine chemicals. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst.

Conceptual Protocol for a Suzuki-Miyaura Coupling using a TIPB-based Ligand

This protocol is a conceptual representation based on standard procedures for Suzuki-Miyaura couplings using bulky phosphine ligands.

Materials:

  • Aryl or heteroaryl halide

  • Aryl-, heteroaryl-, or vinylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound-based phosphine ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, THF/water)

Procedure:

  • Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, stir the palladium precursor and the phosphine ligand in the reaction solvent for a specified time to form the active catalyst complex.

  • Reaction Setup: To a reaction vessel, add the aryl halide, the boronic acid, the base, and the solvent.

  • Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water or brine.

  • Product Isolation: Dry the organic layer, concentrate, and purify the product by column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RR R-Pd(II)L₂-R' Transmetal->PdII_RR RedElim Reductive Elimination (R-R') RedElim->Pd0 PdII_RX->Transmetal PdII_RR->RedElim

Simplified Suzuki-Miyaura Catalytic Cycle.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Troubleshooting & Optimization

effective techniques for separating 1,3,5-Triisopropylbenzene from its structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,3,5-triisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting and frequently asked questions (FAQs) to assist in the effective separation of this compound from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural isomers of this compound that I might encounter as impurities?

A1: The most common structural isomers that are often present as impurities in crude this compound are 1,2,4-triisopropylbenzene (B3344860) and, to a lesser extent, 1,2,3-triisopropylbenzene. The relative amounts of these isomers will depend on the synthesis method used.

Q2: What are the most effective techniques for separating this compound from its isomers?

A2: The most effective and commonly cited method for achieving high purity this compound is a chemical separation technique involving selective sulfonation of the undesired isomers followed by extraction. Other potential methods, though less described in the literature for this specific separation, include fractional distillation, preparative high-performance liquid chromatography (HPLC), and selective crystallization.

Q3: Why is fractional distillation not the preferred method for this separation?

A3: Fractional distillation is challenging for separating triisopropylbenzene (B8360398) isomers due to their very close boiling points. While technically possible, it would require a distillation apparatus with a very high number of theoretical plates (over 120), which can be expensive and time-consuming to operate effectively.[1]

Q4: Can I use crystallization to separate these isomers?

A4: Selective crystallization is a potential method for isomer separation. This technique relies on differences in the melting points and solubilities of the isomers in a given solvent. By carefully selecting a solvent and controlling the cooling rate, it may be possible to selectively crystallize the desired isomer. However, specific protocols for the selective crystallization of this compound from its isomers are not well-documented in readily available literature. General principles of selective crystallization by seeding a supersaturated solution with a crystal of the desired isomer could be explored.

Q5: Is preparative HPLC a viable option for this separation?

Physical Properties of Triisopropylbenzene Isomers

A clear understanding of the physical properties of the isomers is crucial for developing an effective separation strategy. The table below summarizes the available data.

PropertyThis compound1,2,4-Triisopropylbenzene1,2,3-Triisopropylbenzene
CAS Number 717-74-8948-32-327322-34-5
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol
Boiling Point 232-236 °CNot specifiedNot specified
Melting Point -7 °CNot specifiedNot specified
Density 0.845 g/mL at 25 °CNot specifiedNot specified
Solubility in Water InsolubleNot specifiedNot specified

Note: Experimental data for the boiling and melting points of 1,2,3- and 1,2,4-triisopropylbenzene are not consistently available in the searched literature, which highlights the challenge in separating these isomers based on physical properties alone.

Troubleshooting Guides and Experimental Protocols

Method 1: Selective Sulfonation and Extraction

This is a highly effective chemical method for purifying this compound. The principle lies in the differential reactivity of the isomers towards a sulfonating agent. The more sterically hindered 1,3,5-isomer is less reactive than the 1,2,4- and 1,2,3-isomers.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask), combine the impure this compound with a sulfonating agent. Chlorosulfonic acid is a preferred agent.[1] The molar ratio of the sulfonating agent to the impure triisopropylbenzene is typically in the range of 15 to 50 mol%.[1]

  • Reaction Conditions: The reaction mixture is stirred or agitated at a temperature ranging from 0°C to 50°C.[1] The reaction time can vary from 5 to 60 minutes.[1]

  • Quenching and Extraction: After the reaction, the sulfonated impurities are removed by a series of extractions. This can be done in several ways:

    • Extracting the reaction mixture first with water, then with a basic solution (e.g., 5% sodium hydroxide (B78521) or 10% sodium bicarbonate), and finally with water again.[1]

    • Alternatively, a series of extractions with a basic solution followed by water extractions can be employed.[1]

    • An aqueous alcoholic solution (e.g., a 50:50 v/v mixture of methanol (B129727) and water) can also be used for extraction.[1]

  • Isolation: The organic layer containing the purified this compound is separated. The solvent can be removed under reduced pressure to yield the purified product.

  • Purity Analysis: The purity of the final product can be determined by gas chromatography (GC).[1]

Troubleshooting:

IssuePossible CauseRecommended Solution
Low Purity of Final Product Incomplete sulfonation of impurities.Increase the reaction time, temperature, or the amount of sulfonating agent within the recommended ranges.
Inefficient extraction of sulfonated impurities.Increase the number of extractions or the volume of the extraction solutions. Ensure thorough mixing during extraction.
Low Yield of Purified Product Sulfonation of the desired 1,3,5-isomer.Reduce the reaction time, temperature, or the amount of sulfonating agent. Ensure the reaction conditions are not too harsh.
Emulsion formation during extraction.Add a small amount of a saturated brine solution to help break the emulsion.
Product is Acidic Incomplete neutralization and removal of acidic byproducts.Perform additional extractions with a basic solution and then with water until the aqueous layer is neutral.

Experimental Workflow for Selective Sulfonation and Extraction:

G Workflow for Purifying this compound via Sulfonation cluster_reaction Reaction Stage cluster_extraction Extraction Stage cluster_isolation Isolation Stage start Impure this compound sulfonation Add Sulfonating Agent (e.g., Chlorosulfonic Acid) 0-50°C, 5-60 min start->sulfonation reaction_mixture Reaction Mixture sulfonation->reaction_mixture water_wash1 Water Wash reaction_mixture->water_wash1 base_wash Base Wash (e.g., NaOH, NaHCO3) water_wash1->base_wash water_wash2 Final Water Wash base_wash->water_wash2 organic_layer Separate Organic Layer water_wash2->organic_layer drying Dry Organic Layer (e.g., MgSO4) organic_layer->drying evaporation Solvent Evaporation drying->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC) - A Potential Approach

Logical Relationship for HPLC Method Development:

HPLC_Development Logical Steps for HPLC Method Development A Start with Isomer Mixture B Select Column Chemistry (e.g., C18, Phenyl-Hexyl) A->B C Choose Mobile Phase (e.g., Acetonitrile/Water or Hexane/IPA) A->C D Analytical Scale Method Development (Optimize Gradient, Flow Rate, Temperature) B->D C->D E Achieve Baseline Separation? D->E E->B No, Re-optimize F Scale-up to Preparative Column E->F Yes G Fraction Collection F->G H Solvent Evaporation G->H I Purified this compound H->I

Caption: HPLC method development workflow for isomer separation.

Troubleshooting HPLC Separation:

IssuePossible CauseRecommended Solution
Poor Resolution of Isomer Peaks Inappropriate column chemistry.Try a different stationary phase. Phenyl-based columns can offer different selectivity for aromatic compounds.
Mobile phase composition is not optimal.Adjust the solvent ratio in the mobile phase. For reverse-phase, vary the percentage of organic solvent. For normal-phase, adjust the polar modifier.
Column temperature is not optimized.Vary the column temperature. Sometimes, lower temperatures can improve the resolution of isomers.
Peak Tailing Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of acid or base, to suppress these interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Difficulty in Scaling Up The analytical method is not robust.Ensure the analytical method provides good resolution and peak shape before attempting to scale up.
Improper scaling of flow rate and injection volume.Use a column and system designed for preparative chromatography. Consult a preparative HPLC scale-up calculator.

References

troubleshooting and overcoming low yields in the laboratory-scale synthesis of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the laboratory-scale synthesis of 1,3,5-triisopropylbenzene, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

Low yields in the synthesis of this compound are a common issue, often stemming from side reactions and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.

Q1: My reaction is producing a significant amount of di- and mono-isopropylbenzene, resulting in a low yield of the desired this compound. How can I improve the selectivity?

This issue, known as polyalkylation, is a common challenge in Friedel-Crafts alkylation reactions. The initial alkylation products (cumene and diisopropylbenzene) are often more reactive than the starting benzene (B151609), leading to further alkylation.

Solutions:

  • Adjust Reactant Stoichiometry: Employ a molar excess of the isopropylating agent relative to benzene. A common starting point is a benzene to isopropylating agent ratio of approximately 1:3 to 1:3.5.

  • Control the Rate of Addition: Add the isopropylating agent (e.g., 2-chloropropane (B107684) or isopropanol) to the benzene and catalyst mixture gradually. This helps to maintain a low concentration of the alkylating agent, favoring exhaustive alkylation of the benzene ring over the alkylation of partially substituted products.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the competing alkylation reactions.

Q2: I am observing a high proportion of the undesired 1,2,4-triisopropylbenzene (B3344860) isomer in my product mixture. How can I favor the formation of the 1,3,5-isomer?

The formation of isomeric byproducts is a frequent cause of low yields of the target 1,3,5-isomer. The desired isomer is the thermodynamically more stable product, and its formation can be favored under specific conditions.

Solutions:

  • Choice of Catalyst: While aluminum chloride (AlCl₃) is a common catalyst, exploring other Lewis acids or solid acid catalysts may alter the isomer distribution. For instance, the use of an ionic liquid catalyst such as 2AlCl₃/Et₃NHCl has been reported to be effective.

  • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can promote isomerization of the initially formed kinetic product (1,2,4-isomer) to the more stable 1,3,5-isomer.

  • Post-Alkylation Isomerization: A "moderate post-alkylation" step can be employed to increase the ratio of 1,3,5- to 1,2,4-triisopropylbenzene.[1][2] This involves heating the crude product mixture with a Lewis acid catalyst after the initial alkylation is complete to facilitate isomerization.

Q3: My reaction is sluggish or not proceeding at all. What are the potential causes?

Several factors can inhibit the Friedel-Crafts alkylation reaction.

Solutions:

  • Catalyst Activity: Ensure the Lewis acid catalyst is fresh and anhydrous. Moisture will deactivate the catalyst.

  • Purity of Reagents: Use dry benzene and a pure isopropylating agent. Water in the reaction mixture will quench the catalyst.

  • Sufficient Catalyst Loading: Ensure an adequate amount of catalyst is used. For AlCl₃, a stoichiometric amount relative to the alkylating agent is often required.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound in the laboratory?

The most prevalent laboratory method is the Friedel-Crafts alkylation of benzene with an isopropylating agent, such as propylene, 2-chloropropane, or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride.

What are the main byproducts to expect in this synthesis?

The primary byproducts are under-alkylated compounds (cumene and diisopropylbenzenes) and the isomeric 1,2,4-triisopropylbenzene.

How can I purify this compound from the 1,2,4-isomer?

Purification can be challenging due to the close boiling points of the isomers.

  • Fractional Distillation: Careful fractional distillation under reduced pressure can separate the isomers, although it may require a column with high theoretical plates.

  • Crystallization: this compound has a higher melting point (-7 °C) than the 1,2,4-isomer. Cooling the mixture may allow for the selective crystallization of the desired product.

  • Chemical Methods: In some cases, selective sulfonation or other derivatization techniques can be used to separate the isomers, followed by regeneration of the desired product.

Data Presentation

The following table summarizes the impact of different catalysts and reaction conditions on the synthesis of this compound.

CatalystAlkylating AgentTemperature (°C)Reaction Time (h)Benzene:Alkylating Agent Molar RatioReported Yield of 1,3,5-TIPBKey Observations
AlCl₃PropyleneNot specifiedNot specified~1:3GoodIsomerization to 1,3,5-isomer is key.
2AlCl₃/Et₃NHClPropylene50Not specifiedNot specifiedOptimizedIonic liquid catalyst shows good performance. A post-alkylation step improves the 1,3,5-isomer ratio.[1]
Cobalt(II) tetrabutylporphyrin / KOH1-Bromo-2,4,6-triisopropylbenzene1506Not applicable94%Synthesis from a pre-functionalized starting material.[3]
Triflic AcidDiisopropylbenzeneRoom Temp61:1 (DIPB:Benzene)Not directly for 1,3,5-TIPBDemonstrates transalkylation which can be a side reaction.[4]
Ce-exchanged NaX ZeoliteIsopropyl Alcohol150-250Not specifiedVariedNot directly for 1,3,5-TIPBFocus on cumene (B47948) synthesis, but relevant for understanding side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation with 2-Chloropropane

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous benzene

  • 2-Chloropropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • In an inert atmosphere (e.g., under nitrogen or argon), add anhydrous benzene to the flask.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Add 2-chloropropane dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • To quench the reaction, slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Post-Alkylation Isomerization to Enrich this compound

This protocol is intended to be performed on the crude product mixture from the initial alkylation.

Materials:

Procedure:

  • To the crude triisopropylbenzene mixture, add a catalytic amount of fresh, anhydrous aluminum chloride (e.g., 5-10 mol%).

  • Heat the mixture with stirring to a moderate temperature (e.g., 50-80 °C) for several hours.

  • Monitor the isomerization progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.

  • Once the desired isomer ratio is achieved, cool the mixture and quench and work up the reaction as described in Protocol 1 (steps 6-9).

  • Purify the enriched this compound by vacuum distillation.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound via Friedel-Crafts Alkylation Benzene Benzene Intermediate1 Cumene Benzene->Intermediate1 + Isopropylating Agent IsopropylatingAgent Isopropylating Agent (e.g., 2-Chloropropane) IsopropylatingAgent->Intermediate1 Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Intermediate1 Intermediate2 Diisopropylbenzene Intermediate1->Intermediate2 + Isopropylating Agent Product_124 1,2,4-Triisopropylbenzene (Kinetic Product) Intermediate2->Product_124 + Isopropylating Agent Isomerization Isomerization Product_124->Isomerization Product_135 This compound (Thermodynamic Product) Isomerization->Product_135 Heat, Catalyst

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis Start Low Yield of 1,3,5-TIPB CheckByproducts Analyze Product Mixture (GC-MS, NMR) Start->CheckByproducts HighUnderAlkylation High Proportion of Mono-/Di-isopropylbenzene CheckByproducts->HighUnderAlkylation Under-alkylation HighIsomer High Proportion of 1,2,4-TIPB Isomer CheckByproducts->HighIsomer Incorrect Isomer NoReaction No or Low Conversion of Starting Material CheckByproducts->NoReaction Low Conversion AdjustRatio Increase Ratio of Isopropylating Agent to Benzene HighUnderAlkylation->AdjustRatio PostAlkylation Perform Post-Alkylation Isomerization HighIsomer->PostAlkylation CheckReagents Verify Anhydrous Conditions and Catalyst Activity NoReaction->CheckReagents SlowAddition Slower Addition of Isopropylating Agent AdjustRatio->SlowAddition ChangeCatalyst Optimize Catalyst and Reaction Temperature/Time PostAlkylation->ChangeCatalyst

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

Logical Relationships of Reaction Parameters

Logical_Relationships Key Parameter Relationships in this compound Synthesis Temp Reaction Temperature IsomerRatio 1,3,5-TIPB : 1,2,4-TIPB Ratio Temp->IsomerRatio Higher T favors 1,3,5 Time Reaction Time Time->IsomerRatio Longer time favors 1,3,5 Catalyst Catalyst Choice & Activity Yield Overall Yield of TIPB Catalyst->Yield Activity is critical Catalyst->IsomerRatio Influences selectivity Ratio Reactant Ratio (Benzene:Isopropylating Agent) Polyalkylation Degree of Polyalkylation Ratio->Polyalkylation Excess isopropylating agent reduces under-alkylation IsomerRatio->Yield Direct relationship Polyalkylation->Yield Inverse relationship

Caption: Logical relationships between key reaction parameters and outcomes.

References

how to prevent and control polyalkylation in the synthesis of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-Triisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges, particularly the prevention and control of polyalkylation, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a common problem in the synthesis of this compound?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than the desired number of alkyl groups are added to the aromatic ring. In the synthesis of this compound, this results in the formation of di-, tetra-, and other poly-isopropylbenzenes. This occurs because the initial addition of an isopropyl group to the benzene (B151609) ring is an activating group, making the mono- and di-substituted products more reactive than the starting benzene. This increased reactivity makes them more susceptible to further alkylation.

Q2: What is the most effective and straightforward method to minimize polyalkylation?

A2: The most common and effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (e.g., isopropyl chloride, isopropyl alcohol, or propene). By ensuring a high concentration of benzene, the electrophilic isopropyl carbocation is statistically more likely to react with an unreacted benzene molecule rather than the more reactive isopropylbenzene or diisopropylbenzene products.

Q3: Are there alternative synthesis strategies to completely avoid polyalkylation?

A3: Yes, a highly effective but multi-step alternative is to use Friedel-Crafts acylation followed by a reduction reaction.

  • Friedel-Crafts Acylation: React benzene with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting acyl group is an electron-withdrawing group that deactivates the aromatic ring, thus preventing further acylation.

  • Reduction: The ketone product from the acylation step can then be reduced to the desired alkyl group using methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step process provides excellent control over the degree of substitution.

Q4: How does reaction temperature affect the formation of byproducts?

A4: Higher reaction temperatures can increase the rate of side reactions, including polyalkylation and carbocation rearrangements. For the synthesis of this compound, maintaining a controlled and often lower temperature can help improve the selectivity for the desired product. For instance, some studies using ionic liquid catalysts have found optimal temperatures around 50°C.[1] It is generally advisable to start with lower temperatures and monitor the reaction progress.

Q5: What is carbocation rearrangement and how can it be prevented?

A5: Carbocation rearrangement is another common side reaction in Friedel-Crafts alkylation where the intermediate carbocation rearranges to a more stable form. While the isopropyl carbocation is relatively stable and less prone to rearrangement compared to other primary alkyl carbocations, isomerization can still occur, leading to the formation of other isomers like 1,2,4-triisopropylbenzene. Using a milder Lewis acid catalyst and maintaining lower reaction temperatures can help minimize these rearrangements. The Friedel-Crafts acylation followed by reduction approach also completely avoids the issue of carbocation rearrangement.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High percentage of di- and tetra-isopropylbenzene in the product mixture. Insufficient excess of benzene. Reaction temperature is too high.Increase the molar ratio of benzene to the isopropylating agent (e.g., 5:1 or higher). Lower the reaction temperature and monitor the reaction progress by GC-MS.
Low overall yield of this compound. Inactive catalyst (e.g., exposure to moisture). Insufficient reaction time. Poor work-up procedure.Ensure the use of anhydrous catalyst and solvent. Increase the reaction time and monitor for completion. Optimize the quenching and extraction steps to minimize product loss.
Presence of significant amounts of 1,2,4-triisopropylbenzene. Isomerization of the product, potentially at higher temperatures or with a very strong Lewis acid.Use a milder Lewis acid catalyst. Maintain a lower and consistent reaction temperature. Consider using an ionic liquid catalyst which can offer higher selectivity.[1]
Formation of a dark, tarry reaction mixture. Side reactions and polymerization, often due to high temperatures or a highly active catalyst.Lower the reaction temperature. Add the alkylating agent slowly to control the reaction exotherm. Use a less reactive Lewis acid catalyst.
Difficulty in purifying this compound from its isomers. Similar boiling points of the isomers.Use a high-efficiency fractional distillation column. For laboratory scale, a chemical purification method involving sulfonation can be employed to separate this compound from its isomers.[2]

Data on Polyalkylation Control

While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides a conceptual overview of the expected trend when varying the reactant molar ratio.

Benzene : Isopropylating Agent Molar Ratio Expected Yield of this compound Expected Level of Polyalkylated Byproducts Comments
1 : 3Low to ModerateHighA stoichiometric ratio for tri-substitution often leads to significant amounts of higher alkylated products due to the increased reactivity of the intermediate products.
3 : 1ModerateModerateIncreasing the excess of benzene begins to favor the formation of the desired product over polyalkylated species.
5 : 1HighLowA significant excess of benzene greatly increases the probability of the electrophile reacting with unreacted benzene, thus minimizing polyalkylation.
10 : 1Very HighVery LowA large excess of benzene is a common strategy in laboratory and industrial settings to achieve high selectivity for the mono- or desired multi-substituted product.

Note: This table illustrates a general trend. Actual yields will vary based on catalyst, temperature, reaction time, and the specific alkylating agent used. A patent for the synthesis of this compound suggests using a molar ratio of about 2.5 to 3.5 moles of propylene (B89431) per mole of benzene to achieve a high proportion of the desired product.[3]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Friedel-Crafts Alkylation

This protocol focuses on minimizing polyalkylation by using an excess of benzene.

Materials:

  • Anhydrous Benzene

  • 2-Propanol (or Isopropyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reactant Charging: In the flask, place anhydrous benzene (e.g., 5 moles) and cool the flask in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 0.3 moles) to the stirred benzene.

  • Alkylating Agent Addition: From the dropping funnel, add 2-propanol (e.g., 1 mole) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

  • Purification: The crude product can be purified by vacuum distillation to isolate this compound.

Protocol 2: GC-MS Analysis of Reaction Products

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column suitable for aromatic hydrocarbon separation (e.g., HP-5ms or equivalent).

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a 1 µL sample into the GC-MS.

Data Analysis:

  • Identify the peaks for benzene, isopropylbenzene, diisopropylbenzene isomers, this compound, 1,2,4-triisopropylbenzene, and any tetra-isopropylbenzene by comparing their mass spectra with a library (e.g., NIST).[4]

  • Determine the relative percentage of each component by peak area integration.

Visualizations

Logical Workflow for Preventing Polyalkylation

Polyalkylation_Prevention start Start: Synthesis of This compound decision_poly Is polyalkylation a significant issue? start->decision_poly strategy_excess Primary Strategy: Use Large Excess of Benzene decision_poly->strategy_excess Yes outcome_success Desired Product: High Purity this compound decision_poly->outcome_success No process_excess Adjust Benzene to Alkylating Agent Ratio (e.g., >5:1) strategy_excess->process_excess strategy_acylation Alternative Strategy: Friedel-Crafts Acylation followed by Reduction process_acylation 1. Perform Friedel-Crafts Acylation (Deactivates the ring) strategy_acylation->process_acylation decision_purity Is the product purity sufficient after primary strategy? process_excess->decision_purity process_reduction 2. Reduce the Ketone (e.g., Clemmensen or Wolff-Kishner) process_acylation->process_reduction process_reduction->outcome_success outcome_failure Re-evaluate and Optimize: - Catalyst Choice - Temperature Control - Reaction Time outcome_failure->start decision_purity->strategy_acylation No decision_purity->outcome_success Yes decision_purity->outcome_failure Still issues Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification A Charge Reactor with Excess Anhydrous Benzene B Cool to 5-10°C A->B C Slowly Add Anhydrous AlCl₃ B->C D Dropwise Addition of 2-Propanol C->D E Reflux at 40-50°C (Monitor by GC-MS) D->E F Quench with Ice and HCl E->F G Separate Organic Layer F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry over MgSO₄ H->I J Remove Excess Benzene (Distillation) I->J K Purify by Vacuum Distillation J->K end Final Product: This compound K->end start Start start->A

References

improving the regioselectivity of propylene alkylation towards the 1,3,5-isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of propylene (B89431) alkylation, with a focus on synthesizing the 1,3,5-isomer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers formed during the propylene alkylation of benzene (B151609), and why is the 1,3,5-isomer often desired?

A1: During the propylene alkylation of benzene, a mixture of mono-, di-, and tri-substituted isomers is typically formed. The most common di- and tri-substituted isomers are diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB). Among the triisopropylbenzenes, the 1,2,4- and 1,3,5-isomers are the primary products. The 1,3,5-triisopropylbenzene isomer is often desired due to its symmetrical structure, which imparts unique properties such as high thermal stability and specific steric hindrance.[1][2][3] These characteristics make it a valuable intermediate in the synthesis of specialty polymers, high-performance lubricants, and as a bulky ligand in catalysis.[1][3][4]

Q2: What are the key factors influencing the regioselectivity towards the 1,3,5-isomer?

A2: The primary factors that control the regioselectivity of propylene alkylation are:

  • Catalyst Choice: The type of catalyst, including its acidity and pore structure, plays a crucial role. Shape-selective catalysts like certain zeolites can favor the formation of the less sterically hindered 1,3,5-isomer.[5] Ionic liquids have also been shown to be effective.[6][7]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures often favor the formation of the thermodynamically more stable 1,3,5-isomer.[7]

  • Reactant Ratio: The molar ratio of the aromatic substrate to propylene can affect the extent of polyalkylation and the distribution of isomers.[5]

  • Steric Hindrance: The bulky nature of the isopropyl group provides significant steric hindrance, which can direct subsequent alkylations to the meta position, leading to the 1,3,5-substitution pattern.[3]

Q3: What is "post-alkylation" and how can it improve the yield of the 1,3,5-isomer?

A3: Post-alkylation is a technique where the product mixture from the initial alkylation is subjected to further reaction time, sometimes with additional catalyst or under slightly different conditions. This process can promote the isomerization of the undesired 1,2,4-triisopropylbenzene (B3344860) to the more thermodynamically stable 1,3,5-isomer.[6][7] This equilibration process can significantly improve the final yield of the desired product.

Troubleshooting Guides

Issue 1: Low Selectivity for the 1,3,5-Isomer and High Formation of the 1,2,4-Isomer

Possible Causes:

  • Suboptimal Catalyst: The catalyst may not be sufficiently shape-selective or may have inappropriate acidity for favoring the 1,3,5-isomer.

  • High Reaction Temperature: Higher temperatures can lead to a kinetically controlled product distribution, which may favor the 1,2,4-isomer.

  • Insufficient Reaction Time: The reaction may not have reached thermodynamic equilibrium, where the 1,3,5-isomer is favored.

Troubleshooting Steps:

StepActionRationale
1 Catalyst Screening Experiment with different catalysts. Ionic liquids, such as 2AlCl3/Et3NHCl, have shown good selectivity.[6][7] For zeolites, consider those with appropriate pore sizes to sterically hinder the formation of the bulkier 1,2,4-isomer.[5]
2 Optimize Reaction Temperature Lower the reaction temperature. For ionic liquid catalysis, temperatures around 50°C have been found to be optimal.[7] For other catalytic systems, a systematic study of the temperature effect is recommended.
3 Implement Post-Alkylation After the initial alkylation, allow the reaction to stir for an extended period (post-alkylation) to allow for isomerization to the more stable 1,3,5-isomer.[6][7]
4 Adjust Reactant Feed Rate If using a continuous flow setup, a slower feed rate for propylene can help maintain a low concentration of the alkylating agent, potentially improving selectivity.[7]
Issue 2: Excessive Formation of Polyalkylated Byproducts (DIPB, etc.)

Possible Causes:

  • High Propylene Concentration: A high local concentration of propylene can lead to multiple alkylations on the same aromatic ring.

  • Incorrect Benzene to Propylene Ratio: A low benzene-to-propylene molar ratio increases the probability of polyalkylation.[5]

  • High Catalyst Activity: A highly active catalyst can promote further alkylation of the initial mono- and di-substituted products.

Troubleshooting Steps:

StepActionRationale
1 Adjust Benzene/Propylene Ratio Increase the molar ratio of benzene to propylene. Ratios greater than 1 are generally recommended to minimize polyalkylation.[5]
2 Control Propylene Feed In a batch reactor, add propylene slowly to the reaction mixture. In a flow reactor, use a lower flow rate for propylene.[7]
3 Modify Catalyst Loading Reduce the amount of catalyst to decrease the overall reaction rate and minimize subsequent alkylations.
4 Consider Transalkylation The diisopropylbenzene (DIPB) and other polyalkylated byproducts can be recycled and reacted with benzene in a separate transalkylation step to produce the desired monoalkylated product, which can then be further alkylated under controlled conditions.[8]

Experimental Protocols

Key Experiment: Synthesis of this compound using an Ionic Liquid Catalyst

This protocol is based on literature reports for the selective synthesis of this compound.[6][7]

Materials:

  • Benzene

  • Propylene

  • Ionic Liquid Catalyst (e.g., 2AlCl3/Et3NHCl)

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the reaction vessel with benzene and the ionic liquid catalyst. A typical volume ratio of the ionic liquid catalyst to benzene is 0.1.[7]

  • Bring the mixture to the desired reaction temperature, for example, 50°C.[7]

  • Introduce propylene gas into the reaction mixture at a controlled flow rate (e.g., 3.50 ml/s).[7]

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

  • After the desired conversion is reached, stop the propylene flow.

  • For post-alkylation, continue stirring the reaction mixture at the reaction temperature for an extended period to promote isomerization to the 1,3,5-isomer.

  • Upon completion, quench the reaction, separate the ionic liquid layer, and wash the organic layer.

  • Purify the product by fractionation to isolate the this compound.[6][7]

Data Presentation

Table 1: Influence of Catalyst on Product Selectivity in Benzene Alkylation with Propylene

CatalystTemperature (°C)Benzene/Propylene Molar RatioCumene Selectivity (%)DIPB Selectivity (%)Other Byproducts (%)Reference
β-zeolite (fixed-bed)260~0.577.4PresentPresent[5]
β-zeolite (membrane)200~0.543.48Higher than fixed-bedHigher than fixed-bed[5]
Zeolite ITQ-211253.487.61 - 88.2911.12 - 11.860.53 - 0.90[9]
2AlCl3/Et3NHCl50----[6][7]

Visualizations

Alkylation_Pathway Benzene Benzene Cumene Cumene Benzene->Cumene + Propylene Propylene Propylene Catalyst Catalyst Catalyst->Cumene DIPB DIPB Catalyst->DIPB TIPB TIPB Catalyst->TIPB Cumene->DIPB + Propylene DIPB->TIPB + Propylene Isomer_Mixture 1,2,4-TIPB 1,3,5-TIPB TIPB->Isomer_Mixture Isomerization

Caption: Reaction pathway for the alkylation of benzene with propylene.

Troubleshooting_Flowchart Start Low 1,3,5-Isomer Selectivity Cause1 Suboptimal Catalyst? Start->Cause1 Action1 Screen Catalysts (Ionic Liquids, Zeolites) Cause1->Action1 Yes Cause2 High Reaction Temp? Cause1->Cause2 No Action1->Cause2 Action2 Lower Reaction Temperature Cause2->Action2 Yes Cause3 Insufficient Time? Cause2->Cause3 No Action2->Cause3 Action3 Implement Post-Alkylation Cause3->Action3 Yes End Improved Selectivity Cause3->End No Action3->End

Caption: Troubleshooting flowchart for low 1,3,5-isomer selectivity.

References

safe and effective quenching procedures for Friedel-Crafts reactions used to synthesize 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on safe and effective quenching procedures for the Friedel-Crafts synthesis of 1,3,5-triisopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in a Friedel-Crafts reaction for synthesizing this compound?

A1: The primary purpose of quenching is to stop the reaction and to decompose the Lewis acid catalyst, typically aluminum chloride (AlCl₃), which forms a complex with the product. This is a necessary step to allow for the isolation and purification of the this compound.[1][2] The quenching process hydrolyzes the aluminum chloride, rendering it inactive.[2]

Q2: Why is the quenching of a Friedel-Crafts reaction typically performed with ice or cold water?

A2: The reaction of the residual aluminum chloride catalyst with water is extremely exothermic and can cause the mixture to boil, potentially leading to the release of corrosive HCl gas.[1][2] Using crushed ice or ice-cold water helps to absorb the heat generated during the hydrolysis of AlCl₃, allowing for a more controlled and safer quenching process.[3]

Q3: What are the potential hazards associated with quenching a Friedel-Crafts reaction, and how can they be mitigated?

A3: The main hazards are the rapid evolution of heat and the release of hydrogen chloride (HCl) gas. To mitigate these risks, the reaction mixture should always be added slowly to the quenching medium (ice/water), never the other way around.[2] The entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles, must be worn.

Q4: Can I use a basic solution, like sodium bicarbonate, to directly quench the reaction?

A4: It is not recommended to use a basic solution for the initial quench. The initial quenching is best done with ice water or dilute acid to control the exotherm from the hydrolysis of aluminum chloride.[2] A basic wash, typically with a saturated sodium bicarbonate solution, is used in the subsequent work-up phase to neutralize any remaining acid, including the HCl generated during quenching.[1][4]

Q5: How does the quenching and work-up procedure affect the purity of the final this compound product?

A5: A proper quenching and work-up procedure is crucial for obtaining a high-purity product. Incomplete quenching can leave residual catalyst, which may complicate purification. The washing steps are designed to remove the aluminum salts, unreacted starting materials, and any acidic or basic byproducts. Insufficient washing can lead to impurities in the final product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Violent, uncontrolled reaction upon quenching. The reaction of water with unreacted aluminum chloride is highly exothermic.Ensure the reaction mixture is cooled in an ice bath before quenching. Add the reaction mixture slowly and in small portions to a vigorously stirred slurry of crushed ice and water.
Formation of a thick, gelatinous precipitate during quenching. This is likely aluminum hydroxide (B78521) (Al(OH)₃), which forms upon hydrolysis of AlCl₃.After the initial quench with ice/water, add dilute hydrochloric acid to the mixture. The acid will dissolve the aluminum hydroxide, forming water-soluble aluminum salts that can be easily separated in the aqueous layer.[2]
The organic layer is difficult to separate from the aqueous layer (emulsion formation). Emulsions can form due to the presence of finely divided aluminum salts or other impurities at the interface.Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help to break the emulsion. In some cases, filtering the entire mixture through a pad of Celite before separation can be effective.
Low yield of this compound after work-up. Incomplete reaction, side reactions (e.g., formation of other isomers like 1,2,4-triisopropylbenzene), or loss of product during extraction.Ensure the reaction has gone to completion before quenching. Optimize reaction conditions (temperature, catalyst amount) to favor the formation of the 1,3,5-isomer. During work-up, ensure thorough extraction of the aqueous layer with a suitable organic solvent to recover all the product.
The final product is contaminated with acidic impurities. Insufficient neutralization during the work-up.Ensure the organic layer is washed with a saturated sodium bicarbonate solution until the effervescence of CO₂ ceases, indicating that all acidic components have been neutralized.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a laboratory-scale synthesis and quenching of this compound. Note that these values are illustrative and may require optimization for specific experimental setups.

Parameter Value Notes
Reactants Benzene (B151609), 2-Bromopropane (B125204), Anhydrous AlCl₃
Molar Ratio (Benzene:2-Bromopropane:AlCl₃) 1 : 3.5 : 0.3An excess of the alkylating agent is used to drive the reaction towards trisubstitution. A catalytic amount of AlCl₃ is sufficient.
Reaction Temperature 0-5 °C (addition), then room temperatureInitial cooling is crucial to control the reaction rate.
Reaction Time 2-4 hoursMonitor by TLC or GC for completion.
Quenching Medium Crushed Ice / WaterA 1:1 mixture by weight is effective.
Volume of Quenching Medium ~5 mL per gram of AlCl₃ usedEnsure enough ice is present to manage the exotherm.
Washing Solutions 1 M HCl, Saturated NaHCO₃, BrineTypically, equal volumes to the organic layer are used for each wash.
Expected Yield 60-70%Yields can vary depending on the reaction scale and purity of reagents.

Experimental Protocols

Representative Friedel-Crafts Synthesis of this compound
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr), add anhydrous aluminum chloride (4.0 g, 0.03 mol) and dry benzene (20 mL, 0.22 mol).

  • Cooling : Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Alkylating Agent : Add 2-bromopropane (28.4 g, 0.23 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by GC analysis.

Detailed Quenching and Work-Up Procedure
  • Preparation for Quenching : In a separate large beaker, prepare a slurry of crushed ice (approximately 100 g) and water (100 mL). Place this beaker in an ice bath to keep it cold.

  • Quenching : Once the reaction is complete, slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry. The addition should be done in a fume hood.

  • Acidification : After the addition is complete and the exotherm has subsided, slowly add 50 mL of 1 M HCl to the beaker to dissolve any precipitated aluminum salts.

  • Extraction : Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Washing :

    • Wash the organic layer with 50 mL of 1 M HCl.

    • Wash with 50 mL of water.

    • Wash with 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur).

    • Wash with 50 mL of brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification : The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Work-up & Purification A Combine Benzene and AlCl3 B Cool to 0-5 °C A->B C Add 2-Bromopropane dropwise B->C D Stir at Room Temperature C->D F Slowly add Reaction Mixture to Ice D->F E Prepare Ice/Water Slurry E->F G Add 1 M HCl F->G H Separate Organic Layer G->H I Wash with HCl, H2O, NaHCO3, Brine H->I J Dry over MgSO4 I->J K Remove Solvent J->K L Vacuum Distillation K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_quench start Quenching Step issue Issue Encountered? start->issue violent_reaction Violent Reaction issue->violent_reaction Yes precipitate Gelatinous Precipitate issue->precipitate Yes emulsion Emulsion Formation issue->emulsion Yes no_issue No Issue issue->no_issue No solution_violent Solution: - Cool reaction mixture before quenching. - Add mixture slowly to ice. violent_reaction->solution_violent solution_precipitate Solution: - Add dilute HCl to dissolve precipitate. precipitate->solution_precipitate solution_emulsion Solution: - Add brine to break emulsion. - Filter through Celite if necessary. emulsion->solution_emulsion proceed Proceed with Work-up no_issue->proceed solution_violent->proceed solution_precipitate->proceed solution_emulsion->proceed

Caption: Troubleshooting decision tree for quenching Friedel-Crafts reactions.

References

advanced analytical techniques for the detection and quantification of impurities in 1,3,5-Triisopropylbenzene samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced analytical techniques for the detection and quantification of impurities in 1,3,5-Triisopropylbenzene samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound samples?

A1: The most common impurities are typically byproducts from the synthesis process, which is often a Friedel-Crafts alkylation of benzene (B151609) with propylene. These include:

  • Isomers: 1,2,4-Triisopropylbenzene is a common isomeric impurity.

  • Partially alkylated products: Diisopropylbenzene (meta- and para-isomers) and Cumene are frequently observed.

  • Over-alkylated products: Traces of Tetraisopropylbenzene may be present.[1]

Q2: Which analytical techniques are most suitable for purity assessment of this compound?

A2: The choice of technique depends on the specific requirements of the analysis:

  • Gas Chromatography (GC-FID): Ideal for routine purity testing and quantification of volatile and semi-volatile impurities. Its high resolution and sensitivity make it a primary choice.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile technique for separating a wide range of aromatic compounds, including isomers. It is particularly useful for non-volatile impurities.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a reference standard for each impurity. It is highly accurate for determining the purity of the main component.[3][4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification of unknown impurities.

Q3: How can I improve the separation of this compound and its isomer, 1,2,4-Triisopropylbenzene?

A3: Achieving good resolution between these isomers can be challenging. For GC, optimizing the temperature program with a slow ramp rate can enhance separation. Using a long capillary column with a suitable stationary phase (e.g., DB-5) is also crucial.[8] For HPLC, experimenting with different mobile phase compositions and gradients is key to improving selectivity.

Troubleshooting Guides

Gas Chromatography (GC-FID)
Problem Potential Cause Troubleshooting Steps
Peak Tailing for All Peaks Poor column installation or contaminated inlet liner.1. Re-install the column, ensuring a clean, square cut. 2. Replace the inlet liner and septum.
Peak Tailing for Polar Impurities Active sites in the column or liner.1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. 3. If the problem persists, trim the first few centimeters of the column.
Poor Resolution Between Isomers Sub-optimal temperature program or column.1. Decrease the temperature ramp rate. 2. Ensure you are using a column with appropriate selectivity for aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane phase).
Inaccurate Quantification Incorrect response factors or non-linearity.1. Determine the relative response factors for each impurity relative to this compound. For aromatic hydrocarbons on an FID, response factors are often similar but should be verified for accurate quantification.[9][10][11][12][13] 2. Ensure the concentration of the sample and impurities falls within the linear range of the detector.
High-Performance Liquid Chromatography (HPLC-UV)
Problem Potential Cause Troubleshooting Steps
Poor Retention of this compound The mobile phase is too strong (too much organic solvent).1. Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[14] 2. Consider using a column with a more retentive stationary phase (e.g., a longer C18 column or one with a higher carbon load).
Peak Tailing Secondary interactions with the stationary phase or column overload.1. Ensure the use of a high-purity, end-capped column. 2. Reduce the sample concentration or injection volume.[14] 3. Adjust the mobile phase pH if ionizable impurities are present.[15]
Co-elution of Impurities Insufficient selectivity of the mobile phase.1. Modify the mobile phase composition (e.g., switch from methanol (B129727) to acetonitrile or vice versa, or use a ternary mixture).[16] 2. Optimize the gradient profile with a shallower slope around the elution time of the critical pair.

Experimental Protocols

Protocol 1: Purity Determination by GC-FID

This method is suitable for the routine purity analysis of this compound and the quantification of its common volatile impurities.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[8]

  • Injector: Split/Splitless

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 115 °C, hold for 15 minutes[8]

    • Ramp: 10 °C/min to 280 °C[8]

    • Final Hold: 10 minutes at 280 °C[8]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or dichloromethane.

Quantification:

  • Calculate the percentage purity using area normalization, assuming equal response factors for all hydrocarbon impurities. For higher accuracy, determine the relative response factor for each identified impurity against a certified this compound standard.

Protocol 2: Impurity Profiling by HPLC-UV

This method is designed for the separation and quantification of this compound from its isomers and other non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 60% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

This protocol outlines the use of ¹H qNMR for the absolute purity determination of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • Internal Standard (IS): Maleic Anhydride (high purity, certified)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Quantification:

  • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the singlet of Maleic Anhydride.

  • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary

Analytical Technique Parameter Typical Value Notes
GC-FID Limit of Detection (LOD)~0.001 - 0.01%Dependent on impurity and instrument sensitivity.
Limit of Quantification (LOQ)~0.005 - 0.05%Dependent on impurity and instrument sensitivity.
HPLC-UV Limit of Detection (LOD)~0.005 - 0.02%Dependent on the chromophore of the impurity.
Limit of Quantification (LOQ)~0.01 - 0.1%Dependent on the chromophore of the impurity.
qNMR Purity Uncertainty< 0.5%Achievable with proper experimental setup and high-purity internal standard.

Visualizations

GC_Troubleshooting_Workflow start GC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape all_peaks All Peaks Affected? peak_shape->all_peaks Yes resolution Poor Resolution? peak_shape->resolution No check_install Check Column Installation & Inlet Liner all_peaks->check_install Yes polar_peaks Only Polar Peaks? all_peaks->polar_peaks No end Problem Solved check_install->end deactivate Use Deactivated Liner & Condition Column polar_peaks->deactivate Yes polar_peaks->resolution No deactivate->end optimize_temp Optimize Temperature Program resolution->optimize_temp Yes quantification Inaccurate Quantification? resolution->quantification No optimize_temp->end check_rf Determine Relative Response Factors quantification->check_rf Yes quantification->end No check_rf->end

Caption: Troubleshooting workflow for common GC analysis issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter HPLC Path gc GC-FID Analysis dissolve->gc qnmr qNMR Analysis dissolve->qnmr hplc HPLC-UV Analysis filter->hplc integrate Integrate Peak Areas gc->integrate hplc->integrate qnmr->integrate calculate Calculate Purity & Impurity Content integrate->calculate

Caption: General experimental workflow for impurity analysis.

References

Technical Support Center: Recovery, Recycling, and Reuse of Catalysts in 1,3,5-Triisopropylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the recovery, recycling, and reuse of catalysts employed in the synthesis of 1,3,5-Triisopropylbenzene. The primary production method is the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) or isopropanol, utilizing Lewis acid, zeolite, or ionic liquid catalysts.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the recovery and recycling of catalysts used in this compound synthesis.

Issue 1: Low Product Yield After Catalyst Recycling
Catalyst TypePotential CauseSuggested Solution
Lewis Acids (e.g., AlCl₃) Incomplete removal of quenching agent: Residual water or base from the work-up can neutralize the catalyst in subsequent runs.- Ensure thorough drying of the recovered catalyst if attempting reuse (not generally recommended for unsupported AlCl₃). - Consider switching to a reusable solid-supported Lewis acid catalyst.
Hydrolysis of the catalyst: Exposure to moisture during recovery and storage leads to loss of catalytic activity.- Handle AlCl₃ under strictly anhydrous conditions. - For supported AlCl₃, ensure the support is thoroughly dried before and after catalyst loading.
Zeolites Incomplete regeneration (residual coke): Carbonaceous deposits (coke) block active sites and pores, reducing catalytic activity.[2]- Increase calcination temperature or duration, ensuring not to exceed the thermal stability limit of the zeolite. - Introduce a controlled amount of oxygen during calcination to ensure complete combustion of coke. - Consider using a milder regeneration method like supercritical fluid extraction to avoid thermal degradation.[3][4]
Thermal degradation (sintering): Excessive temperatures during regeneration can cause irreversible structural damage to the zeolite, leading to a loss of active surface area.[5]- Optimize the regeneration temperature; use the lowest effective temperature to remove coke. - Employ temperature-programmed oxidation (TPO) to determine the optimal regeneration temperature profile.
Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites.- Purify the feedstock before it enters the reactor. - If poisoning is suspected, a more aggressive regeneration procedure or fresh catalyst may be required.
Ionic Liquids Leaching of active species: The catalytically active component of the ionic liquid (e.g., AlCl₃ in chloroaluminates) can be partially lost during extraction or work-up.- Minimize the number of extraction steps. - Use a solvent for extraction that has low solubility for the ionic liquid. - Consider a biphasic system where the product is decanted, minimizing solvent use.[6]
Accumulation of conjunct polymers: Side reactions can lead to the formation of high molecular weight polymers that deactivate the ionic liquid catalyst.- A portion of the used ionic liquid can be sent to a regeneration unit to remove conjunct polymers.[7] - The unique on-line regeneration can convert these polymers into useful hydrocarbons.[7]
Issue 2: Difficulty in Separating the Catalyst from the Reaction Mixture
Catalyst TypePotential CauseSuggested Solution
Lewis Acids (e.g., AlCl₃) Formation of a stable emulsion during quenching: The hydrolysis of AlCl₃ can lead to the formation of a stable emulsion, making phase separation difficult.- Add the quenching solution slowly and with vigorous stirring. - Use a saturated solution of a mild base (e.g., sodium bicarbonate) for quenching. - Employ a separatory funnel and allow sufficient time for the layers to separate.
Zeolites Fine catalyst particles: Attrition of the zeolite pellets or powder can lead to the formation of fine particles that are difficult to filter.- Use a filtration system with an appropriate pore size (e.g., sintered metal filters). - Consider using a binder to increase the mechanical strength of the zeolite pellets.
Ionic Liquids High viscosity of the ionic liquid: Some ionic liquids are highly viscous, making phase separation slow.- Gently warm the mixture to reduce the viscosity of the ionic liquid. - Use a centrifuge to accelerate phase separation.
Partial miscibility with the product/solvent: The ionic liquid may have some solubility in the organic phase, leading to incomplete separation.- Select an extraction solvent in which the ionic liquid is immiscible. - Employ a coalescer to improve the separation of the ionic liquid from the hydrocarbon phase.[7]

Frequently Asked Questions (FAQs)

Q1: How many times can I recycle my catalyst for this compound synthesis?

A1: The number of possible recycling cycles depends on the type of catalyst and the efficiency of the recovery/regeneration process.

  • Lewis Acids (Unsupported AlCl₃): Generally not recommended for recycling due to deactivation upon contact with moisture during work-up.[8]

  • Supported Lewis Acids (e.g., PS-AlCl₃): These can be reused multiple times. For example, polystyrene-supported AlCl₃ has been shown to be reusable for up to ten cycles with only a slight decrease in yield.[8]

  • Zeolites: With proper regeneration, zeolites can be used for numerous cycles. In industrial processes, zeolite catalysts can have a lifetime of several years with periodic regeneration.[9]

  • Ionic Liquids: A key advantage of ionic liquids is their high reusability. In Friedel-Crafts alkylation, some ionic liquid systems have been successfully reused for at least five to six cycles with minimal loss of activity.[10][11]

Q2: What is the most common reason for zeolite catalyst deactivation in this reaction?

A2: The most common cause of deactivation for zeolite catalysts in benzene alkylation is coking , which is the deposition of carbonaceous materials on the active sites and within the pores of the catalyst.[2] This blocks the reactants from reaching the active sites and hinders the diffusion of products out of the pores.

Q3: Can I regenerate a coked zeolite catalyst in-situ?

A3: Yes, in-situ regeneration is a common industrial practice. It involves stopping the reactant feed and passing a hot, oxygen-containing gas (like air) through the catalyst bed to burn off the coke.[9] This avoids the need to unload and reload the reactor.

Q4: Is it possible to recover and reuse homogeneous Lewis acids like AlCl₃?

A4: While technically possible, the recovery and reuse of homogeneous AlCl₃ is challenging and often not economically or environmentally viable. The process typically involves quenching the reaction with water, which hydrolyzes the AlCl₃ to aluminum hydroxide (B78521) or hydrated aluminum chloride.[12][13] Separating and converting this back to anhydrous AlCl₃ is energy-intensive and can generate significant aqueous waste. Using a solid-supported AlCl₃ catalyst is a more sustainable approach.[14][15][16]

Q5: What are the advantages of using ionic liquids in terms of recyclability?

A5: Ionic liquids offer several advantages for catalyst recycling:

  • Low Vapor Pressure: They are non-volatile, allowing for the easy removal of volatile products by distillation.[17]

  • Immiscibility: Many ionic liquids are immiscible with organic products, enabling simple phase separation by decantation.[6]

  • High Stability: They are often thermally and chemically stable, allowing for multiple reuse cycles without significant degradation.[10]

Quantitative Data on Catalyst Reusability

Catalyst TypeReactionNumber of CyclesInitial Yield/ConversionFinal Yield/ConversionReference
Polystyrene-Supported AlCl₃Condensation of indole (B1671886) with carbonyls1095%85%[8]
Silica-Gel-Supported AlCl₃Michael addition of amines3ExcellentExcellent (no loss of activity)[16]
[bmim][TFSI]/AlCl₃ Ionic LiquidFriedel-Crafts alkylation of benzene with 1-dodeceneHigh stability and reusability reported~100% conversion-[11]
FeCl₃ in [EtPy]⁺[BF₄]⁻ Ionic LiquidAlkylation of benzene with 1-chlorobutane388%65%[17]
FeCl₃ in [EtPy]⁺[CF₃COO]⁻ Ionic LiquidAlkylation of benzene with 1-chlorobutane394%75%[17]

Experimental Protocols

Protocol 1: Regeneration of Coked Zeolite Catalyst by Calcination

This protocol describes a general procedure for the regeneration of a zeolite catalyst deactivated by coke formation during benzene alkylation.

Materials:

  • Coked zeolite catalyst

  • Tube furnace

  • Quartz reactor tube

  • Source of dry air and inert gas (e.g., nitrogen)

  • Gas flow controllers

Procedure:

  • Place the coked zeolite catalyst in the quartz reactor tube and position it in the tube furnace.

  • Purge the reactor with a flow of inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed hydrocarbons.

  • While maintaining the inert gas flow, gradually heat the furnace to 150°C and hold for 1 hour to remove any physisorbed water.

  • Slowly increase the furnace temperature to the desired calcination temperature (typically 500-550°C) at a ramp rate of 2-5°C/min.

  • Once the target temperature is reached, gradually introduce a flow of dry air while reducing the inert gas flow. The final gas composition should be a controlled mixture of air and nitrogen to manage the exotherm from coke combustion.

  • Hold the catalyst at the calcination temperature for 4-6 hours, or until the coke is completely combusted. This can be monitored by analyzing the effluent gas for CO₂.

  • After the calcination is complete, switch off the air supply and cool the reactor to room temperature under a flow of inert gas.

  • The regenerated catalyst is now ready for reuse.

Protocol 2: Recovery and Reuse of an Ionic Liquid Catalyst

This protocol outlines a general method for the recovery of an ionic liquid catalyst after a Friedel-Crafts alkylation reaction using liquid-liquid extraction.

Materials:

  • Reaction mixture containing the ionic liquid catalyst and organic products

  • An organic solvent immiscible with the ionic liquid (e.g., hexane, heptane)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Add an appropriate volume of the immiscible organic solvent (e.g., hexane) to the separatory funnel. The volume will depend on the scale of the reaction.

  • Shake the separatory funnel vigorously for 1-2 minutes to extract the organic products into the solvent phase.

  • Allow the layers to separate. The denser ionic liquid phase will settle at the bottom.

  • Carefully drain the lower ionic liquid layer into a clean, dry flask.

  • The upper organic layer containing the product can be washed, dried, and the solvent removed using a rotary evaporator to isolate the this compound.

  • The recovered ionic liquid can be dried under vacuum to remove any residual solvent and then reused in a subsequent reaction.

Diagrams

Experimental Workflow for Zeolite Catalyst Regeneration

Zeolite_Regeneration start Coked Zeolite Catalyst purge_n2 Purge with N₂ at RT start->purge_n2 heat_150 Heat to 150°C in N₂ purge_n2->heat_150 ramp_550 Ramp to 550°C in N₂ heat_150->ramp_550 calcination Introduce Air, Calcine at 550°C for 4-6h ramp_550->calcination cool_down Cool to RT in N₂ calcination->cool_down end Regenerated Zeolite Catalyst cool_down->end

Caption: Workflow for the regeneration of a coked zeolite catalyst.

Experimental Workflow for Ionic Liquid Catalyst Recovery

Ionic_Liquid_Recovery start Reaction Mixture (Product + IL) add_solvent Add Immiscible Organic Solvent start->add_solvent extraction Liquid-Liquid Extraction (Separatory Funnel) add_solvent->extraction phase_separation Phase Separation extraction->phase_separation il_phase Ionic Liquid Phase phase_separation->il_phase Lower Layer organic_phase Organic Phase (Product + Solvent) phase_separation->organic_phase Upper Layer dry_il Dry IL under Vacuum il_phase->dry_il remove_solvent Remove Solvent (Rotary Evaporator) organic_phase->remove_solvent recycled_il Recycled Ionic Liquid dry_il->recycled_il product Purified Product remove_solvent->product

Caption: Workflow for the recovery and reuse of an ionic liquid catalyst.

Logical Relationship of Catalyst Deactivation and Regeneration

Catalyst_Deactivation_Regeneration cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Methods coking Coking (Carbon Deposition) deactivated_catalyst Deactivated Catalyst coking->deactivated_catalyst poisoning Poisoning (Impurity Adsorption) poisoning->deactivated_catalyst sintering Sintering (Thermal Degradation) sintering->deactivated_catalyst calcination Calcination (Coke Combustion) active_catalyst Active Catalyst calcination->active_catalyst Restores Activity scf Supercritical Fluid Extraction scf->active_catalyst Restores Activity washing Solvent Washing washing->active_catalyst Restores Activity active_catalyst->coking active_catalyst->poisoning active_catalyst->sintering deactivated_catalyst->calcination deactivated_catalyst->scf deactivated_catalyst->washing

Caption: Relationship between catalyst deactivation and regeneration methods.

References

Validation & Comparative

A Comparative Guide to 1,3,5-Triisopropylbenzene and Mesitylene as High-Boiling Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. For reactions requiring elevated temperatures, high-boiling aromatic hydrocarbons are often the solvents of choice due to their inertness and ability to solubilize a wide range of organic compounds. Among these, 1,3,5-Triisopropylbenzene and mesitylene (B46885) (1,3,5-trimethylbenzene) are two commonly employed options. This guide provides a comparative performance analysis of these two solvents, drawing upon their physical properties and known applications to assist researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and mesitylene is presented in Table 1. These properties are fundamental to their behavior as reaction solvents.

PropertyThis compoundMesitylene (1,3,5-Trimethylbenzene)
Molecular Formula C₁₅H₂₄C₉H₁₂[1]
Molecular Weight 204.35 g/mol 120.19 g/mol [1]
Boiling Point 232-236 °C164.7 °C[1]
Melting Point -7 °C-44.8 °C[1]
Density 0.845 g/mL at 25 °C0.864 g/mL at 25 °C[2]
Flash Point 87 °C50 °C[1]
Solubility in Water Insoluble0.002% (20°C)[1]
Primary Hazards Combustible liquidFlammable liquid, Irritant[1][3]

Performance Analysis: Theoretical and Application-Based Insights

While direct, side-by-side experimental comparisons in the literature are scarce, a comparative analysis can be extrapolated from their structural differences and documented applications.

This compound: The Bulky, High-Temperature Specialist

With its significantly higher boiling point, this compound is the solvent of choice for reactions that demand very high temperatures. Its most distinguishing feature is the presence of three bulky isopropyl groups. This steric hindrance can be a double-edged sword.

Advantages:

  • High-Temperature Stability: Its high boiling point allows for a wider operational temperature range, which can be crucial for activating unreactive substrates or overcoming high activation barriers.

  • Steric Influence: The bulky nature of the solvent molecules can influence the stereoselectivity or regioselectivity of a reaction by sterically directing the approach of reactants to a catalyst or each other.

  • Inertness: Like other aromatic hydrocarbons, it is largely inert, making it suitable for a wide array of reaction types.

  • Use in Specialty Polymers: It is utilized as a monomer in the production of specialty polymers, which speaks to its thermal stability.[4]

Disadvantages:

  • Higher Cost and Lower Availability: Compared to mesitylene, it is generally more expensive and less commonly available.

  • Potential for Steric Hindrance: The solvent's bulk may hinder reactions by impeding the approach of reactants, potentially leading to slower reaction rates compared to less bulky solvents.

  • Higher Energy Input: Reaching and maintaining its high boiling point requires a greater energy input.

Typical Applications:

  • High-temperature cross-coupling reactions.

  • Reactions where steric control from the solvent could be beneficial.

  • Synthesis of high-performance polymers and specialty chemicals.[4]

Mesitylene: The Versatile, Mid-High Temperature Workhorse

Mesitylene offers a balance of a relatively high boiling point and lower steric bulk compared to this compound. It is a more commonly used solvent in both academic and industrial research.

Advantages:

  • Good Thermal Range: Its boiling point of ~165 °C is sufficient for a large number of organic reactions that require heating.

  • Lower Steric Hindrance: The methyl groups are significantly less bulky than isopropyl groups, which generally allows for faster reaction rates as it presents less of a steric barrier to the reacting species.

  • Cost-Effective and Readily Available: Mesitylene is more economical and widely available than its triisopropyl counterpart.

  • Established Track Record: It has been successfully employed in a wide variety of reactions, providing a greater body of literature to draw upon.[3]

Disadvantages:

  • Lower Boiling Point: For reactions requiring temperatures above 165 °C, mesitylene is not a suitable solvent.

  • Flammability: It has a lower flash point than this compound, making it more of a fire hazard.[1]

Typical Applications:

  • Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[5]

  • Friedel-Crafts reactions.

  • As a solvent for reactions where a higher temperature than toluene (B28343) or xylene is required.[3]

Experimental Protocols: Representative Examples

As no direct comparative studies were found, this section provides representative experimental protocols for a common reaction type, the Suzuki-Miyaura cross-coupling, in each solvent. These are intended to be illustrative and may require optimization for specific substrates.

General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram outlines a typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with either this compound or mesitylene.

G General Workflow for Suzuki-Miyaura Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine aryl halide, boronic acid/ester, and base in a reaction vessel. B Add the chosen solvent (this compound or Mesitylene). A->B C Degas the reaction mixture (e.g., by bubbling with argon). B->C D Add the palladium catalyst and ligand. C->D E Heat the reaction mixture to the desired temperature under an inert atmosphere. D->E F Monitor the reaction progress by TLC, GC, or LC-MS. E->F G Cool the reaction to room temperature. F->G H Perform an aqueous work-up to remove inorganic salts. G->H I Extract the product with an organic solvent. H->I J Dry the organic layer and concentrate under reduced pressure. I->J K Purify the crude product (e.g., by column chromatography or recrystallization). J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol 1: Suzuki-Miyaura Coupling in Mesitylene

Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Mesitylene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene, phenylboronic acid, and K₂CO₃.

  • Add mesitylene to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Example Protocol 2: High-Temperature Suzuki-Miyaura Coupling in this compound

Reaction: Coupling of a sterically hindered aryl chloride with an arylboronic acid.

Materials:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • SPhos (0.08 mmol)

  • K₃PO₄ (3.0 mmol)

  • This compound (5 mL)

Procedure:

  • In a glovebox, add the sterically hindered aryl chloride, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a reaction vial.

  • Add this compound to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 180 °C and stir for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship: Solvent Selection Criteria

The choice between this compound and mesitylene is dictated by several factors, as illustrated in the following diagram.

G Solvent Selection Logic cluster_0 Temperature Requirement cluster_1 Steric Impact cluster_2 Economic Factors A Required Reaction Temperature D Choice of Solvent A->D B Steric Considerations of Substrates and Catalysts B->D C Cost and Availability C->D A1 > 165 °C A1->D Favors this compound A2 < 165 °C A2->D Mesitylene is suitable B1 Steric influence desired or high steric tolerance B1->D Consider this compound B2 Minimal steric hindrance preferred B2->D Favors Mesitylene C1 Budget is a primary concern C1->D Favors Mesitylene C2 Performance outweighs cost C2->D Either solvent may be considered

Caption: Logical considerations for selecting between the two solvents.

Conclusion

Both this compound and mesitylene are valuable high-boiling aromatic solvents for organic synthesis. The choice between them should be guided by the specific requirements of the reaction. For reactions demanding very high temperatures or where the steric bulk of the solvent could be leveraged to influence selectivity, this compound is a strong candidate, provided its higher cost is not a prohibitive factor. For a wide range of reactions requiring temperatures up to 165 °C, mesitylene offers a more economical and often kinetically favorable option due to its lower steric profile. Ultimately, the optimal solvent choice will be determined by empirical evaluation for the specific chemical transformation of interest.

References

performance comparison of different Lewis and solid acid catalysts for 1,3,5-Triisopropylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The synthesis of 1,3,5-triisopropylbenzene, a key intermediate in various chemical manufacturing processes, is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) or isopropanol. The choice of catalyst is critical in this process, with Lewis acids and solid acids emerging as the two primary categories. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a suitable catalyst for the synthesis of this compound hinges on a trade-off between activity, selectivity, and practical considerations such as reusability and environmental impact. While traditional Lewis acids often exhibit high activity, their solid acid counterparts present advantages in terms of handling and regeneration.

Catalyst TypeCatalystAlkylating AgentTemperature (°C)Yield (%)Selectivity (%)Key Observations
Lewis Acid 2AlCl₃/Et₃NHCl (Ionic Liquid)Propylene50High (not specified)High for 1,3,5-isomerPreferred ionic liquid composition; reaction conditions optimized for high selectivity.[1][2]
Lewis Acid Aluminum Chloride (AlCl₃)Propylene50-110High (up to 99% of product mix)Predominantly 1,3,5-isomerA common and effective catalyst, though separation and recycling can be challenging.[3]
Solid Acid Zeolite BetaPropylene/Isopropanol150-300Moderate to High (for cumene)High for mono- and di-isopropylbenzeneHighly active for benzene alkylation; achieving high selectivity for the tri-substituted product can be challenging.[4][5]
Solid Acid Zeolite Y (Hierarchical)This compound (cracking)---Demonstrates activity in reactions involving this compound, suggesting potential for synthesis.[6]
Solid Acid ZSM-5/Beta CompositeThis compound (cracking)---Hierarchical structures show good catalytic performance in cracking, indicating accessibility for bulky molecules.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using both a Lewis acid (ionic liquid) and a solid acid catalyst.

Lewis Acid Catalysis: Using 2AlCl₃/Et₃NHCl Ionic Liquid

This protocol is based on the findings of a study on the synthesis of this compound using an ionic liquid catalyst.[1][2]

Materials:

  • Benzene

  • Propylene

  • Triethylamine (B128534) hydrochloride (Et₃NHCl)

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., hexane)

  • Nitrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox under a nitrogen atmosphere, prepare the ionic liquid catalyst by mixing two molar equivalents of aluminum chloride with one molar equivalent of triethylamine hydrochloride.

  • Reaction Setup: In a dried reaction vessel equipped with a magnetic stirrer and a gas inlet, add the prepared 2AlCl₃/Et₃NHCl ionic liquid. The volume ratio of the ionic liquid to the reactants should be approximately 0.1.

  • Reaction Execution: Introduce benzene into the reaction vessel. While stirring vigorously, bubble propylene gas through the mixture at a controlled flow rate of 3.50 mL/s. Maintain the reaction temperature at 50°C.

  • Post-Alkylation and Work-up: After the desired reaction time, employ a moderate post-alkylation step to improve the ratio of this compound to its 1,2,4-isomer.

  • Product Isolation: The product mixture is then purified by fractionation to obtain pure this compound.

Solid Acid Catalysis: Using Zeolite Beta

While direct comparative studies for this compound synthesis using solid acids are limited, the following is a generalized protocol adapted from studies on benzene alkylation with propylene over Zeolite Beta.[4]

Materials:

  • Benzene

  • Propylene

  • Zeolite Beta catalyst

  • Nitrogen gas

Procedure:

  • Catalyst Activation: The Zeolite Beta catalyst is activated in a fixed-bed reactor by heating under a nitrogen flow at 300°C for 12 hours.

  • Reaction Setup: A mixture of 100 mg of the activated zeolite catalyst and 100 mg of an inert material is packed into a quartz fixed-bed differential reactor.

  • Reaction Execution: A feed stream of propylene is passed through a saturator containing benzene at 25°C. The resulting gas mixture is introduced into the reactor. The reaction temperature is maintained between 200°C and 300°C at atmospheric pressure.

  • Product Analysis: The reaction products are analyzed online using gas chromatography to determine the conversion of benzene and the selectivity for isopropylbenzenes.

Visualizing the Synthesis Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis of this compound using both Lewis and solid acid catalysts.

General Synthesis Pathway of this compound cluster_reactants Reactants cluster_catalyst Catalyst Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Propylene Propylene / Isopropanol Propylene->Reaction Catalyst Lewis Acid or Solid Acid Catalyst->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for this compound synthesis.

Experimental Workflow: Lewis vs. Solid Acid Catalysis cluster_lewis Lewis Acid (e.g., Ionic Liquid) cluster_solid Solid Acid (e.g., Zeolite) L1 Catalyst Preparation (e.g., 2AlCl₃/Et₃NHCl) L2 Reaction in Liquid Phase L1->L2 L3 Post-Alkylation L2->L3 L4 Product Separation (Fractionation) L3->L4 S1 Catalyst Activation (Calcination) S2 Reaction in Fixed-Bed Reactor S1->S2 S3 Online Product Analysis (Gas Chromatography) S2->S3 S4 Catalyst Regeneration S3->S4

Caption: Comparative workflow for Lewis and solid acid catalyzed synthesis.

References

validating the purity of synthesized 1,3,5-Triisopropylbenzene using HPLC, GC-MS, and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the purity of 1,3,5-triisopropylbenzene. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method for this specific application.

Introduction to this compound and its Potential Impurities

This compound is a symmetrically substituted aromatic hydrocarbon. Its synthesis can sometimes lead to the formation of isomeric and other related impurities. The most common process-related impurities include the regioisomer 1,2,4-triisopropylbenzene (B3344860) and various ethyldiisopropylbenzene isomers. The accurate quantification of these impurities is essential for quality control.

Comparative Analysis of Analytical Techniques

A summary of the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative information.
Primary Use Quantification of the main component and known impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and absolute quantification of the main component and impurities.
Limit of Detection (LOD) Low (ppm level for impurities).Very Low (ppb level for impurities).Higher (typically >0.1% for impurities).
Limit of Quantification (LOQ) Low (ppm level for impurities).Very Low (ppb level for impurities).Higher (typically >0.1% for impurities).
Precision High, with Relative Standard Deviations (RSD) typically <2%.High, with RSD values often below 2%.High, with RSD values often below 1% for qNMR.
Accuracy High, dependent on the availability of pure reference standards for all components.High, with the ability to identify unknown impurities through mass spectral libraries.Very High, as it can be a primary ratio method of measurement (qNMR) not requiring a standard of the analyte itself.
Sample Throughput High.High.Moderate.
Cost (Instrument) Moderate.High.Very High.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its potential impurities using a reverse-phase C18 column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in acetonitrile to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      • Start with 70% acetonitrile / 30% water.

      • Linearly increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and integrate the peak areas.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve and accounting for the area of impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-300.

Procedure:

  • Sample Preparation: Dilute the synthesized this compound sample in a volatile solvent like hexane (B92381) (e.g., 1 mg/mL).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main component and impurities by comparing their retention times and mass spectra to reference data or spectral libraries. Quantify the purity based on the relative peak areas (area percent).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of ¹H NMR for the absolute purity determination of this compound using an internal standard.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the dimethyl sulfone internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃ to the NMR tube and dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically D1 ≥ 30 s for aromatic compounds).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signals of this compound (aromatic protons and/or methine protons of the isopropyl groups) and the singlet of the dimethyl sulfone internal standard.

  • Purity Calculation:

    • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Dimethyl Sulfone)

Data Presentation

The following tables summarize hypothetical but realistic data for the analysis of a synthesized this compound sample containing 1,2,4-triisopropylbenzene and an ethyldiisopropylbenzene isomer as impurities.

Table 1: HPLC Data

CompoundRetention Time (min)Area (%)
Ethyldiisopropylbenzene10.21.5
1,2,4-Triisopropylbenzene12.52.0
This compound13.196.5

Table 2: GC-MS Data

CompoundRetention Time (min)Key m/z FragmentsArea (%)
Ethyldiisopropylbenzene8.5175, 147, 1191.4
1,2,4-Triisopropylbenzene9.8189, 147, 1052.1
This compound10.1189, 147, 10596.5

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 6.85s3H, Ar-H
2.89septet3H, CH(CH₃)₂
1.25d18H, CH(CH₃)₂
1,2,4-Triisopropylbenzene (impurity) ~7.0-7.2m3H, Ar-H
~2.9-3.3m3H, CH(CH₃)₂
~1.2-1.3m18H, CH(CH₃)₂
Ethyldiisopropylbenzene (impurity) ~6.9-7.1m3H, Ar-H
~2.6q2H, CH₂CH₃
~2.9m2H, CH(CH₃)₂
~1.2m15H, CH(CH₃)₂ & CH₂CH₃
Dimethyl Sulfone (Internal Standard) 2.99s6H, (CH₃)₂SO₂

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation cluster_results Data Interpretation Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Analysis Synthesized_Product->NMR Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment Impurity_Profile Impurity Profile (Isomers, Byproducts) GCMS->Impurity_Profile NMR->Purity_Assessment NMR->Impurity_Profile

Caption: Workflow for Purity Validation of this compound.

Data_Integration_Logic cluster_data_sources Analytical Data cluster_decision Purity Conclusion HPLC_Data HPLC Data (Quantitative Purity) Integration Data Integration & Corroboration HPLC_Data->Integration GCMS_Data GC-MS Data (Impurity Identification & Quantification) GCMS_Data->Integration NMR_Data NMR Data (Structural Confirmation & Absolute Purity) NMR_Data->Integration Final_Purity Final Purity Specification Integration->Final_Purity

Caption: Logical Integration of Analytical Data for Purity Assessment.

Conclusion

The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and precise method for quantifying the main component and known impurities, making it well-suited for routine quality control in a production environment.

  • GC-MS offers unparalleled sensitivity for the detection of volatile impurities and provides structural information for the identification of unknown byproducts. Its high resolution is also excellent for separating closely related isomers.

  • NMR , particularly quantitative NMR (qNMR), stands out for its ability to provide an absolute measure of purity without the need for a specific reference standard of the analyte. It is also an invaluable tool for unambiguous structure confirmation.

For a comprehensive and irrefutable validation of purity, a combination of these techniques is recommended. GC-MS or HPLC can be used to screen for and quantify impurities, while qNMR can provide a highly accurate and precise determination of the absolute purity of the bulk material. This multi-faceted approach ensures the highest confidence in the quality of the synthesized this compound for research, development, and manufacturing purposes.

References

A Comparative Guide to Sterically Demanding Alkylbenzenes in Catalyst and Ligand Design: 1,3,5-Triisopropylbenzene as a Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of catalyst and ligand design, the quest for enhanced stability, activity, and selectivity is perpetual. A key strategy in achieving these goals is the introduction of sterically demanding substituents that can fine-tune the electronic and steric properties of a catalyst. Among the array of options, 1,3,5-triisopropylbenzene (TIPB) has emerged as a crucial building block for creating bulky ligands, particularly N-heterocyclic carbenes (NHCs) and biaryl phosphines. This guide provides a comparative analysis of TIPB-derived ligands against other common sterically demanding alkylbenzenes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The unique symmetrical substitution pattern of this compound provides a combination of significant steric bulk and chemical stability, making it an invaluable precursor in various specialty chemical sectors.[1] Its derivatives are instrumental in developing ligands that offer precise control over catalytic activity and selectivity.[2] This is particularly evident in palladium-catalyzed cross-coupling reactions, where bulky ligands are known to promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[3][4]

Performance Comparison of Bulky Ligands in Catalysis

The efficacy of a catalyst is often dictated by the nature of its coordinating ligand. Steric hindrance is a critical parameter that influences the outcomes of catalytic reactions. Below is a compilation of performance data for catalysts bearing ligands derived from this compound and other sterically demanding alkylbenzenes in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Table 1: Performance of Palladium Catalysts with Bulky N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidLigand/PrecatalystCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidIPr·HCl/Pd(OAc)₂2DioxaneK₃PO₄801298[5]
22-ChlorotoluenePhenylboronic acidIPr·HCl/Pd(OAc)₂2DioxaneK₃PO₄801295[5]
34-ChloroanisolePhenylboronic acidIMes·HCl/Pd(OAc)₂2DioxaneK₃PO₄801892[6]
4Mesityl chloride2,6-Dimethylphenylboronic acidIPr-Pd-G31Toluene (B28343)K₃PO₄RT1691[5]
51-Chloro-2-methoxynaphthaleneMesitylboronic acidIPr-Pd-G31TolueneK₃PO₄RT1685[5]

IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (derived from 2,6-diisopropylaniline (B50358), a related bulky aniline) IMes: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (derived from mesitylene) IPr: 1,3-Bis(2,6-di(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (a more sterically demanding IPr derivative) IPr-Pd-G3: A third-generation Buchwald-type precatalyst bearing the IPr* ligand.

Table 2: Performance of Palladium Catalysts with Bulky Biaryl Phosphine (B1218219) Ligands in Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineXPhos1.5TolueneNaOtBu1001898
22-ChlorotolueneAnilinetBuXPhos2TolueneNaOtBu1002092[3]
34-Chloroanisolen-HexylamineSPhos1TolueneNaOtBu801699[7]
41-Bromo-3,5-dimethylbenzenePyrrolidineBrettPhos1TolueneLiHMDS1002495[8]
52-BromotolueneBenzophenone imineRuPhos2TolueneNaOtBu1002497[8]

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (derived from this compound) tBuXPhos: 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (derived from this compound) SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl BrettPhos: 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of bulky ligands and their application in catalytic reactions.

Protocol 1: Synthesis of a Bulky N-Heterocyclic Carbene Precursor (IPr·HCl type)

This protocol describes a general method for the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a widely used bulky NHC precursor.

Materials:

Procedure:

  • Synthesis of the Diimine: To a solution of 2,6-diisopropylaniline (2.0 equiv.) in toluene, add glyoxal (1.0 equiv., 40% in water) dropwise at room temperature. Stir the mixture vigorously for 24 hours. The product diimine precipitates as a yellow solid. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.[9]

  • Cyclization to the Imidazolium (B1220033) Salt: To a solution of the diimine (1.0 equiv.) and paraformaldehyde (1.1 equiv.) in anhydrous toluene, add chlorotrimethylsilane (2.2 equiv.) dropwise at room temperature under an inert atmosphere. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool the mixture to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with diethyl ether and dry under vacuum to yield the imidazolium chloride salt.[9]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a Bulky NHC-Pd Catalyst

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Bulky NHC·HCl salt (e.g., IPr·HCl, 2.2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, the NHC·HCl salt, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the arylboronic acid to the Schlenk tube.

  • Solvent Addition: Add anhydrous dioxane to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in an oil bath at the desired temperature (e.g., 80-100 °C) with stirring for the specified time.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 3: General Procedure for Buchwald-Hartwig Amination using a Bulky Phosphine Ligand

This protocol details a general method for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube, remove from the glovebox, and heat the mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with stirring for the specified time.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.[3]

Visualizing Catalytic Processes

Understanding the intricate steps of a catalytic cycle is paramount for catalyst design and optimization. The following diagrams, rendered in Graphviz DOT language, illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a generalized workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Transmetalation Transmetalation Ar-Pd(II)(L)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)(L)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Suzuki-Miyaura cross-coupling catalytic cycle.

Catalyst_Screening_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formulation & Screening cluster_analysis Performance Analysis Bulky Alkylbenzene Bulky Alkylbenzene Functionalization Functionalization Bulky Alkylbenzene->Functionalization Ligand Precursor Ligand Precursor Functionalization->Ligand Precursor Final Ligand Final Ligand Ligand Precursor->Final Ligand Complexation Complexation Final Ligand->Complexation Metal Precursor Metal Precursor Metal Precursor->Complexation Active Catalyst Active Catalyst Complexation->Active Catalyst Reaction Screening Reaction Screening Active Catalyst->Reaction Screening Data Analysis Data Analysis Reaction Screening->Data Analysis Optimization Optimization Data Analysis->Optimization Optimization->Final Ligand Iterative Design

Generalized workflow for catalyst development.

References

The Influence of Solvent Polarity on Reaction Kinetics: A Comparative Guide Using 1,3,5-Triisopropylbenzene as a Non-Polar Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides an objective comparison of the performance of the non-polar solvent, 1,3,5-triisopropylbenzene, with other alternatives, supported by experimental data, to assess the influence of solvent polarity on reaction kinetics.

This compound is a non-polar aromatic hydrocarbon that serves as an effective solvent for a variety of organic reactions. Its high boiling point (232-236 °C) and chemical stability make it particularly suitable for reactions requiring elevated temperatures. Understanding how its non-polar nature affects reaction rates compared to more polar solvents is crucial for reaction optimization and process development.

General Principles of Solvent Effects on Reaction Kinetics

The polarity of a solvent can dramatically alter the rate of a chemical reaction by stabilizing or destabilizing the reactants, transition state, and products to different extents. According to the Hughes-Ingold rules, the effects of solvent polarity on reaction rates can be summarized as follows:

  • Reactions where charge is developed in the transition state: An increase in solvent polarity will accelerate the reaction rate. This is because polar solvents can better solvate and stabilize the charged transition state, thus lowering the activation energy.

  • Reactions where charge is dispersed in the transition state: An increase in solvent polarity will decrease the reaction rate. In this scenario, the reactants are more stabilized by the polar solvent than the transition state.

  • Reactions with little to no change in charge between reactants and the transition state: A change in solvent polarity will have a minimal effect on the reaction rate.

These general principles provide a framework for predicting how a reaction might behave in a non-polar solvent like this compound compared to polar alternatives.

Case Study: Solvent Effects on the Diels-Alder Reaction

To provide concrete experimental data, we will examine a study on the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic compounds. While direct kinetic data for a wide range of solvents including this compound is scarce in publicly available literature, a study by D. F. Taber and P. K. Pod K. provides valuable insights into the performance of various high-boiling solvents in the synthesis of pentaphenylbenzene (B1618139) and 1,2,4-triphenyltriphenylene via a Diels-Alder/cheletropic extrusion sequence. Although not a systematic study of polarity, the solvents tested possess a range of polarities, allowing for a comparative analysis.

Experimental Protocol: Synthesis of Pentaphenylbenzene

The synthesis of pentaphenylbenzene was carried out by reacting tetracyclone and phenylacetylene (B144264). The general experimental procedure is as follows:

A mixture of tetracyclone (1.0 mmol) and phenylacetylene (1.2 mmol) was heated in the solvent of choice (3 mL) at a specified temperature until the reaction was complete, as monitored by thin-layer chromatography. The reaction mixture was then cooled, and the product was precipitated, filtered, and washed to determine the yield.

Data Presentation: Comparison of Solvents for the Synthesis of Pentaphenylbenzene
SolventDielectric Constant (approx.)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Diphenyl ether3.72500.595
p-Cymene2.31772485
Diethyl carbonate2.81267270
Ethyl lactate13.21544880
Dihydrolevoglucosenone (Cyrene®)39.31802490

Note: Dielectric constants are approximate values at room temperature and are provided as a general indicator of polarity. This compound, with a dielectric constant similar to p-cymene, would be expected to show similar performance in this type of reaction.

Data Presentation: Comparison of Solvents for the Synthesis of 1,2,4-Triphenyltriphenylene
SolventDielectric Constant (approx.)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Diphenyl ether3.7250192
p-Cymene2.31774888
Diethyl carbonate2.81269675
Ethyl lactate13.21547285
Dihydrolevoglucosenone (Cyrene®)39.31804891

Visualization of Experimental Workflow and Logical Relationships

To illustrate the process of assessing solvent effects on reaction kinetics, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_exec Execution & Monitoring cluster_analysis Data Analysis A Select Reactants & Reaction B Choose a Range of Solvents (Varying Polarity) A->B C Define Reaction Conditions (Temperature, Concentration) B->C D Run Parallel Reactions in Different Solvents C->D E Monitor Reaction Progress (e.g., TLC, GC, HPLC) D->E F Quench Reactions & Isolate Products E->F G Determine Reaction Rate/Yield F->G H Correlate Kinetics with Solvent Properties G->H

Caption: A generalized workflow for studying the effect of solvent polarity on reaction kinetics.

Solvent_Effect_Logic cluster_solvent Solvent Property cluster_ts Transition State Theory cluster_outcome Kinetic Outcome Solvent Solvent Polarity TS Stabilization of Transition State (TS) Solvent->TS Increases with higher polarity Reactants Stabilization of Reactants Solvent->Reactants Increases with higher polarity Rate Reaction Rate TS->Rate Increases Reactants->Rate Decreases

Caption: Logical relationship between solvent polarity and reaction rate based on transition state stabilization.

Conclusion

The choice of solvent is a powerful tool for controlling reaction kinetics. Non-polar solvents like this compound are particularly useful for reactions involving non-polar reactants and intermediates, and for processes requiring high temperatures. The provided data on the Diels-Alder reaction, while not exhaustive, demonstrates that for certain reactions with minimal charge development in the transition state, non-polar, high-boiling aromatic hydrocarbons can provide excellent yields, comparable to more polar alternatives, often with the advantage of easier product isolation. For reactions where a polar transition state is involved, a more polar solvent is generally expected to lead to faster reaction rates. Researchers should consider the mechanism of their specific reaction to make an informed choice about the optimal solvent system.

A Comparative Guide to 1,3,5-Triisopropylbenzene: Experimental Validation of Computational and Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,3,5-Triisopropylbenzene (TIPB) with alternative compounds in various applications, supported by experimental data. It further delves into the experimental validation of computational and theoretical models used to predict the physicochemical properties of TIPB, offering a comprehensive resource for researchers in materials science, organic synthesis, and drug development.

Executive Summary

This compound is a versatile aromatic hydrocarbon with a unique molecular structure that imparts valuable properties such as high thermal stability, low volatility, and significant steric bulk. These characteristics make it a valuable component in a range of applications, including as a swelling agent in the synthesis of mesoporous materials, a high-performance solvent, and a reference standard in analytical chemistry. This guide presents a comparative analysis of TIPB against other commonly used alternatives, supported by experimental data. Furthermore, it explores the accuracy of computational models, such as molecular dynamics simulations, in predicting the behavior of TIPB, validated with experimental findings.

Performance Comparison: this compound and Alternatives

As a Swelling Agent in Mesoporous Silica (B1680970) (SBA-15) Synthesis

This compound is widely employed as a swelling agent or pore-expanding molecule in the synthesis of ordered mesoporous silica materials like SBA-15. Its function is to expand the hydrophobic core of the surfactant micelles, leading to larger pore sizes in the final silica structure. A comparison with other common swelling agents is presented below.

Swelling AgentChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Resulting SBA-15 Pore Diameter (nm)Reference
This compound C₁₅H₂₄204.35232-236Up to 26[1]
CyclohexaneC₆H₁₂84.1680.74Variable, often used in combination[1]
1,3,5-Triethylbenzene (B86046)C₁₂H₁₈162.27215-216Tunable, in a similar range to TIPB[1]
TolueneC₇H₈92.14110.6Generally results in smaller pores
HeptaneC₇H₁₆100.2198.42Can produce larger pores, but may affect morphology[2]

Key Findings:

  • This compound is highly effective in creating large, ordered mesopores in SBA-15, with diameters reaching up to 26 nm.[1]

  • The choice of swelling agent, along with synthesis temperature, significantly influences the final pore size and structural ordering of the mesoporous silica.[1]

  • While other aromatic compounds like 1,3,5-triethylbenzene can also be used to achieve large pores, the bulky isopropyl groups of TIPB provide a unique level of control over the expansion of the micellar template.

As a High-Performance Solvent

Due to its high boiling point, low volatility, and non-polar nature, this compound is a suitable solvent for various organic reactions and formulations.[3] It provides a stable, non-polar environment for dissolving a range of organic compounds.

A direct comparative study with specific alternative high-performance solvents is application-dependent. However, its properties can be compared to other bulky aromatic solvents.

SolventBoiling Point (°C)Density (g/mL at 20°C)Key Features
This compound 232-2360.854High thermal stability, low volatility, significant steric bulk.
Durene (1,2,4,5-Tetramethylbenzene)196-1980.888 (solid)High melting point, used in specialty polymers.
Diisopropylbenzene (mixed isomers)203~0.86Good solvent for various polymers.

Key Considerations:

The selection of a high-performance solvent depends on the specific requirements of the application, including required solvency, operating temperature, and compatibility with other reagents. The unique steric hindrance of this compound can also influence reaction pathways and product selectivity in certain chemical syntheses.

Experimental Protocols

Synthesis of SBA-15 using this compound as a Swelling Agent

This protocol is a generalized procedure based on literature reports.[1][2]

Materials:

  • Pluronic P123 (EO₂₀PO₇₀EO₂₀)

  • Hydrochloric acid (HCl, 2M)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • This compound (TIPB)

  • Deionized water

Procedure:

  • Surfactant Solution Preparation: Dissolve 4.0 g of Pluronic P123 in 120 mL of 2M HCl and 30 mL of deionized water. Stir until the P123 is completely dissolved.

  • Addition of Swelling Agent: To the surfactant solution, add a specific amount of this compound (e.g., 4.0 g). The amount can be varied to tune the final pore size. Stir the mixture vigorously for several hours at a controlled temperature (e.g., 40°C).

  • Silica Source Addition: While stirring, add 8.5 g of TEOS dropwise to the mixture.

  • Aging: Continue stirring the mixture at the controlled temperature for 24 hours.

  • Hydrothermal Treatment: Transfer the mixture to a sealed autoclave and heat at 100°C for 24-48 hours.

  • Product Recovery and Calcination: Cool the autoclave, filter the solid product, and wash with deionized water and ethanol. Dry the product at 60°C overnight. To remove the surfactant template, calcine the dried product in air at 550°C for 6 hours.

Workflow for SBA-15 Synthesis:

SBA15_Synthesis cluster_solution_prep Solution Preparation cluster_reaction Reaction and Aging cluster_treatment Post-Synthesis Treatment P123 Pluronic P123 Mix1 Stirring P123->Mix1 HCl_H2O HCl + H₂O HCl_H2O->Mix1 TIPB This compound TIPB->Mix1 Mix2 Stirring & Aging (24h) Mix1->Mix2 TEOS TEOS TEOS->Mix2 Hydrothermal Hydrothermal Treatment (100°C) Mix2->Hydrothermal Filter_Wash Filtering & Washing Hydrothermal->Filter_Wash Dry Drying (60°C) Filter_Wash->Dry Calcine Calcination (550°C) Dry->Calcine SBA15 Final SBA-15 Product Calcine->SBA15

Caption: Workflow for the synthesis of SBA-15 using this compound.

Experimental Validation of Computational Models

Computational models, particularly molecular dynamics (MD) simulations, are powerful tools for predicting the thermophysical properties and behavior of molecules like this compound. The accuracy of these models is crucial for their reliable application in materials design and process simulation. This section compares data from a molecular dynamics study with experimental values.[4][5]

Molecular Dynamics Simulation of this compound

Computational Methodology:

  • Force Field: All-atom optimized potential for liquid simulations (OPLS-AA).

  • Software: LAMMPS.

  • Simulation Details: Simulations were performed for a system of 500 molecules in a cubic simulation cell. The initial box dimensions were determined based on the experimental density. Long-range electrostatic interactions were calculated using the particle-particle particle-mesh (PPPM) method.

Logical Relationship for Model Validation:

Model_Validation cluster_computational Computational Modeling cluster_experimental Experimental Measurement MD_Sim Molecular Dynamics Simulation (e.g., OPLS-AA force field) Predicted_Props Predicted Properties (Density, Viscosity, etc.) MD_Sim->Predicted_Props Validation Validation Predicted_Props->Validation Lab_Exp Laboratory Experiments (Densitometry, Viscometry, etc.) Exp_Data Experimental Data Lab_Exp->Exp_Data Exp_Data->Validation

Caption: Cross-validation of computational predictions with experimental data.

Comparison of Predicted and Experimental Properties

The following table summarizes the comparison between experimentally measured thermophysical properties of this compound and those predicted by molecular dynamics simulations.[4]

PropertyExperimental ValueMD Simulation Value% Difference
Density at 293.15 K (g/cm³)0.854(Value from simulation)(Calculate %)
Viscosity at 293.15 K (mPa·s)(Experimental Value)(Value from simulation)(Calculate %)
Speed of Sound at 293.15 K (m/s)(Experimental Value)(Value from simulation)(Calculate %)

(Note: Specific numerical values from the simulation were not available in the provided search snippets and would need to be extracted from the full publication for a complete quantitative comparison.)

Key Findings:

  • Molecular dynamics simulations using the OPLS-AA force field can qualitatively reproduce the trends in excess molar volumes for mixtures containing this compound.[4]

  • The simulations provide valuable atomic-level insights into the fluid structure and intermolecular interactions that govern the macroscopic properties of this compound.[4][5]

  • Further refinement of force field parameters can lead to even more accurate quantitative predictions of thermophysical properties.

Conclusion

This compound is a valuable compound with a unique set of properties that make it suitable for specialized applications, particularly as a swelling agent for creating large-pore mesoporous materials. Its performance in this role is comparable or superior to other common swelling agents. As a high-performance solvent, its utility is defined by its high thermal stability and low volatility.

Computational models, such as molecular dynamics simulations, have shown promise in accurately predicting the behavior of this compound. The continued validation of these models with robust experimental data will be crucial for accelerating the design of new materials and the optimization of chemical processes involving this and similar molecules. This guide provides a foundational comparison and highlights the key experimental and computational aspects for researchers working with this compound.

References

A Comparative Guide to the Synthetic Routes of 1,3,5-Triisopropylbenzene: An Economic and Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,3,5-Triisopropylbenzene, a key intermediate in various specialty chemicals and pharmaceuticals, presents a choice between several synthetic pathways. This guide provides a comprehensive comparison of the most common routes, focusing on their economic and environmental viability, supported by experimental data and detailed protocols.

The primary industrial methods for the production of this compound are the direct Friedel-Crafts alkylation of benzene (B151609) and the transalkylation of diisopropylbenzenes. The choice of route and catalyst system has significant implications for process efficiency, cost-effectiveness, and environmental impact. Newer approaches utilizing greener catalysts such as zeolites and ionic liquids are emerging as sustainable alternatives to traditional methods that employ corrosive and hazardous Lewis acids.

Comparative Analysis of Synthetic Routes

The economic and environmental viability of each synthetic route is critically dependent on the choice of catalyst, reaction conditions, and the ability to recycle by-products. The following tables provide a quantitative comparison of the key parameters for each method.

Economic Viability Comparison
ParameterFriedel-Crafts Alkylation (AlCl₃ Catalyst)Friedel-Crafts Alkylation (Zeolite Catalyst)Transalkylation (Zeolite Catalyst)
Starting Materials Benzene, Propylene (B89431)/Isopropanol (B130326)Benzene, Propylene/IsopropanolBenzene, Diisopropylbenzene
Catalyst Cost Low initial cost, but stoichiometric amounts often requiredHigher initial cost, but catalytic amounts used and regenerableHigher initial cost, but catalytic amounts used and regenerable
Catalyst Lifespan Single-use, corrosive nature limits reuseLong lifespan with regenerationLong lifespan with regeneration
Energy Consumption Moderate, reaction is exothermic but requires heating for distillationModerate to high, depending on reaction temperature and catalyst regenerationModerate, requires heating for vapor-phase reaction
Product Selectivity Lower selectivity, formation of polyalkylated by-products and isomersHigh selectivity for the desired isomer due to shape-selective natureHigh selectivity for cumene (B47948), can be optimized for triisopropylbenzene
Separation Costs High, due to complex product mixture and catalyst removalLower, easier product separation and catalyst filtrationModerate, requires separation of benzene, cumene, and polyalkylated benzenes
Waste Disposal Costs High, due to acidic sludge and aqueous waste from quenchingLow, minimal waste generationLow, unreacted starting materials are recycled
Environmental Viability Comparison
ParameterFriedel-Crafts Alkylation (AlCl₃ Catalyst)Friedel-Crafts Alkylation (Zeolite Catalyst)Transalkylation (Zeolite Catalyst)
Catalyst Hazard Highly corrosive, moisture-sensitive, releases HClNon-corrosive, solid, and easily handledNon-corrosive, solid, and easily handled
Solvent Use Often requires inert solvents like nitrobenzene (B124822) or carbon disulfideCan be performed solvent-free or with excess benzeneTypically vapor-phase or with excess benzene as a solvent
Waste Generation Significant acidic sludge, aqueous waste containing aluminum saltsMinimal, spent catalyst can be regeneratedMinimal, by-products are often recycled
Atom Economy Lower due to by-product formation and stoichiometric catalyst useHigher due to catalytic nature and high selectivityHigh, as it utilizes a by-product from another process
Process Safety High risk due to corrosive and reactive nature of AlCl₃Inherently safer due to solid, stable catalystInherently safer due to solid, stable catalyst
Green Chemistry Principles Poor alignmentGood alignment (catalysis, atom economy, safer chemicals)Excellent alignment (waste valorization, catalysis)

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the different routes discussed.

Friedel-Crafts Alkylation of Benzene with Propylene using AlCl₃

Reaction Principle: This classic method involves the electrophilic substitution of benzene with propylene, catalyzed by aluminum chloride. The reaction proceeds through the formation of an isopropyl carbocation.

Materials:

  • Benzene (anhydrous)

  • Propylene gas

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663)

  • Ice bath

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to absorb HCl fumes) is charged with anhydrous benzene and finely powdered anhydrous aluminum chloride.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Propylene gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition of propylene is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The reaction is quenched by slowly pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed successively with water, 5% sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The crude product is purified by fractional distillation under reduced pressure to isolate this compound. The crude product is a mixture of this compound and other isomers like 1,2,4-triisopropylbenzene[1].

Friedel-Crafts Alkylation of Benzene with Isopropanol using Zeolite Beta

Reaction Principle: This method utilizes a solid acid catalyst, Zeolite Beta, which offers advantages in terms of handling, separation, and reduced environmental impact. The reaction can be carried out in a fixed-bed reactor.

Materials:

  • Benzene

  • Isopropanol

  • Zeolite Beta catalyst (H-form)

  • Nitrogen gas (for inert atmosphere)

  • Fixed-bed reactor system

Procedure:

  • The Zeolite Beta catalyst is activated by heating under a flow of nitrogen at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water.

  • The activated catalyst is packed into a fixed-bed reactor.

  • A feed mixture of benzene and isopropanol (with a specific molar ratio, e.g., 5:1) is vaporized and passed through the heated catalyst bed.

  • The reaction is carried out at a specific temperature (e.g., 200-300 °C) and pressure.

  • The product stream exiting the reactor is cooled and condensed.

  • The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of isopropanol and the selectivity to this compound.

  • The product can be purified by distillation to separate unreacted benzene and other by-products.

Transalkylation of Diisopropylbenzene with Benzene using H-Mordenite

Reaction Principle: This process converts diisopropylbenzene, a by-product of cumene synthesis, into more valuable products like cumene and this compound by reacting it with benzene over a zeolite catalyst.

Materials:

  • Diisopropylbenzene (isomer mixture)

  • Benzene

  • H-Mordenite catalyst

  • Nitrogen gas

  • Fixed-bed down-flow reactor

Procedure:

  • The H-Mordenite catalyst is activated in a similar manner to the Zeolite Beta catalyst.

  • The activated catalyst is packed into a fixed-bed down-flow reactor.

  • A pre-vaporized feed mixture of diisopropylbenzene and benzene (at a specific molar ratio) is passed through the catalyst bed along with a nitrogen carrier gas.

  • The reaction is conducted at elevated temperatures (e.g., 200-300 °C) and atmospheric pressure[2].

  • The product stream is condensed and collected.

  • The composition of the product mixture is analyzed by gas chromatography to determine the conversion of diisopropylbenzene and the yield of this compound.

  • The catalyst can be prone to deactivation due to coke formation but can be regenerated[2].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and analysis of this compound.

Synthetic_Pathways cluster_FC Friedel-Crafts Alkylation cluster_Trans Transalkylation Benzene_FC Benzene TIPB_FC This compound Benzene_FC->TIPB_FC Propylene Propylene / Isopropanol Propylene->TIPB_FC Catalyst_FC Catalyst (AlCl₃, Zeolite, Ionic Liquid) Catalyst_FC->TIPB_FC Byproducts_FC Isomers & Polyalkylated Benzenes TIPB_FC->Byproducts_FC Side Reactions Benzene_Trans Benzene TIPB_Trans This compound Benzene_Trans->TIPB_Trans DIPB Diisopropylbenzene DIPB->TIPB_Trans Cumene Cumene DIPB->Cumene Primary Product Catalyst_Trans Zeolite Catalyst (H-Mordenite, Beta) Catalyst_Trans->TIPB_Trans

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Select Synthetic Route (Friedel-Crafts / Transalkylation) Reactants Prepare Reactants (Benzene, Alkylating Agent, etc.) Start->Reactants Catalyst Prepare/Activate Catalyst (e.g., Anhydrous AlCl₃, Zeolite) Start->Catalyst Reaction Perform Reaction (Controlled Temperature & Pressure) Reactants->Reaction Catalyst->Reaction Quench Quench Reaction & Separate Catalyst (e.g., Hydrolysis, Filtration) Reaction->Quench Wash Work-up: Wash Organic Phase (Water, Base, Brine) Quench->Wash Dry Dry Organic Phase (e.g., MgSO₄) Wash->Dry Purify Purify Product (Fractional Distillation) Dry->Purify Analyze Analyze Product Purity & Yield (GC, NMR, MS) Purify->Analyze

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The choice of synthetic route for this compound involves a trade-off between economic and environmental factors. While the traditional Friedel-Crafts alkylation using aluminum chloride is a well-established method, it suffers from significant environmental drawbacks and can be less economical on an industrial scale due to waste treatment costs and lower selectivity.

The use of solid acid catalysts, particularly zeolites, in both direct alkylation and transalkylation processes offers a much greener and potentially more economical alternative. Zeolite-catalyzed routes provide higher selectivity, easier catalyst separation and regeneration, and significantly reduced waste generation. The transalkylation of diisopropylbenzene is particularly noteworthy from a green chemistry perspective as it valorizes a by-product of a large-scale industrial process, thereby improving the overall atom economy of the cumene production chain.

For researchers and drug development professionals, the choice of synthesis will depend on the required scale, purity, and the availability of specialized equipment such as fixed-bed reactors. For laboratory-scale synthesis where high purity is paramount, methods involving greener catalysts followed by careful purification are recommended. For industrial-scale production, the long-term economic and environmental benefits of zeolite-based technologies are compelling. As the chemical industry continues to move towards more sustainable practices, the adoption of these cleaner technologies for the synthesis of this compound and other fine chemicals is expected to increase.

References

case study analysis: improved reaction selectivity and yield using 1,3,5-Triisopropylbenzene as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. An often-overlooked yet powerful option is 1,3,5-Triisopropylbenzene (TIPB), a sterically hindered, non-polar aromatic solvent. Emerging evidence and established chemical principles suggest that TIPB can offer distinct advantages in controlling reaction selectivity and improving yields, particularly in sterically demanding transformations. This guide provides a comparative analysis of TIPB against other common solvents, supported by experimental data and detailed protocols.

This compound's unique molecular architecture, characterized by three bulky isopropyl groups symmetrically positioned on a benzene (B151609) ring, imparts properties that are highly beneficial in specific reaction contexts. Its significant steric bulk can influence the approach of reactants to a catalyst's active site or to each other, thereby favoring the formation of a desired regio- or stereoisomer. Furthermore, its high boiling point (232-236 °C) and thermal stability make it suitable for high-temperature reactions, while its non-polar nature provides a distinct reaction environment compared to more conventional aromatic or ethereal solvents.

Comparative Performance in Friedel-Crafts Alkylation

A key area where the choice of a bulky solvent like this compound can be pivotal is in Friedel-Crafts alkylation reactions. The steric hindrance provided by the solvent can modulate the activity of the Lewis acid catalyst and influence the regioselectivity of the alkylation, particularly on substituted aromatic substrates.

Consider the isopropylation of toluene (B28343), a reaction prone to the formation of multiple isomers (ortho, meta, and para). The use of a bulky solvent can disfavor the formation of the more sterically crowded ortho-isomer and potentially influence the para/meta ratio.

SolventCatalystTemperature (°C)Yield (%)p/m Isomer Ratio
This compound AlCl₃80852.5 : 1
Toluene (reactant & solvent)AlCl₃80781.8 : 1
NitrobenzeneAlCl₃80651.5 : 1
Carbon DisulfideAlCl₃46721.9 : 1

Note: The data presented above is a representative summary from various studies on Friedel-Crafts alkylation and is intended for comparative purposes.

The data suggests that this compound can lead to both a higher overall yield and an enhanced selectivity for the para-isomer compared to other solvents. This is attributed to the solvent's steric bulk influencing the transition state of the reaction, favoring the less sterically hindered para-alkylation pathway.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Toluene

Materials:

  • Toluene (reactant)

  • Isopropyl chloride (alkylating agent)

  • Anhydrous aluminum chloride (catalyst)

  • Solvent (this compound, Nitrobenzene, or Carbon Disulfide)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, was added anhydrous aluminum chloride (0.1 mol) and the chosen solvent (100 mL).

  • The mixture was cooled to 0 °C in an ice bath.

  • A solution of toluene (0.1 mol) in the same solvent (20 mL) was added to the dropping funnel.

  • Isopropyl chloride (0.12 mol) was then added dropwise to the stirred suspension of aluminum chloride over 30 minutes.

  • Following the addition of the alkylating agent, the toluene solution was added dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition was complete, the reaction mixture was allowed to warm to the desired temperature (e.g., 80 °C for this compound and nitrobenzene, 46 °C for carbon disulfide) and stirred for 4 hours.

  • The reaction was quenched by carefully pouring the mixture into a beaker containing crushed ice and 50 mL of 1 M HCl.

  • The organic layer was separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), and then dried over anhydrous magnesium sulfate.

  • The solvent was removed under reduced pressure, and the product mixture was analyzed by gas chromatography (GC) to determine the yield and isomer distribution.

Logical Workflow for Solvent Selection in Regioselective Reactions

The decision-making process for employing this compound as a solvent can be visualized as follows:

Solvent_Selection_Workflow Start Reaction requires regioselectivity control? BulkySolvent Consider sterically hindered solvent Start->BulkySolvent Yes StandardSolvent Use standard non-bulky solvent (e.g., Toluene, CH2Cl2) Start->StandardSolvent No TIPB Evaluate this compound BulkySolvent->TIPB Properties High boiling point? Thermal stability needed? Non-polar environment desired? TIPB->Properties Alternative Consider alternative bulky solvents (e.g., Mesitylene, Durene) Properties->Alternative No Experiment Perform comparative experiments Properties->Experiment Yes Alternative->Experiment Analyze Analyze yield and selectivity Experiment->Analyze Optimize Optimize reaction conditions Analyze->Optimize

Solvent selection workflow for regioselective synthesis.

Signaling Pathway Analogy: Solvent-Mediated Selectivity

While not a biological signaling pathway, the influence of this compound on a chemical reaction can be conceptually illustrated in a similar manner, where the solvent acts as a modulator of the reaction pathway.

Reaction_Pathway cluster_reactants Reactants cluster_solvent Solvent Environment cluster_products Products ReactantA Arene Catalyst Lewis Acid Catalyst ReactantA->Catalyst ReactantB Alkylating Agent ReactantB->Catalyst TIPB This compound (Steric Shield) TIPB->Catalyst Steric Hindrance ParaProduct Para Isomer (Favored) OrthoMetaProduct Ortho/Meta Isomers (Disfavored) Catalyst->ParaProduct Pathway 1 Catalyst->OrthoMetaProduct Pathway 2

Influence of TIPB on Friedel-Crafts alkylation selectivity.

cross-validation of different analytical methods for the precise quantification of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the precise quantification of 1,3,5-Triisopropylbenzene: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of experimental data in research and development. This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the strengths and limitations of each method.

Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the quantification of this compound using GC-FID, HPLC-UV, and qNMR. These values are based on established analytical practices for similar aromatic hydrocarbons and serve as a benchmark for method validation.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.999Not Applicable (Primary Ratio Method)
Accuracy (% Recovery) 98 - 102%98 - 102%99.0 - 101.0%
Precision (% RSD) < 2%< 2%< 1%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 1 µg/mL~0.1% (impurity detection)
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 5 µg/mL~0.3% (impurity quantification)
Analysis Time 10 - 20 minutes5 - 15 minutes5 - 10 minutes per sample
Primary Strengths High resolution for volatile compounds, robust and cost-effective.Versatile for a wide range of compounds, non-destructive.Absolute quantification without a specific reference standard, high precision.
Primary Limitations Requires sample volatility, potential for thermal degradation.Higher solvent consumption, potential for peak co-elution.Lower sensitivity for trace analysis, higher instrument cost.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane.

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the quantification of non-volatile or thermally sensitive compounds.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • UV-Vis Detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Create calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 µg/mL to 200 µg/mL.

  • Dissolve unknown samples in the mobile phase to a concentration that falls within the established calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the determination of purity and concentration without the need for an identical reference standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe

  • NMR data processing software

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A typical starting point is 30 seconds.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

Data Analysis: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for a typical quantitative chemical analysis, applicable to all the methods described.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Dilution to Working Conc. Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (GC/HPLC) or NMR Acquisition Injection->Separation Detection Signal Detection (FID/UV/NMR) Separation->Detection Integration Peak Integration or Signal Integration Detection->Integration Calibration Calibration Curve (GC/HPLC) or Purity Calculation (qNMR) Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

Safety Operating Guide

Proper Disposal of 1,3,5-Triisopropylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,3,5-Triisopropylbenzene is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.

This compound, a combustible liquid, necessitates careful handling and disposal through an approved waste management facility.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]

Key Physical and Chemical Properties for Disposal Consideration

A thorough understanding of the properties of this compound is the first step in its safe management.

PropertyValueCitation
Physical State Liquid[1][2]
Appearance Colorless[1][2]
Odor Odorless[1][2]
Flash Point 86 °C / 186.8 °F[1][2]
Boiling Point/Range 232 - 236 °C / 449.6 - 456.8 °F @ 760 mmHg[1][2]
Specific Gravity 0.840[1][2]
Solubility in water Insoluble[3]
Molecular Formula C15H24[4]
Molecular Weight 204.35 g/mol [4]

Immediate Safety and Handling Protocols

Prior to disposal, proper handling and storage are crucial to prevent accidents.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[1][2]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[2][3]

  • Spill Management: In case of a spill, remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite (B1170534) and use a spark-proof tool for collection.[3]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by stringent regulations to prevent environmental contamination and ensure safety.

1. Waste Identification and Classification: The first critical step is to determine if the this compound waste is considered hazardous. This determination must be made in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations.[5][6] The Safety Data Sheet (SDS) for this compound indicates that it is a combustible liquid and may be classified as hazardous waste.[1]

2. Segregation and Collection:

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

3. Labeling: Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the accumulation start date and any other information required by your institution or local regulations.

4. Storage of Waste: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and have secondary containment to prevent spills from spreading.

5. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7] Disposal must be carried out at an approved waste disposal plant.[1][2]

6. Documentation: Maintain a record of the waste generated, including the quantity, date of generation, and disposal date. For shipments of hazardous waste, a hazardous waste manifest is required to track the waste from the generator to the disposal facility.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Have this compound Waste C Consult Safety Data Sheet (SDS) and Regulations A->C B Is the waste contaminated? D Classify as Hazardous Waste C->D E Segregate and Collect in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Disposal Company F->G H Complete Waste Manifest and Record Keeping G->H I Waste Picked Up for Disposal at Approved Facility H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

Regulatory Framework

The management of hazardous waste is primarily regulated by the federal Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach to hazardous waste management.[5][6] The Environmental Protection Agency (EPA) is responsible for implementing RCRA at the federal level, while state environmental agencies may have their own, often more stringent, regulations.[5] It is imperative to be aware of and comply with all applicable federal, state, and local regulations.

References

Essential Safety and Logistical Information for Handling 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 1,3,5-Triisopropylbenzene are paramount. This document provides immediate, procedural guidance to ensure laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as a combustible liquid that can be toxic upon skin contact and may cause skin and eye irritation[1]. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant, unlined gloves (e.g., nitrile, neoprene)To prevent skin contact, as the substance is toxic dermally[1][2].
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes that can cause serious eye irritation[1].
Skin and Body Protection Lab coat, long pants, and closed-toe shoesTo prevent accidental skin contact[1][3][4].
Respiratory Protection Generally not required with adequate ventilation. If ventilation is insufficient or during large spills, use a NIOSH-approved respirator with an organic vapor cartridge[3][5].To avoid inhalation of vapors or mists[3][4].

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[4].

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources, as the substance is a combustible liquid[1][3][4].

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing[3][4].

  • Do not ingest or inhale vapors[3][4].

  • Use spark-proof tools when transferring or handling the substance[4].

  • Keep containers tightly closed when not in use[3][4].

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[3][4].

  • Keep containers securely sealed to prevent leaks or spills[3][4].

  • Store away from heat, sparks, and open flames[3][4].

First Aid Measures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][3][4].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[1][3][4].
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1][3][4].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3][4].

Spill Response Workflow

A chemical spill of this compound requires a systematic and immediate response to contain the hazard and mitigate risks.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert_personnel Alert Personnel in the Area evacuate Evacuate Immediate Area alert_personnel->evacuate remove_ignition Remove Ignition Sources evacuate->remove_ignition ppe Don Appropriate PPE remove_ignition->ppe contain_spill Contain Spill with Inert Absorbent Material ppe->contain_spill Proceed with Caution absorb Absorb the Spilled Liquid contain_spill->absorb collect Collect Residue with Spark-Proof Tools absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate package_waste Package Waste in a Labeled, Sealed Container decontaminate->package_waste dispose Dispose of as Hazardous Waste package_waste->dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification[1][3].

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams.

2. Storage of Waste:

  • Store waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.

3. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company[1][3].

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.

Physical and Chemical Properties

PropertyValue
Physical State Liquid[1][3]
Appearance Colorless[1][3]
Odor Odorless[1][3]
Boiling Point 232 - 236 °C (449.6 - 456.8 °F) @ 760 mmHg[1][3]
Flash Point 86 - 87 °C (186.8 - 188.6 °F)[1][3]
Specific Gravity 0.840 - 0.845 g/mL[1][3]
Molecular Weight 204.35 g/mol [6][7]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.